5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole
Description
Properties
IUPAC Name |
5-(2-bromophenyl)-1-trityltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN4/c27-24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMJZQFKDOBODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443605 | |
| Record name | 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143945-72-6 | |
| Record name | 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway from 2-bromobenzonitrile, including experimental protocols and characterization of the key intermediate, 5-(2-bromophenyl)-1H-tetrazole.
Synthesis Pathway
The synthesis of this compound is a two-step process. The first step involves the formation of the tetrazole ring via a [3+2] cycloaddition reaction between 2-bromobenzonitrile and an azide source. The resulting 5-(2-bromophenyl)-1H-tetrazole is then protected with a triphenylmethyl (trityl) group to yield the final product. The triphenylmethyl group is a bulky protecting group often used for nitrogen-containing heterocycles.[1]
Figure 1: Synthesis pathway of the target compound.
Experimental Protocols
Synthesis of 5-(2-Bromophenyl)-1H-tetrazole
This protocol is adapted from a patented procedure.
Materials:
-
2-Bromobenzonitrile
-
Zinc chloride (ZnCl₂)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 50-mL glass reactor equipped with a thermometer and a reflux condenser, combine 2-bromobenzonitrile (8.83 g, 48.5 mmol), zinc chloride (7.27 g, 53.4 mmol), sodium azide (6.94 g, 106.8 mmol), and 10 mL of DMF.
-
Stir the mixture and heat to an internal temperature of 100-110°C.
-
Maintain the reaction at this temperature for 2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the product. While the specific work-up is not detailed in this source, a typical procedure would involve cooling the mixture, acidifying with an aqueous acid solution to precipitate the product, followed by filtration, washing with water, and drying. This process yields high-purity white crystals of 5-(2-bromophenyl)-1H-tetrazole.
Synthesis of this compound
This is a general procedure for the N-tritylation of tetrazoles.
Materials:
-
5-(2-Bromophenyl)-1H-tetrazole
-
Triphenylmethyl chloride (Trityl chloride)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 5-(2-bromophenyl)-1H-tetrazole in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath (0-5°C).
-
Add triethylamine (approximately 1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Add triphenylmethyl chloride (approximately 1.1 to 1.3 equivalents) portion-wise, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 to 10 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by crystallization or column chromatography.
Figure 2: Experimental workflow for the synthesis.
Characterization Data
5-(2-Bromophenyl)-1H-tetrazole
The characterization data for the intermediate, 5-(2-bromophenyl)-1H-tetrazole, is summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₅BrN₄ |
| Molecular Weight | 225.05 g/mol |
| Appearance | White to brown solid |
| Melting Point | 178-179 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.58-7.61 (m, 2H), 7.72 (bd, J = 7.2 Hz, 1H), 7.88 (bd, J = 7.5 Hz, 1H) ppm |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 121.7, 126.4, 128.1, 131.9, 132.6, 133.5, 154.6 ppm |
This compound
| Property | Value |
| CAS Number | 143945-72-6 |
| Molecular Formula | C₂₆H₁₉BrN₄ |
| Molecular Weight | 467.36 g/mol |
| Boiling Point | 623.2±65.0 °C at 760 mmHg |
| Density | 1.3±0.1 g/cm³ |
| Flash Point | 330.7±34.3 °C |
Note on Isomers: The tritylation of 5-substituted tetrazoles can result in the formation of two regioisomers, with the triphenylmethyl group attached to either the N1 or N2 position of the tetrazole ring. The reaction conditions and the nature of the substituent at the 5-position can influence the isomeric ratio. Separation and characterization of the individual isomers may be necessary. For some related structures, the trityl group has been found to be attached to the N-2 nitrogen atom of the tetrazole ring.[2]
Safety Information
-
2-Bromobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Sodium Azide: Highly toxic. May form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.
-
Zinc Chloride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.
-
Triphenylmethyl Chloride: Causes skin irritation and serious eye irritation.
-
Tetrazoles: Many tetrazole derivatives are of interest for their biological activity and may have toxicological properties that are not fully characterized. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.
References
An In-depth Technical Guide on the Physicochemical Properties of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical properties of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole. The information presented is based on currently accessible data, a significant portion of which is derived from computational predictions.
Core Physicochemical Properties
The known physicochemical data for this compound is limited, with most parameters being computationally predicted rather than experimentally determined. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₁₉BrN₄ | [1][2][3] |
| Molecular Weight | 467.36 g/mol | [1][2][3] |
| CAS Number | 143945-72-6 | [1][2][3] |
| Boiling Point | 623.2 ± 65.0 °C (Predicted) | [1] |
| Density | 1.33 g/cm³ (Predicted) | [1] |
Note: It is crucial to distinguish this compound from the structurally similar and more extensively studied 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole (CAS No. 124750-51-2), which is a well-known intermediate in the synthesis of sartans, a class of antihypertensive drugs.
Experimental Protocols
For the related compound, 5-(2-Bromophenyl)-1H-tetrazole, a precursor to the title compound, synthesis can be achieved via a silica-supported sulfuric acid-catalyzed [3+2] cycloaddition of 2-bromobenzonitrile and sodium azide[4]. The subsequent N-alkylation with triphenylmethyl chloride would yield the final product, though a specific protocol for this step is not provided in the searched literature.
General methodologies for characterizing tetrazole derivatives often involve techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. For tetrazoles, the chemical shift of the tetrazole carbon in ¹³C-NMR is indicative of the N1 or N2 substitution pattern[5].
-
Infrared (IR) Spectroscopy: To identify functional groups. The disappearance of the nitrile (C≡N) stretching band and the appearance of N-H or other characteristic tetrazole ring vibrations can confirm the formation of the tetrazole ring from a nitrile precursor[6][7].
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern[5].
-
Melting Point Analysis: To assess purity. The un-tritylated precursor, 5-(2-Bromophenyl)-1H-tetrazole, has a reported melting point of 182-184 °C[8].
Signaling Pathways and Experimental Workflows
There is no information available in the searched literature regarding the involvement of this compound in any biological signaling pathways or its use in specific experimental workflows relevant to drug development. Its structural similarity to intermediates of angiotensin II receptor blockers (sartans) suggests a potential, though unexplored, role in contexts related to the renin-angiotensin system.
Due to the absence of defined signaling pathways or experimental workflows for this specific compound, a visual representation using Graphviz cannot be generated.
References
- 1. This compound | 143945-72-6 [amp.chemicalbook.com]
- 2. This compound,(CAS# 143945-72-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. This compound | 143945-72-6 [chemicalbook.com]
- 4. 5-(2-溴苯)-1H-四唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-(2-ブロモフェニル)-1H-テトラゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Analysis of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed spectroscopic information and experimental protocols.
Introduction
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is computationally generated and serves as a reference for experimental validation.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.60 - 7.80 | Multiplet | 1H | Aromatic H (Bromophenyl) |
| 7.30 - 7.50 | Multiplet | 3H | Aromatic H (Bromophenyl) |
| 7.10 - 7.30 | Multiplet | 9H | Aromatic H (Trityl) |
| 6.90 - 7.10 | Multiplet | 6H | Aromatic H (Trityl) |
Note: Predicted chemical shifts are subject to variation based on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 163.5 | C-Tetrazole |
| 141.0 | Quaternary C (Trityl) |
| 133.0 | C-Br |
| 132.0 - 128.0 | Aromatic C (Bromophenyl & Trityl) |
| 125.0 | Aromatic C (Bromophenyl) |
| 83.0 | Quaternary C (Trityl) |
Note: Predicted chemical shifts are subject to variation based on the solvent and experimental conditions.
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.
2. NMR Spectrometer Setup:
-
The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The instrument should be properly tuned and the magnetic field shimmed to ensure high resolution and symmetrical peak shapes.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Visualizations
Synthetic Pathway
The synthesis of this compound typically involves a [3+2] cycloaddition reaction to form the tetrazole ring, followed by the protection of the tetrazole with a triphenylmethyl group.
NMR Analysis Workflow
The general workflow for the characterization of a synthesized compound like this compound using NMR spectroscopy is outlined below.
Crystal Structure Analysis of a Key Pharmaceutical Intermediate: A Technical Guide
An In-depth Examination of 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Initial Scope: This guide was initially intended to cover the crystal structure of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole. However, a thorough search of crystallographic databases and scientific literature revealed no publicly available crystal structure data for this specific compound.
Revised Focus: In light of this, the focus of this technical guide has been shifted to a structurally similar and pharmaceutically significant compound, 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole . This molecule is a critical intermediate in the synthesis of angiotensin II receptor blockers (sartans), a class of antihypertensive drugs. The triphenylmethyl (trityl) group is employed as a protecting group for the tetrazole ring during synthesis. Significantly, crystallographic studies have revealed the existence of at least two polymorphic forms of this compound, the analysis of which provides crucial insights for drug manufacturing and formulation.
Crystallographic Data of Polymorphs
The crystal structure of 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole has been determined by single-crystal X-ray diffraction, revealing the existence of two distinct polymorphic forms, herein referred to as Phase A and Phase B. Both polymorphs crystallize in the monoclinic space group P21/c but exhibit different unit cell parameters.
Table 1: Crystal Data and Structure Refinement for Polymorphs of 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. [1]
| Parameter | Phase A | Phase B |
| Empirical Formula | C₃₃H₂₅BrN₄ | C₃₃H₂₅BrN₄ |
| Formula Weight | 557.49 | 557.49 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| a (Å) | 10.038(3) | 12.589(3) |
| b (Å) | 18.652(5) | 17.012(4) |
| c (Å) | 14.735(4) | 12.879(3) |
| β (°) | 107.01(3) | 98.47(3) |
| Volume (ų) | 2638.9(12) | 2726.5(11) |
| Z | 4 | 4 |
Table 2: Selected Bond Lengths for 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole.
| Bond | Length (Å) |
| Br(1)-C(33) | 1.945(4) |
| N(1)-N(2) | 1.365(4) |
| N(2)-N(3) | 1.300(4) |
| N(3)-N(4) | 1.356(4) |
| N(4)-C(14) | 1.332(5) |
| N(1)-C(14) | 1.341(5) |
| N(2)-C(15) | 1.487(4) |
Table 3: Selected Bond Angles for 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole.
| Angle | Degree (°) |
| N(3)-N(2)-N(1) | 107.5(3) |
| N(3)-N(2)-C(15) | 125.7(3) |
| N(1)-N(2)-C(15) | 126.8(3) |
| C(14)-N(1)-N(2) | 108.0(3) |
| C(14)-N(4)-N(3) | 108.5(3) |
| N(2)-N(3)-N(4) | 109.5(3) |
| N(4)-C(14)-N(1) | 106.4(3) |
Table 4: Selected Torsion Angles for 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole.
| Torsion Angle | Degree (°) |
| C(2)-C(1)-C(7)-C(8) | -53.0(6) |
| C(6)-C(1)-C(7)-C(12) | -54.3(6) |
| C(1)-C(2)-C(3)-C(4) | 0.9(7) |
| C(7)-C(8)-C(9)-C(10) | -0.4(7) |
Experimental Protocols
Synthesis of 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole
The synthesis of the title compound is a multi-step process, which is outlined below.
Step 1: Tritylation of 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole A solution of 5-(4’-Methylbiphenyl-2-yl)-1H-tetrazole (10.0 mmol) in anhydrous tetrahydrofuran (THF) is prepared. To this solution, triethylamine (12.0 mmol) is added, followed by the portion-wise addition of triphenylmethyl chloride (trityl chloride, 11.0 mmol) at room temperature. The reaction mixture is stirred for 12-16 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude tritylated product, which is used in the next step without further purification.
Step 2: Bromination The crude 5-(4'-methylbiphenyl-2-yl)-2-trityl-2H-tetrazole (10.0 mmol) is dissolved in a suitable solvent such as carbon tetrachloride. To this solution, N-bromosuccinimide (NBS, 11.0 mmol) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN) are added. The mixture is refluxed for 4-6 hours under an inert atmosphere. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole as a solid.
Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound.
-
Phase A: Obtained from a solution in ethyl acetate.
-
Phase B: Obtained from a solution in a mixed solvent system, such as dichloromethane and petroleum ether.
Data Collection and Refinement: A single crystal of suitable dimensions is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (e.g., 173 K) using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The structure is solved by direct methods using software such as SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[2] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the synthesis and structural analysis of 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole.
Caption: Synthetic and analytical workflow for 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole.
References
Mechanism of [3+2] cycloaddition for 5-substituted 1H-tetrazole synthesis
An In-depth Technical Guide to the Mechanism of [3+2] Cycloaddition for 5-Substituted 1H-Tetrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the [3+2] cycloaddition reaction for synthesizing 5-substituted 1H-tetrazoles, a critical heterocyclic motif in medicinal chemistry and materials science. Tetrazoles are recognized as bioisosteric replacements for carboxylic acids, enhancing metabolic stability and bioavailability in drug candidates.[1][2][3] The cycloaddition between nitriles and azides stands as the most proficient and widely utilized route for their synthesis.[1][4] This document details the underlying mechanisms, the role of various catalytic systems, quantitative data on reaction parameters, and detailed experimental protocols.
Core Reaction Mechanism: Concerted vs. Stepwise Pathways
The formation of a tetrazole ring from a nitrile and an azide is a formal [3+2] cycloaddition. However, the precise mechanism has been a subject of investigation, with evidence pointing towards different pathways depending on the nature of the azide species and reaction conditions.[5]
-
Concerted [3+2] Cycloaddition : When organic azides are used with highly activated nitriles, the reaction is generally accepted to proceed through a traditional, concerted [3+2] cycloaddition mechanism.[5] This pathway involves a single transition state where the new carbon-nitrogen and nitrogen-nitrogen bonds are formed simultaneously.
-
Stepwise Mechanism with Nitrile Activation : Density functional theory (DFT) calculations suggest that when azide salts (e.g., NaN₃) are used, particularly in the presence of a proton source, the reaction may proceed through a stepwise pathway.[5] This proposed mechanism involves an initial activation of the nitrile, leading to the formation of an imidoyl azide intermediate, which subsequently undergoes cyclization to yield the tetrazole ring.[5] The activation barriers for this pathway strongly correlate with the electron-withdrawing potential of the substituent on the nitrile.[5]
Below is a diagram illustrating the two proposed mechanistic pathways.
References
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Role of the triphenylmethyl (trityl) group in tetrazole synthesis
An In-depth Technical Guide on the Role of the Triphenylmethyl (Trityl) Group in Tetrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety is a cornerstone in medicinal chemistry, frequently serving as a bioisostere for carboxylic acids in drug candidates, which enhances metabolic stability and other pharmacokinetic properties.[1][2] Its synthesis, however, often requires strategic chemical maneuvering to ensure correct functionalization and regioselectivity. The triphenylmethyl (trityl) group plays a pivotal, multifaceted role in these synthetic strategies, acting as a robust protecting group, a regiochemical director, and a key component in advanced multicomponent reactions. This technical guide provides a comprehensive overview of the trityl group's application in tetrazole synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Trityl Group as a Strategic Protecting Group
The acidic proton on the 1H-tetrazole ring necessitates protection during many synthetic transformations to prevent unwanted side reactions. The trityl group is a widely used N-protecting group due to its steric bulk and its stability in basic conditions, while being readily cleavable under acidic or specific reductive conditions.[1][3] This orthogonal reactivity is crucial in the multi-step synthesis of complex molecules, such as the 'sartan' class of cardiovascular drugs.[1][3][4]
The introduction of the trityl group (tritylation) is typically achieved by reacting the 5-substituted-1H-tetrazole with a trityl halide (e.g., trityl chloride) or triphenylmethanol in the presence of a base.[5][6] The general workflow involving the trityl group follows a protect-synthesize-deprotect strategy, which allows for modifications at other positions of the molecule without disturbing the tetrazole core.
References
- 1. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rua.ua.es [rua.ua.es]
- 5. researchgate.net [researchgate.net]
- 6. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 5-(2-Bromophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route for 5-(2-Bromophenyl)-1H-tetrazole, a key intermediate in the development of various pharmaceutical compounds. The document details the essential starting materials, reaction mechanisms, and experimental protocols, supported by quantitative data and a visual representation of the synthetic pathway.
Core Synthesis Pathway: [3+2] Cycloaddition
The most prevalent and direct method for synthesizing 5-(2-Bromophenyl)-1H-tetrazole is through a [3+2] cycloaddition reaction. This reaction involves the coupling of an organic nitrile with an azide source.[1][2] For the target molecule, the specific starting materials are 2-bromobenzonitrile and an azide, most commonly sodium azide (NaN₃) .[3]
This cycloaddition is a powerful and versatile method for the formation of the tetrazole ring, a functional group of significant interest in medicinal chemistry due to its role as a bioisosteric replacement for carboxylic acids.[4] The reaction can be facilitated through various catalytic systems and reaction conditions, which influence the reaction's efficiency, yield, and environmental impact.
Experimental Protocols and Quantitative Data
The synthesis of 5-substituted-1H-tetrazoles, including 5-(2-Bromophenyl)-1H-tetrazole, has been explored under diverse experimental conditions. These variations often involve different catalysts, solvents, and energy sources to optimize the reaction. Below are detailed experimental protocols derived from the literature, followed by a comparative table of quantitative data.
General Experimental Protocol
A typical experimental procedure involves the following steps:
-
To a solution of the nitrile (e.g., 2-bromobenzonitrile) in a suitable solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO), sodium azide is added.[3]
-
A catalyst, if employed, is then introduced to the reaction mixture.[3]
-
The mixture is heated to a specific temperature for a designated period, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[3][5]
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified. This often involves acidification with an acid like HCl, followed by extraction with an organic solvent such as ethyl acetate.[3][5]
Catalytic Systems
Various catalysts have been shown to effectively promote the [3+2] cycloaddition for tetrazole synthesis. These include:
-
Amine Salts: Amine salts can catalyze the reaction under mild conditions.[1]
-
Metal Salts: Lewis acids such as zinc, copper, cobalt, and nickel salts have been successfully employed as catalysts.[3][6][7][8] For instance, the use of cupric sulfate pentahydrate (CuSO₄·5H₂O) in DMSO has been reported to give excellent yields.[3]
-
Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid-supported catalysts like nano-TiCl₄·SiO₂ have been investigated.[9]
The choice of catalyst and solvent system can significantly impact the reaction rate and yield.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of 5-substituted-1H-tetrazoles, providing a comparative overview of different methodologies.
| Starting Nitrile | Azide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | Sodium Azide | Pyridine Hydrochloride | DMF | 110 | 8 | 84 | [1] |
| Benzonitrile | Sodium Azide | CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 1 | 98 | [3][5] |
| Benzonitrile | Sodium Azide | Nano-TiCl₄·SiO₂ | DMF | Reflux | 2 | Good | [9] |
| Aromatic Nitriles | Sodium Azide | Co-Ni/Fe₃O₄@MMSHS | - | - | 0.13-0.73 | up to 98 | [7] |
| Benzonitrile | Sodium Azide | Cobalt(II) complex | Methanol | Reflux | - | Near quantitative | [8] |
Synthetic Pathway Visualization
The logical workflow for the synthesis of 5-(2-Bromophenyl)-1H-tetrazole from its primary starting materials via the [3+2] cycloaddition reaction is depicted below.
Caption: Synthetic pathway for 5-(2-Bromophenyl)-1H-tetrazole.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.org.za [scielo.org.za]
An In-depth Technical Guide to 5-(2-Bromophenyl)-1H-tetrazole (CAS 73096-42-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Bromophenyl)-1H-tetrazole is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug discovery. Its structure, featuring a tetrazole ring appended to a brominated phenyl group, makes it a versatile building block for the synthesis of more complex molecules. The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group, a feature that is frequently exploited in the design of therapeutic agents to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides a comprehensive overview of the known properties, spectra, and synthetic methodologies related to this compound.
Chemical and Physical Properties
The fundamental physicochemical properties of 5-(2-Bromophenyl)-1H-tetrazole are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic and medicinal chemistry.
| Property | Value | Reference(s) |
| CAS Number | 73096-42-1 | [1] |
| Molecular Formula | C₇H₅BrN₄ | [1] |
| Molecular Weight | 225.05 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 180-185 °C | [2] |
| Boiling Point | 389.3 °C (Predicted) | |
| Density | 1.8047 g/cm³ (Rough Estimate) | |
| Solubility | Moderately soluble in polar organic solvents. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 5-(2-Bromophenyl)-1H-tetrazole. Below is a summary of the expected and reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the bromophenyl group. Due to the ortho-bromo substitution, these protons will exhibit complex splitting patterns in the aromatic region of the spectrum. The acidic proton on the tetrazole ring may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring and the single carbon atom of the tetrazole ring. The carbon attached to the bromine atom will be influenced by the halogen's electronegativity and quadrupolar effects.
While specific peak lists are not consistently available across all public sources, a representative set of chemical shifts for a related compound, 5-(4-bromophenyl)-1H-tetrazole, in DMSO-d₆ shows aromatic proton signals around 7.8-8.0 ppm and carbon signals for the phenyl ring between 123 and 133 ppm, with the tetrazole carbon appearing around 155 ppm[3]. It is expected that the ortho-substitution in 5-(2-Bromophenyl)-1H-tetrazole would lead to a more complex aromatic region in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of 5-(2-Bromophenyl)-1H-tetrazole would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the N-H bond of the tetrazole ring.
-
C=N and N=N stretching: Vibrations of the tetrazole ring typically appear in the 1400-1600 cm⁻¹ region.
-
C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
-
C-Br stretching: A band in the lower frequency region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry of 5-(2-Bromophenyl)-1H-tetrazole would show a molecular ion peak corresponding to its molecular weight (225.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes). Fragmentation of 5-substituted-1H-tetrazoles in mass spectrometry often involves the loss of nitrogen (N₂) or hydrazoic acid (HN₃) from the tetrazole ring[4].
Synthesis
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles, including 5-(2-Bromophenyl)-1H-tetrazole, is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide[1][5].
General Experimental Protocol: Synthesis of 5-(2-Bromophenyl)-1H-tetrazole
This protocol is a generalized procedure based on established methods for the synthesis of 5-substituted-1H-tetrazoles.
Materials:
-
2-Bromobenzonitrile
-
Sodium azide (NaN₃)
-
A suitable Lewis acid catalyst (e.g., zinc chloride, ammonium chloride)
-
Solvent (e.g., N,N-dimethylformamide (DMF), water, or toluene)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobenzonitrile (1 equivalent) in the chosen solvent.
-
Add sodium azide (1.5-3 equivalents) and the Lewis acid catalyst (e.g., 1-2 equivalents of ammonium chloride) to the solution.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and stir for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This step protonates the tetrazole ring and should be performed in a well-ventilated fume hood as it can generate hydrazoic acid, which is toxic and explosive.
-
The product may precipitate out of the solution upon acidification. If so, it can be collected by filtration.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(2-Bromophenyl)-1H-tetrazole.
Safety Precautions: Sodium azide and hydrazoic acid are highly toxic and explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Biological Activity and Signaling Pathways
While specific biological data for 5-(2-Bromophenyl)-1H-tetrazole is not extensively reported in publicly available literature, the tetrazole moiety is a well-established pharmacophore in drug discovery.
Tetrazole as a Carboxylic Acid Bioisostere
One of the most significant roles of the tetrazole ring in medicinal chemistry is its function as a bioisostere for the carboxylic acid group[6]. This means that it can mimic the acidic properties and spatial arrangement of a carboxylic acid, allowing it to interact with similar biological targets. The key advantages of this substitution include:
-
Improved Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation than carboxylic acids.
-
Enhanced Lipophilicity: The replacement of a carboxylic acid with a tetrazole can increase the lipophilicity of a molecule, potentially improving its absorption and distribution in the body.
-
Modulation of pKa: The pKa of the tetrazole proton is similar to that of a carboxylic acid proton, allowing it to maintain similar ionization states at physiological pH.
Potential Therapeutic Applications
Given the known activities of other tetrazole-containing compounds, 5-(2-Bromophenyl)-1H-tetrazole could be investigated for a variety of therapeutic applications, including:
-
Anti-inflammatory activity: Many tetrazole derivatives have shown promise as anti-inflammatory agents[7].
-
Antibacterial and Antifungal activity: The tetrazole nucleus is a component of several antimicrobial drugs.
-
Anticancer activity: Certain tetrazole compounds have been evaluated for their potential as anticancer agents.
However, it is crucial to note that these are general properties of the tetrazole class of compounds, and specific experimental validation for 5-(2-Bromophenyl)-1H-tetrazole is required to ascertain its biological activity profile. No specific signaling pathways involving this particular compound have been identified in the reviewed literature.
Conclusion
5-(2-Bromophenyl)-1H-tetrazole is a valuable chemical entity with potential applications in pharmaceutical research and development. Its synthesis is well-established, and its physicochemical properties are reasonably well-characterized. The presence of the tetrazole ring suggests its potential as a carboxylic acid bioisostere, a strategy widely used in drug design. Further research is warranted to explore the specific biological activities of this compound and to elucidate its potential roles in modulating biological pathways. This technical guide provides a solid foundation for researchers and scientists interested in utilizing 5-(2-Bromophenyl)-1H-tetrazole in their work.
References
- 1. 5-(2-Bromophenyl)-1H-tetrazole 98 73096-42-1 [sigmaaldrich.com]
- 2. scielo.org.za [scielo.org.za]
- 3. rsc.org [rsc.org]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. 5-(2-Bromophenyl)-1H-tetrazole 98 73096-42-1 [sigmaaldrich.com]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
Stability and Storage of Trityl-Protected Tetrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for trityl-protected tetrazoles. Due to the limited availability of direct, quantitative stability studies in peer-reviewed literature, this guide synthesizes information from deprotection protocols, studies on the tetrazole core, and general principles of chemical stability. It outlines the primary factors influencing the degradation of these compounds and provides best-practice recommendations for their handling and storage to ensure compound integrity. Furthermore, detailed experimental protocols are presented to enable researchers to conduct their own stability assessments.
Executive Summary
Trityl-protected tetrazoles are crucial intermediates in medicinal chemistry, particularly in the synthesis of sartan-class drugs. The trityl (triphenylmethyl) group, while effective as a protecting group for the acidic proton of the tetrazole ring, imparts specific vulnerabilities to the molecule. The stability of trityl-protected tetrazoles is primarily influenced by pH, temperature, and light. The linkage between the trityl group and the tetrazole nitrogen is highly susceptible to acid-catalyzed cleavage and can also be cleaved under specific basic or reductive conditions. The tetrazole ring itself possesses inherent thermal and photochemical sensitivities.
Optimal storage involves maintaining the compound in a solid state at low temperatures (2-8°C for short-term, -20°C for long-term), under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, and protected from light. The following sections provide a detailed analysis of stability factors, storage recommendations, and protocols for stability testing.
Factors Influencing Stability
The primary degradation pathway for trityl-protected tetrazoles is the cleavage of the N-trityl bond, resulting in the corresponding 5-substituted-1H-tetrazole and a trityl derivative (e.g., triphenylmethanol).
pH Sensitivity
The N-trityl bond is notoriously acid-labile. The mechanism involves protonation of a nitrogen atom on the tetrazole ring, which facilitates the departure of the highly stable trityl cation.[1]
-
Acidic Conditions: Exposure to even mild protic acids (e.g., acetic acid, formic acid) or Lewis acids can cause rapid deprotection.[1][2] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid will lead to near-instantaneous cleavage.[3]
-
Neutral Conditions: The compounds are generally stable at neutral pH, provided moisture is excluded.
-
Basic Conditions: While generally considered more stable under basic conditions, reports have shown that unusual detritylation can occur, for instance, with aqueous sodium hydroxide in methanol.[4] Therefore, prolonged exposure to strong aqueous bases should be avoided.
Thermal Stability
The tetrazole ring is a high-nitrogen heterocycle with a significant positive enthalpy of formation, making it susceptible to thermal decomposition.[5][6]
-
Elevated Temperatures: Heating can induce the elimination of molecular nitrogen (N₂) from the tetrazole ring, leading to the formation of highly reactive nitrilimines or other degradation products.[7][8] Unprotected tetrazoles can decompose explosively when heated above their melting point.[9] While the trityl group may alter the specific decomposition temperature, the inherent instability of the core ring system remains a concern. Storage at elevated temperatures should be strictly avoided.
Photostability
Heterocyclic aromatic compounds with a high nitrogen content tend to have lower photostability.[10]
-
UV/Visible Light Exposure: Photolysis of tetrazole derivatives can induce ring cleavage and the formation of various photoproducts.[5] Exposure to direct sunlight or strong artificial light, particularly UV light, may lead to degradation over time.
Reductive and Oxidative Stability
-
Reductive Cleavage: The trityl group can be removed under various reductive conditions, such as with lithium powder and naphthalene or indium metal in methanol.[11][12][13] Contact with strong reducing agents should be avoided during storage.
-
Oxidative Stability: While less documented for this specific class, high-nitrogen compounds can be sensitive to strong oxidizing agents. Generic safety protocols advise keeping them away from such materials.[14]
Recommended Storage and Handling
Based on the stability profile, the following conditions are recommended to maximize the shelf-life of trityl-protected tetrazoles.
| Parameter | Recommendation | Rationale |
| Physical State | Solid | Stability is significantly greater in the solid state than in solution. |
| Temperature | Short-Term: 2-8°C Long-Term: -20°C | Minimizes the risk of thermal decomposition of the tetrazole ring. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes moisture to prevent hydrolysis and oxygen to prevent potential long-term oxidative degradation. |
| Light | Protect from Light | Store in amber glass vials or in a dark location (e.g., inside a light-proof box) to prevent photochemical degradation. |
| Container | Tightly-Sealed Glass Vial | Prevents ingress of moisture and atmospheric oxygen. Glass is preferred over plastic for long-term storage of solids. |
Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. Handle the compound quickly and reseal the container promptly under an inert atmosphere.
Quantitative Stability Data (Illustrative Example)
No specific, publicly available long-term stability data for trityl-protected tetrazoles was identified. The table below is an illustrative template demonstrating how data from a formal stability study, such as an accelerated study according to ICH guidelines, would be presented.[15] Researchers should generate data for their specific molecule of interest.
Table 1: Illustrative Accelerated Stability Data for Compound X (40°C / 75% Relative Humidity)
| Time Point | Assay (%) | Total Impurities (%) | Appearance |
| T = 0 | 99.8 | 0.15 | White Crystalline Solid |
| T = 1 Month | 99.1 | 0.85 | White Crystalline Solid |
| T = 3 Months | 97.5 | 2.45 | Off-White Solid |
| T = 6 Months | 94.2 | 5.75 | Pale Yellow Solid |
Experimental Protocols for Stability Assessment
To understand the intrinsic stability of a specific trityl-protected tetrazole, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions more severe than accelerated testing.
Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and establish a stability-indicating analytical method for a novel trityl-protected tetrazole.
Materials:
-
Trityl-protected tetrazole compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter, oven, photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in ACN.
-
Stress Conditions: For each condition, a sample and a control (stored at 5°C, protected from light) are prepared. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Dilute stock solution with 0.1 M HCl and ACN/water to a final concentration of 0.1 mg/mL in 50% ACN. Store at 60°C.
-
Base Hydrolysis: Dilute stock solution with 0.1 M NaOH and ACN/water to a final concentration of 0.1 mg/mL in 50% ACN. Store at 60°C.
-
Oxidation: Dilute stock solution with 3% H₂O₂ and ACN/water to a final concentration of 0.1 mg/mL in 50% ACN. Store at room temperature.
-
Thermal Degradation (Solid): Place 5-10 mg of solid compound in an oven at 70°C.
-
Thermal Degradation (Solution): Store a sample of the stock solution at 70°C.
-
Photodegradation: Expose a solution (0.1 mg/mL in 50% ACN) to light in a photostability chamber as per ICH Q1B guidelines. Wrap a control sample in aluminum foil.
-
-
Time Points: Collect samples at 0, 2, 8, 24, and 48 hours. For solid-state thermal, extend time points as needed.
-
Analysis: Analyze all samples by a suitable, validated reverse-phase HPLC method. A typical starting method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: 50% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
-
Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed (as % area). Identify major degradants using techniques like LC-MS/MS and NMR if necessary.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the stability of trityl-protected tetrazoles.
Caption: Overview of the synthesis and deprotection of trityl-tetrazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. rua.ua.es [rua.ua.es]
- 12. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 13. researchgate.net [researchgate.net]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. researchgate.net [researchgate.net]
Bioisosteric properties of the tetrazole ring in medicinal chemistry
An In-Depth Technical Guide to the Bioisosteric Properties of the Tetrazole Ring in Medicinal Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Bioisosterism in Drug Design
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physicochemical properties, is a cornerstone of modern medicinal chemistry. This approach aims to modulate the potency, selectivity, metabolic stability, and pharmacokinetic profile of a lead compound. Among the various bioisosteric replacements, the tetrazole ring stands out as a highly successful mimic of the carboxylic acid functional group.[1][2][3][4]
The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom.[2][5] Its utility in drug design stems from its ability to replicate the acidic nature and hydrogen-bonding capabilities of a carboxylic acid while offering distinct advantages, such as enhanced metabolic stability and improved lipophilicity.[5][6][7] This has led to the incorporation of the tetrazole moiety into numerous marketed drugs, most notably in the "sartan" class of angiotensin II receptor antagonists like Losartan and Valsartan.[5][8] This guide provides a comprehensive overview of the physicochemical and biological properties of the tetrazole ring as a carboxylic acid bioisostere, along with relevant experimental protocols and pathway visualizations.
Physicochemical Properties: A Quantitative Comparison
The success of the tetrazole ring as a carboxylic acid surrogate is rooted in their comparable physicochemical properties, particularly their acidity (pKa) and lipophilicity (logP/logD).
Acidity (pKa)
The pKa of a functional group is critical as it determines the ionization state at physiological pH (around 7.4), which in turn influences receptor binding and solubility. 5-substituted-1H-tetrazoles exhibit pKa values that are remarkably similar to those of carboxylic acids, typically falling within the 4.5 to 4.9 range.[7][9] This ensures that, like carboxylates, tetrazolates are the predominant species in the physiological environment, enabling them to engage in similar ionic interactions with biological targets.[10]
Lipophilicity (logP and logD)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While generally considered more lipophilic than the corresponding carboxylic acids, the difference is often nuanced.[11] The tetrazole ring can increase the overall lipophilicity of a molecule, which may enhance membrane permeability and bioavailability.[5] However, comparative studies show that while pKa and logD7.4 values can be similar, the tetrazole may exhibit lower permeability in certain assays, suggesting that factors beyond simple lipophilicity, such as desolvation energy, play a significant role.[11]
Data Summary
The following tables summarize the comparative physicochemical properties of representative carboxylic acids and their tetrazole bioisosteres.
Table 1: Comparison of pKa and Lipophilicity
| Compound Pair | Functional Group | pKa | logP | logD (pH 7.4) | Reference |
|---|---|---|---|---|---|
| Benzoic Acid vs. 5-Phenyl-1H-tetrazole | -COOH | 4.2 | 1.87 | -1.33 | [11] |
| -CN4H | 4.5 | 1.74 | -1.45 | [11] | |
| Compound 7 vs. Compound 8 | -COOH | 6.52 | 1.09 | N/A | [12] |
| | -CN4H | 5.77 | 0.72 | N/A |[12] |
Note: Data is compiled from various sources and specific values can vary based on the molecular scaffold and experimental conditions.
Biological and Pharmacokinetic Properties
The substitution of a carboxylic acid with a tetrazole ring can profoundly impact a molecule's biological activity and pharmacokinetic profile.
Metabolic Stability
A primary driver for using tetrazoles is their enhanced metabolic stability.[5][7][13] Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and potentially reactive acyl glucuronide metabolites.[14] The tetrazole ring is resistant to many of these common metabolic degradation pathways, often resulting in a longer half-life and improved in vivo efficacy.[5][7]
Receptor Interactions and Biological Activity
The tetrazolate anion can effectively mimic the carboxylate group in forming critical hydrogen bonds and ionic interactions within a receptor's binding site.[10] However, the geometry of the tetrazole ring is different; the hydrogen bond environment extends further from the core of the molecule by approximately 1.2 Å compared to a carboxylate.[10] This requires a degree of flexibility in the protein binding site to accommodate the tetrazole.[10] This structural difference can sometimes lead to altered potency or selectivity. For instance, in the development of the angiotensin II receptor antagonist Losartan, the tetrazole-containing compound demonstrated a significant increase in potency over its carboxylic acid precursor.[9]
The tetrazole moiety is present in drugs with a wide array of pharmacological activities, including antihypertensive, antibacterial, antifungal, anticancer, and antiviral effects.[2][5][6][15]
Visualization of Pathways and Workflows
Bioisosteric Replacement Workflow
The logical workflow for evaluating a tetrazole as a carboxylic acid bioisostere involves synthesis, physicochemical characterization, and a cascade of biological assays.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cora.ucc.ie [cora.ucc.ie]
- 13. researchgate.net [researchgate.net]
- 14. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. sphinxsai.com [sphinxsai.com]
The Triphenylmethyl (Trityl) Group: A Comprehensive Guide for the Protection of Nitrogen Heterocycles in Research and Drug Development
The strategic protection and deprotection of nitrogen atoms within heterocyclic scaffolds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Among the arsenal of nitrogen protecting groups, the triphenylmethyl (trityl, Tr) group stands out for its unique combination of steric bulk, acid lability, and stability under a range of other conditions. This technical guide provides an in-depth exploration of the trityl group as a nitrogen protecting agent for heterocycles, offering researchers, scientists, and drug development professionals a detailed resource on its application, quantitative data, experimental protocols, and mechanistic insights.
Core Principles of the Trityl Protecting Group
The trityl group is a large, sterically demanding protecting group that is typically introduced by reacting the heterocyclic nitrogen with trityl chloride in the presence of a base.[1] Its significant steric hindrance can offer regioselective protection of less hindered nitrogen atoms in poly-functionalized heterocyles. The key characteristic of the N-trityl bond is its high sensitivity to acidic conditions, allowing for its facile removal with mild acids like acetic acid or trifluoroacetic acid (TFA), often at room temperature.[2] This lability is attributed to the exceptional stability of the resulting trityl cation, a resonance-stabilized carbocation. Conversely, the trityl group is robust under basic, neutral, and many reductive and oxidative conditions, rendering it orthogonal to many other protecting groups used in complex multi-step syntheses.
Derivatives of the trityl group, such as the 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups, offer tunable acid lability. The electron-donating methoxy substituents further stabilize the corresponding carbocation, making these groups even more acid-sensitive and allowing for their removal under exceptionally mild acidic conditions.[1]
Data Presentation: N-Tritylation and Deprotection of Common Heterocycles
The following tables summarize quantitative data for the N-tritylation and deprotection of various common nitrogen-containing heterocycles.
Table 1: N-Tritylation of Heterocycles
| Heterocycle | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | Citation(s) |
| Imidazole | Trityl chloride, Triethylamine | DMF | 12-24 | RT | High (not specified) | [2] |
| Imidazole | o-Chlorotrityl chloride, Imidazole, Triethylamine | DMF | 48 | RT | 0 | [1] |
| Imidazole | o-Chlorotrityl chloride, Imidazole, Sodium Carbonate | Hexafluoroisopropanol | Not specified | RT | 92 | [1] |
| Pyrrole | Trityl chloride, Sodium hydride | DMF | Not specified | Not specified | Not specified | [3] |
| Piperidine | Trityl chloride, Triethylamine | Not specified | Not specified | Not specified | Not specified | [4] |
| Tetrazole | Trityl chloride | Not specified | Not specified | Not specified | High (not specified) | [5] |
Table 2: Deprotection of N-Trityl Heterocycles
| N-Trityl Heterocycle | Reagents & Conditions | Solvent | Time | Temp (°C) | Yield (%) | Citation(s) |
| N-Tritylimidazole | 1-5% TFA in DCM | DCM | 1-2 h | RT | Not specified | [2] |
| N-Tritylimidazole | 80% Acetic Acid | Aqueous | 2 h | RT | Not specified | [2] |
| N-Trityl amine | 97+% Formic Acid | Neat | 3 min | Cold | Not specified | [2] |
| N-Trityl amine | BF3·OEt2 | CHCl3/MeOH | 45 min | RT | 93 | [2] |
| N-Trityltetrazole | Indium, Methanol | THF/MeOH | Not specified | Reflux | 86-93 | [5][6] |
| N-Trityltetrazoles (in Sartans) | Lithium powder, Naphthalene (catalytic) | Not specified | Not specified | Not specified | Excellent | [7][8] |
| N-Tritylpiperidine | HgCl2, NaBH4 | MeCN | Not specified | RT | Partial | [4] |
Table 3: Spectroscopic Data for N-Trityl Heterocycles
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Solvent | Citation(s) |
| N-Tritylimidazole | 7.63 (s, 1H), 7.27 (s, 1H), 7.09-7.04 (m, 6H), 6.98-6.92 (m, 9H), 6.69 (s, 1H) | Not specified | d6-benzene | [8] |
| 1,2,4,5-Tetrasubstituted Imidazoles | Aromatic protons typically δ 6.5-8.5 | Aromatic carbons typically δ 114-160 | DMSO-d6 | [2] |
| N-Tosylpyrrole | Aromatic protons typically δ 6.0-7.5 | Aromatic carbons typically δ 108-140 | CDCl3 | [9] |
| Indole | Aromatic protons typically δ 6.5-7.7, NH ~11.1 | Aromatic carbons typically δ 102-136 | DMSO-d6 | [10] |
| Unsubstituted Pyrrole | Hα: ~6.7, Hβ: ~6.1, NH: ~8.1 | Cα: ~118, Cβ: ~108 | CDCl3 | [11][12] |
| Unsubstituted Imidazole | H2: ~7.7, H4/5: ~7.1, NH: ~11.6 | C2: ~136, C4/5: ~122 | CDCl3 | [13] |
Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent.
Experimental Protocols
General Procedure for N-Tritylation of Imidazole
This protocol describes the protection of the imidazole nitrogen with a trityl group.[2]
Materials:
-
Imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve imidazole (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.
-
Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.
General Procedure for Acid-Catalyzed Deprotection of N-Trityl Imidazole
This protocol outlines the removal of the trityl group under acidic conditions.[2]
Materials:
-
N-trityl imidazole derivative
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the N-trityl imidazole derivative in DCM.
-
Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated NaHCO3 solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the deprotected imidazole.
Signaling Pathways and Experimental Workflows
The utility of the trityl group is best illustrated through its application in synthetic pathways. The following diagrams, generated using the DOT language, depict key transformations involving the trityl group.
N-Tritylation of a Heterocycle
The protection of a heterocyclic nitrogen with trityl chloride generally proceeds through an SN1-type mechanism, favored by the formation of the highly stable trityl cation.
Acid-Catalyzed Deprotection of an N-Trityl Heterocycle
The removal of the trityl group is typically achieved under acidic conditions, which involves protonation of the heterocyclic nitrogen followed by the departure of the stable trityl cation.
Lewis Acid-Mediated Deprotection
Alternatively, Lewis acids can be employed to facilitate the removal of the trityl group. The Lewis acid coordinates to the nitrogen atom, weakening the N-Tr bond and promoting cleavage.[2]
Applications in Drug Synthesis
The trityl group has proven to be an invaluable tool in the synthesis of numerous pharmaceuticals containing nitrogen heterocycles.
Synthesis of Losartan
In the synthesis of the angiotensin II receptor antagonist Losartan, a key step involves the introduction of a tetrazole ring. The nitrogen of the tetrazole is protected with a trityl group, which is subsequently removed under acidic conditions in the final step of the synthesis to yield the active pharmaceutical ingredient.[11][12]
Synthesis of Clotrimazole and Related Antifungal Agents
The synthesis of the antifungal drug Clotrimazole involves the reaction of imidazole with an o-chlorotrityl chloride derivative.[1][14] Similarly, the synthesis of other azole antifungals like Bifonazole and Fenticonazole utilizes trityl or substituted trityl groups to alkylate the imidazole or triazole ring.[4][7][15]
Conclusion
The triphenylmethyl (trityl) group is a versatile and highly effective protecting group for nitrogen atoms in a wide array of heterocyclic systems. Its key advantages, including steric bulk, acid lability, and orthogonality to many other common protecting groups, make it an essential tool for synthetic chemists in both academic research and industrial drug development. A thorough understanding of the reaction conditions for its introduction and cleavage, as well as its stability profile, allows for its strategic and efficient application in the synthesis of complex, biologically active molecules. The continued development of new methods for tritylation and detritylation will undoubtedly further expand the utility of this important protecting group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. rsc.org [rsc.org]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. Synthesis, antibacterial and antifungal activities of bifonazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal agents. VIII. Synthesis and antifungal activities of bipyrryl analogues of bifonazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 12. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, antibacterial and antifungal activities of bifonazole derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 15. CN101955462B - Fenticonazole nitrate, preparation of levorotatory form and dextrorotatory form and application of levorotatory form in preparing antifungal medicaments - Google Patents [patents.google.com]
Methodological & Application
Application Notes: The Strategic Use of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole in Convergent Syntheses of Angiotensin II Receptor Blockers (Sartans)
Introduction
5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole and its derivatives are pivotal intermediates in the industrial synthesis of sartans, a class of orally active, non-peptide angiotensin II receptor antagonists. These drugs, including valsartan, losartan, and irbesartan, are widely prescribed for the management of hypertension and congestive heart failure. The triphenylmethyl (trityl) group serves as a robust protecting group for the tetrazole moiety, enabling selective reactions at other positions of the molecule. This protection is crucial for preventing interference from the acidic proton of the tetrazole ring in subsequent coupling reactions. The bromo-functionalization provides a reactive handle for carbon-carbon bond formation, typically through palladium-catalyzed cross-coupling reactions, which form the core biphenyl structure of most sartan drugs.
Core Application: Biphenyl Core Synthesis
The primary application of this compound is in the construction of the characteristic biphenyl tetrazole scaffold of sartans. This is generally achieved via Suzuki or Negishi cross-coupling reactions. The trityl-protected bromophenyl tetrazole is coupled with a suitable organoboron or organozinc derivative of the other ring system of the target sartan. The trityl group is favored due to its ease of introduction and its mild cleavage conditions, typically acidic hydrolysis, which preserves the integrity of the final sartan molecule.[1][2]
Advantages of the Trityl-Protected Intermediate
-
Enhanced Solubility: The bulky trityl group often increases the solubility of the tetrazole intermediate in organic solvents, facilitating reactions and purification.
-
Prevention of Side Reactions: The acidic proton of the tetrazole is masked, preventing it from interfering with organometallic reagents or acting as a ligand for the metal catalyst in coupling reactions.[1]
-
Regioisomer Control: Protection of the tetrazole ring can influence the regioselectivity of subsequent reactions. The trityl group specifically protects one of the nitrogen atoms of the tetrazole ring.[1]
-
Facilitated Purification: The lipophilic nature of the trityl group can aid in the chromatographic purification of intermediates.
Comparative Synthesis Data
The following table summarizes quantitative data from various sartan syntheses utilizing trityl-protected bromophenyl tetrazole intermediates.
| Sartan | Coupling Reaction | Key Intermediate | Coupling Partner | Catalyst/Reagents | Yield | Reference |
| Valsartan | Negishi Coupling | Organozinc derivative of 5-phenyl-1-trityl-1H-tetrazole | Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate | Pd(OAc)₂, Q-phos, THF | 80% | [3][4] |
| Losartan | Suzuki Coupling | 2-(2′-triphenylmethyl-2′H-tetrazol-5′yl)phenylboronic acid | 2-n-Butyl-4-chloro-1-(4-bromobenzyl)-1H-imidazole-5-methanol | Pd catalyst, K₂CO₃ | >80% (overall) | [1][5] |
| Irbesartan | Alkylation | 5-(4'-(bromomethyl)biphenyl-2-yl)-1-trityl-1H-tetrazole | 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one | Phase Transfer Catalyst, Base | Not Specified | [6][7] |
| Olmesartan | N-Alkylation | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Trityl-protected bromomethylbiphenyl tetrazole | K₂CO₃, DMAc | 90% | [8] |
Experimental Protocols
Protocol 1: Synthesis of Trityl-Protected Valsartan Intermediate via Negishi Coupling
This protocol describes the key coupling step in an efficient synthesis of valsartan.[3][4]
1. Preparation of the Organozinc Reagent:
-
To a solution of 5-phenyl-1-trityl-1H-tetrazole in anhydrous THF at 25°C, add n-butyllithium and stir.
-
Cool the reaction mixture to -20°C and add a solution of anhydrous zinc chloride in THF.
2. Negishi Coupling:
-
To the freshly prepared organozinc reagent, add methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate.
-
Add palladium acetate and Q-phos as the catalyst system.
-
Heat the reaction mixture to 75°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.
-
Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate.
3. Deprotection (Hydrolysis):
-
Dissolve the trityl-protected intermediate in methanol.
-
Add 3 N aqueous sodium hydroxide and reflux the mixture.
-
After the reaction is complete, cool the mixture and acidify with a suitable acid to precipitate valsartan.
-
Collect the solid by filtration and purify by recrystallization.
Protocol 2: Synthesis of Trityl Losartan via Suzuki Coupling
This protocol outlines the Suzuki coupling approach for the synthesis of a key losartan intermediate.[1]
1. Preparation of the Boronic Acid Intermediate:
-
Protect 5-phenyltetrazole with trityl chloride in the presence of triethylamine in THF to yield 2-trityl-5-phenyltetrazole.[1]
-
Perform a directed ortho-metalation of 2-trityl-5-phenyltetrazole using n-butyllithium, followed by reaction with triisopropyl borate and acidic workup to obtain 5-(2'-boronophenyl)-2-(triphenylmethyl)-2H-tetrazole.[1]
2. Suzuki Coupling:
-
In a suitable reaction vessel, combine 5-(2'-boronophenyl)-2-(triphenylmethyl)-2H-tetrazole and 2-n-butyl-4-chloro-1-(4-bromobenzyl)-1H-imidazole-5-methanol in a suitable solvent system (e.g., toluene and water).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base such as potassium carbonate.
-
Heat the mixture under an inert atmosphere until the reaction is complete as monitored by HPLC or TLC.
-
Cool the reaction mixture, separate the layers, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude trityl losartan.
-
Purify the crude product by column chromatography or recrystallization.
3. Deprotection:
-
Suspend trityl losartan in a mixture of THF and methanol.
-
Add an aqueous acid such as 4N HCl or H₂SO₄ and stir at room temperature.[9]
-
Monitor the deprotection by TLC.
-
Once complete, adjust the pH with a base (e.g., NaOH) to precipitate the triphenylmethanol byproduct.[9]
-
Filter off the byproduct and extract the filtrate with an organic solvent to remove any remaining non-polar impurities.
-
Acidify the aqueous layer to precipitate losartan, which can then be isolated and purified.[9]
Visualizations
Caption: General workflow for sartan synthesis.
Caption: Logical relationships in sartan synthesis.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 6. EP2049527A2 - Preparation of irbesartan - Google Patents [patents.google.com]
- 7. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]
- 8. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]
Application Notes and Protocols: Deprotection of the Trityl Group from 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl) group is a widely employed protecting group for the nitrogen atom of tetrazole rings, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. Its bulky nature provides steric hindrance, and it is readily cleaved under acidic conditions. This document provides detailed protocols for the deprotection of the trityl group from 5-(2-bromophenyl)-1-(triphenylmethyl)-1H-tetrazole to yield 5-(2-bromophenyl)-1H-tetrazole, a valuable intermediate in medicinal chemistry. Various methods, including acidic hydrolysis and metal-mediated cleavage, are presented to offer flexibility based on substrate compatibility and desired reaction conditions.
Chemical Structures
Caption: Deprotection of this compound.
Deprotection Methods Overview
Several methods are effective for the removal of the trityl group from N-protected tetrazoles. The choice of method often depends on the presence of other functional groups in the molecule and the desired reaction conditions (e.g., acidic vs. neutral). This document details three common and effective methods:
-
Trifluoroacetic Acid (TFA) Mediated Deprotection: A strong acid cleavage that is typically fast and efficient.
-
Formic Acid Mediated Deprotection: A milder acidic method suitable for substrates sensitive to stronger acids.
-
Indium-Mediated Deprotection: A reductive cleavage method that proceeds under neutral conditions, offering excellent selectivity.[1][2]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of 5-aryl-1-trityl-tetrazoles, which can be extrapolated for this compound.
| Deprotection Method | Reagents and Solvents | Temperature | Time | Typical Yield | Reference |
| Trifluoroacetic Acid | TFA, Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | >90% | General Protocol |
| Formic Acid | 97% Formic Acid | Room Temperature | 3 - 10 minutes | >90% | [3] |
| Indium-Mediated | Indium powder, Methanol (MeOH), Tetrahydrofuran (THF) | Reflux (approx. 78 °C) | 26 hours | ~93% | [4] |
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
This protocol describes a general procedure for the efficient removal of the trityl group using a strong acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA (typically 20-50% v/v in DCM). The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may occur.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 5-(2-bromophenyl)-1H-tetrazole by column chromatography on silica gel or recrystallization.
Protocol 2: Formic Acid Mediated Deprotection
This method utilizes a milder acid and is suitable for more sensitive substrates.[3]
Materials:
-
This compound
-
Formic acid (97%)
-
Dioxane
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Round-bottom flask
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Treat this compound (1 equivalent) with cold (0-5 °C) 97% formic acid.
-
Stir the mixture for 3-10 minutes at room temperature.
-
Evaporate the formic acid using a rotary evaporator connected to an oil pump.
-
To the resulting residue, add dioxane and evaporate again. Repeat this step with ethanol and then diethyl ether to remove residual formic acid.
-
Extract the residue with warm water to dissolve the deprotected tetrazole.
-
Filter the aqueous solution to remove the insoluble triphenylcarbinol byproduct.
-
Evaporate the aqueous filtrate in vacuo to obtain the 5-(2-bromophenyl)-1H-tetrazole product. Further purification can be achieved by recrystallization.[3]
Protocol 3: Indium-Mediated Deprotection
This protocol provides a reductive method for trityl group removal under neutral conditions, offering high selectivity.[2][4]
Materials:
-
This compound
-
Indium powder
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and indium powder (1 equivalent).
-
Add a mixture of MeOH and THF (typically in a 2:1 ratio).
-
Heat the mixture to reflux (approximately 78 °C) with vigorous stirring for about 26 hours.[4] Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Hydrolyze the reaction mixture by adding 1M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield pure 5-(2-bromophenyl)-1H-tetrazole.[4]
Experimental Workflow Diagram
Caption: General experimental workflow for the deprotection of the trityl group.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Trifluoroacetic acid and formic acid are corrosive and should be handled with extreme care.
-
Indium powder is flammable; handle away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The deprotection of this compound can be achieved through several effective methods. The choice of protocol should be guided by the specific requirements of the synthetic route, particularly the acid sensitivity of other functional groups present in the molecule. The methods presented here offer a range of conditions from strongly acidic to neutral, providing researchers with versatile options for this crucial synthetic transformation.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 5-(2-Bromophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazole moiety is a key pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids in drug candidates.[1][2] Its incorporation into complex molecular scaffolds can enhance metabolic stability and improve pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl compounds.[3][4][5] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 5-(2-Bromophenyl)-1H-tetrazole with various arylboronic acids, a critical transformation for the synthesis of novel drug-like molecules, including potential angiotensin-II receptor antagonists.[6][7]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex (facilitated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[3][4][5][8]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of 5-(2-Bromophenyl)-1H-tetrazole with various arylboronic acids. The data is compiled from analogous reactions in the literature and serves as a guide for reaction optimization.
Table 1: Screening of Reaction Conditions for the Coupling of 5-(2-Bromophenyl)-1H-tetrazole with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 8 | 92 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DME | 80 | 16 | 88 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | n-Butanol | 100 | 6 | 95 |
Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of 5-(2-Bromophenyl)-1H-tetrazole
Reaction Conditions: 5-(2-Bromophenyl)-1H-tetrazole (1.0 equiv), Arylboronic acid (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), K₃PO₄ (2.0 equiv), n-Butanol, 100 °C, 6-12 h.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-(Biphenyl-2-yl)-1H-tetrazole | 95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4'-Methoxybiphenyl-2-yl)-1H-tetrazole | 91 |
| 3 | 4-Fluorophenylboronic acid | 5-(4'-Fluorobiphenyl-2-yl)-1H-tetrazole | 89 |
| 4 | 3-Thienylboronic acid | 5-(2-(Thiophen-3-yl)phenyl)-1H-tetrazole | 85 |
| 5 | 2-Naphthylboronic acid | 5-(2-(Naphthalen-2-yl)phenyl)-1H-tetrazole | 93 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the Suzuki-Miyaura coupling of 5-(2-Bromophenyl)-1H-tetrazole with an arylboronic acid.
Materials:
-
5-(2-Bromophenyl)-1H-tetrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
n-Butanol (5 mL)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 5-(2-Bromophenyl)-1H-tetrazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and K₃PO₄ (2.0 mmol).
-
The vessel is sealed with a rubber septum, and the atmosphere is exchanged with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add degassed n-butanol (5 mL) to the flask via syringe.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-(2-arylphenyl)-1H-tetrazole.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Potential Signaling Pathway of Biphenyl-Tetrazole Derivatives
Caption: Potential mechanism of action for biphenyl-tetrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. phmethods.net [phmethods.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-(2-Bromophenyl)-1H-tetrazole as a Precursor for Angiotensin II Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 5-(2-Bromophenyl)-1H-tetrazole as a key precursor in the synthesis of angiotensin II receptor antagonists, a class of drugs widely used in the management of hypertension and other cardiovascular diseases. These antagonists, commonly known as "sartans," function by blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of this system, exerts its physiological effects by binding to the AT1 receptor.[1] The development of angiotensin II receptor blockers (ARBs) has been a significant advancement in cardiovascular therapy. A common structural motif in many potent ARBs is the biphenyl-tetrazole moiety. 5-(2-Bromophenyl)-1H-tetrazole serves as a crucial building block for introducing this essential pharmacophore. The tetrazole ring acts as a bioisostere for the carboxylic acid group, enhancing the metabolic stability and binding affinity of the antagonist to the AT1 receptor.[2]
Angiotensin II Receptor Signaling Pathway
Angiotensin II binding to the AT1 receptor, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various physiological responses, including vasoconstriction, inflammation, and cellular growth.[3][4][5]
Synthetic Application of 5-(2-Bromophenyl)-1H-tetrazole
The primary application of 5-(2-Bromophenyl)-1H-tetrazole is in the synthesis of the biphenyl-tetrazole core of sartan drugs. This is typically achieved through a Suzuki-Miyaura cross-coupling reaction. The following workflow outlines the general steps from the precursor to a final angiotensin II receptor antagonist, followed by its biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of a Biphenyl-tetrazole Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a protected 5-(2-bromophenyl)-1H-tetrazole with a suitable boronic acid or ester. This reaction forms the key biphenyl linkage.
Materials:
-
Protected 5-(2-bromophenyl)-1H-tetrazole (e.g., 1-trityl-5-(2-bromophenyl)-1H-tetrazole)
-
Appropriate arylboronic acid or ester (e.g., 4-methylphenylboronic acid for Losartan synthesis)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the protected 5-(2-bromophenyl)-1H-tetrazole (1.0 eq), the arylboronic acid/ester (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/water or dioxane/water).
-
Add the palladium catalyst (0.01-0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl-tetrazole intermediate.
Note: The choice of catalyst, base, and solvent system may need to be optimized for specific substrates to maximize yield. A successful Suzuki coupling can yield the biaryl intermediate in excellent yields, often exceeding 90%.[6]
Protocol 2: Radioligand Binding Assay for AT1 Receptor
This protocol is used to determine the binding affinity (Ki) of the synthesized antagonist for the AT1 receptor. It involves a competition assay between a radiolabeled ligand and the test compound.
Materials:
-
Membrane preparations from cells expressing the AT1 receptor (e.g., CHO-K1 cells) or from tissues with high AT1 receptor density (e.g., rat liver).[4]
-
Radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).[3]
-
Unlabeled competitor (the synthesized antagonist).
-
Non-specific binding control (e.g., a high concentration of an established AT1 antagonist like Losartan).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Plate Setup: Prepare triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Reagent Preparation:
-
Prepare serial dilutions of the synthesized antagonist in the assay buffer.
-
Prepare a solution of the radioligand at a concentration close to its Kd value.
-
Prepare a high concentration of the non-specific binding control (e.g., 10 µM Losartan).
-
-
Assay:
-
To the "total binding" wells, add the membrane preparation and the radioligand.
-
To the "non-specific binding" wells, add the membrane preparation, radioligand, and the high concentration of the non-specific binding control.
-
To the "competitor" wells, add the membrane preparation, radioligand, and the various concentrations of the synthesized antagonist.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Quantitative Data Summary
The following tables summarize key quantitative data for several established angiotensin II receptor antagonists, providing a benchmark for newly synthesized compounds.
Table 1: In Vitro Binding Affinities of Selected Sartans for the AT1 Receptor
| Compound | IC₅₀ (nM) | Reference |
| Losartan | ~19-25 | [7] |
| Valsartan | ~3.9 | [8] |
| Irbesartan | ~1.3-2.1 | [8] |
| Candesartan | ~0.33-1.0 | [8] |
| Olmesartan | ~1.2 | [8] |
| Telmisartan | ~3.7-5.3 | [8] |
Table 2: Pharmacokinetic Properties of Selected Sartans
| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) |
| Losartan | ~33 | >98 | 2 (Losartan), 6-9 (EXP3174) |
| Valsartan | ~25 | 95 | 6 |
| Irbesartan | ~60-80 | 90 | 11-15 |
| Candesartan | ~15 (as candesartan cilexetil) | >99 | 9 |
| Olmesartan | ~26 (as olmesartan medoxomil) | >99 | 13 |
| Telmisartan | ~42-58 | >99.5 | 24 |
Data compiled from various sources and may vary depending on the specific study.
Conclusion
5-(2-Bromophenyl)-1H-tetrazole is a versatile and indispensable precursor in the synthesis of a wide range of angiotensin II receptor antagonists. The protocols and data presented here provide a foundational guide for researchers and drug development professionals working in this area. The robust synthetic routes, coupled with reliable in vitro and in vivo evaluation methods, continue to facilitate the discovery and development of novel and improved therapies for cardiovascular diseases.
References
- 1. US7868180B2 - Process for the preparation of sartan derivatives and intermediates useful in such process - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
Palladium-Catalyzed Cross-Coupling Reactions: Applications and Protocols for Aryl-Bromine Bond Activation
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions involving the activation of aryl-bromine bonds. These reactions are fundamental tools in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-nitrogen bonds, which are critical in the development of pharmaceuticals, agrochemicals, and functional materials.
Introduction
Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. The reactivity of aryl halides in these transformations generally follows the trend I > Br > Cl, making aryl bromides a versatile and widely used class of substrates due to their balance of reactivity and stability.[1][2][3] This guide focuses on five major classes of palladium-catalyzed cross-coupling reactions involving aryl bromides: the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions. Each section provides a brief overview, a summary of quantitative data for representative reactions, a detailed experimental protocol, and a visualization of the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organohalide.[4][5] It is widely favored in the pharmaceutical industry due to the low toxicity of the boron reagents and byproducts, and its tolerance of a wide range of functional groups.[5][6]
Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ (1.0) | 1 (3.0) | K₃PO₄ | Dioxane | 80 | 12 | 74 | [7] |
| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate (A) | Pd₂(dba)₃ (1.0) | 1 (3.0) | K₃PO₄ | Dioxane | 80 | 12 | 82 | [7] |
| 3 | 4-Bromobenzonitrile | Lithium triisopropyl 2-pyridylboronate (D) | Pd₂(dba)₃ (1.5) | 2 (4.5) | KF | Dioxane | 100 | 16 | 63 | [7] |
| 4 | 3-Bromoanisole | Phenylboronic acid | Pd/C | - | K₂CO₃ | Water-Ethanol | 120 | 0.17 | >95 | [3] |
| 5 | 2-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.0) | 1 (3.0) | K₃PO₄ | Dioxane | 80 | 12 | >95 | [7] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from a general method for the coupling of aryl bromides with 2-pyridylboronates.[7]
Materials:
-
Aryl bromide (1.0 equiv)
-
Organoboron reagent (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, KF) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF/H₂O)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, organoboron reagent, palladium precatalyst, ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask or tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8][9] It is a powerful method for the synthesis of substituted alkenes. The reaction typically requires a base to regenerate the active Pd(0) catalyst.[1]
Data Presentation: Heck Reaction of Aryl Bromides
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1.0) | NHC Salt (2.0) | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 | [9] |
| 2 | Bromobenzene | Styrene | PdCl₂ | - | K₂CO₃ | Methanol | 120 | 48 | 35 | [8] |
| 3 | 4-Bromonitrobenzene | n-Butyl acrylate | Pd/C (0.2) | - | N,N-diisopropylethylamine | DMF | 140 | 2 | 95 | [3] |
| 4 | 4-Bromoanisole | n-Butyl acrylate | Pd/C (0.4) | - | N,N-diisopropylethylamine | DMF | 140 | 2 | 82 | [3] |
| 5 | 1-Bromonaphthalene | Ethyl acrylate | Pd(OAc)₂ (0.05) | - | NaHCO₃ | Al₂O₃ (Solvent-free, MW) | - | 0.42 | 92 | [3] |
Experimental Protocol: General Procedure for the Heck Reaction
This protocol is adapted from a procedure using a palladium N-heterocyclic carbene (NHC) catalyst system in aqueous media.[9]
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (e.g., Styrene) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1.0 mol%)
-
1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (NHC precursor) (2.0 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Solvent mixture (e.g., DMF/Water 1:1) (6 mL)
-
Schlenk tube
-
Standard laboratory glassware and purification supplies
Procedure:
-
Add Pd(OAc)₂, the NHC precursor salt, aryl bromide, and K₂CO₃ to a Schlenk tube equipped with a magnetic stir bar.
-
Add the alkene to the tube.
-
Add the solvent mixture (e.g., 3 mL DMF and 3 mL water).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the mixture for the specified time (e.g., 4 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle: Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, which is a reliable method for the synthesis of arylalkynes and conjugated enynes.[2][10] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11] Copper-free versions have also been developed to avoid the issue of alkyne homocoupling (Glaser coupling).[12]
Data Presentation: Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [2] |
| 2 | 4-Bromoacetophenone | Phenylacetylene | (AllylPdCl)₂ (1) / P(t-Bu)₃ (4) | None | DABCO | THF | RT | 12 | 95 | [12] |
| 3 | 2-Bromoacetophenone | Phenylacetylene | NHC-Pd catalyst 8 | None | Triethylamine | Dioxane | 100 | 24 | 93 | [10] |
| 4 | 4-Bromobenzonitrile | Trimethylsilylacetylene | Pd(OAc)₂/CuI | CuI | Triethylamine | Acetonitrile (MW) | - | 0.03 | 94 | [3] |
| 5 | 1-Bromo-3,5-dimethoxybenzene | Phenylacetylene | (AllylPdCl)₂ (1) / P(t-Bu)₃ (4) | None | DABCO | THF | RT | 12 | 96 | [12] |
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is adapted from a mild, room-temperature, copper-free procedure.[12]
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
(AllylPdCl)₂ (1.0 mol% Pd)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (4.0 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv)
-
Anhydrous, degassed THF
-
Schlenk flask
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, (AllylPdCl)₂, P(t-Bu)₃, and DABCO.
-
Add anhydrous, degassed THF via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing the pad with additional Et₂O.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle: Sonogashira Coupling (Copper-Free)
Caption: Catalytic cycle of the copper-free Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines.[13][14] This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and electronic materials.[15] The choice of ligand is crucial for achieving high efficiency, especially with less reactive aryl bromides or chlorides.[16]
Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol% Pd) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (2) | (±)-BINAP | NaOt-Bu | Toluene | 70 | 18 | 99 | [17] |
| 2 | Bromobenzene | Aniline | Pd(OAc)₂ (1) | P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 4 | 98 | [18] |
| 3 | 2-Bromopyridine | (S)-(-)-α-Methylbenzylamine | Pd₂(dba)₃ (2) | (±)-BINAP | NaOt-Bu | Toluene | 100 | 18 | 65 | [17] |
| 4 | 4-Bromo-tert-butylbenzene | Pyrrolidine | Pd(OAc)₂ (1) | P(o-tolyl)₃ | NaOt-Bu | Toluene | 100 | 3 | 95-99 | [13] |
| 5 | 1-Bromonaphthalene | Dibenzylamine | Pd(OAc)₂ (2) | Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | 92 | [19] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from a general procedure using Pd₂(dba)₃ and BINAP.[17]
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol% Pd)
-
Ligand (e.g., (±)-BINAP) (e.g., 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk tube or oven-dried flask
-
Standard laboratory glassware and purification supplies
Procedure:
-
In an oven-dried, resealable Schlenk tube, combine Pd₂(dba)₃, the ligand, and NaOt-Bu under an inert atmosphere.
-
Add toluene, followed by the amine and then the aryl bromide via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 70-100 °C) for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the N-aryl amine product.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Stille Coupling
The Stille coupling reaction creates a carbon-carbon bond by reacting an organotin compound (organostannane) with an sp²-hybridized organohalide.[20][21] A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents.[22] However, a significant drawback is the toxicity and difficulty in removing tin byproducts.[20]
Data Presentation: Stille Coupling of Aryl Bromides
| Entry | Aryl Bromide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromoacetophenone | (E)-1-Hexenyltributyltin | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 16 | 90 | [21] |
| 2 | 4-Chlorobromobenzene | Phenyltributyltin | Pd(OAc)₂ (2) | Dabco (40) | - | DMF | 120 | 12 | 92 | [20] |
| 3 | 4-Bromoanisole | Vinyltributyltin | PdCl₂(PPh₃)₂ (1) | - | - | Toluene | 100 | 1.5 | 99 | [21] |
| 4 | 2-Bromopyridine | 2-Thienyltributyltin | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | CsF | Dioxane | RT | 24 | 93 | [22] |
| 5 | Ethyl 4-bromobenzoate | (4-Methoxyphenyl)tributyltin | Pd(PPh₃)₄ (5) | - | CuI (10) | THF | 50 | 24 | 91 | [23] |
Experimental Protocol: General Procedure for Stille Coupling
This protocol is a general guideline for Stille couplings.[21][23]
Materials:
-
Aryl bromide (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., P(t-Bu)₃)
-
Additive (optional, e.g., CuI, CsF)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, Dioxane)
-
Reaction vessel (Schlenk flask or sealed tube)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, any additional ligand, and optional additives.
-
Add the anhydrous, degassed solvent, followed by the aryl bromide and the organostannane.
-
Heat the reaction mixture to the required temperature (can range from room temperature to >100 °C) with stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction, often with an aqueous solution of KF to precipitate tin salts, and stir for 1-2 hours.
-
Filter the mixture through Celite® to remove solids.
-
Extract the filtrate with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Due to the toxicity of tin compounds, care must be taken to ensure complete removal of tin byproducts.
Catalytic Cycle: Stille Couplingdot
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; ArPdBr [label="Ar-Pd(II)L₂(Br)", fillcolor="#FBBC05"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; ArPdR [label="Ar-Pd(II)L₂(R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> ArPdBr [label="Ar-Br", arrowhead=vee, color="#EA4335"]; ArPdBr -> ArPdR [label="R'-Sn(Bu)₃", arrowhead=vee, color="#EA4335"]; ArPdR -> Pd0 [label="Ar-R'", arrowhead=vee, color="#EA4335"];
// Positioning labels node [shape=plaintext, style="", fontcolor="#202124"]; L1 [label=""]; L2 [label=""]; L3 [label=""]; Pd0 -> L1 [style=invis]; L1 -> ArPdBr [style=invis, label="Oxidative\nAddition"]; ArPdBr -> L2 [style=invis]; L2 -> ArPdR [style=invis, label="Transmetalation"]; ArPdR -> L3 [style=invis]; L3 -> Pd0 [style=invis, label="Reductive\nElimination"]; }
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Stille Coupling [organic-chemistry.org]
- 21. organicreactions.org [organicreactions.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Indium-Mediated Cleavage of Trityl Group from Protected 1H-Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the chemoselective deprotection of N-trityl protected 1H-tetrazoles utilizing indium metal. This method offers a mild and efficient alternative to traditional acidic deprotection strategies, preserving the integrity of the tetrazole ring and other sensitive functional groups.
The trityl (triphenylmethyl) group is a valuable protecting group for the nitrogen atom of the tetrazole ring, a moiety frequently found in pharmaceutically active compounds, including the "sartan" class of antihypertensive drugs.[1][2] The development of mild and selective deprotection methods is crucial in the synthesis of these complex molecules.[1][2] The use of indium metal in a protic solvent system provides an effective reductive cleavage of the N-trityl bond, yielding the free 1H-tetrazole in excellent yields.[1][3]
Principle and Advantages
This method is based on the reductive cleavage of the trityl group using indium metal.[3] Indium, with an electrode potential similar to alkali metals, acts as an effective single-electron transfer (SET) reagent.[1][4] The reaction proceeds under relatively mild conditions, typically in a methanol-tetrahydrofuran solvent mixture at reflux.[3]
Key Advantages:
-
High Yields: The deprotection reaction consistently provides excellent yields of the corresponding free tetrazoles.[1][3]
-
Chemoselectivity: The method is highly chemoselective, leaving other functional groups such as esters, ketones, and aromatic rings intact.[1][3] The tetrazole ring itself is not susceptible to decomposition or reduction under these conditions.[3][5]
-
Mild Conditions: The reaction avoids the use of harsh acidic conditions that can lead to the degradation of sensitive substrates.[4]
-
Broad Substrate Scope: The protocol is applicable to a wide range of 1H-tetrazoles with aliphatic, aromatic, and heteroaromatic substituents at the 5-position.[1][3]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the indium-mediated detritylation of various 5-substituted-1-trityl-1H-tetrazoles.
| Entry | Substrate (5-Substituent) | Time (h) | Yield (%) |
| 1 | Phenyl | 26 | 93 |
| 2 | 4-Biphenyl | 28 | 95 |
| 3 | Benzyl | 25 | 94 |
| 4 | n-Butyl | 24 | 90 |
| 5 | Cyclohexyl | 24 | 92 |
| 6 | 2-Pyridyl | 26 | 86 |
| 7 | Amino (ditritylated) | 28 | 93 |
| 8 | Acetonyl | 25 | 88 |
| 9 | 4-Methylbenzyl | 25 | 96 |
| 10 | 4-tert-Butylphenyl | 28 | 94 |
Data sourced from Behloul, C., et al. (2015). Indium-Mediated Cleavage of the Trityl Group from Protected 1H-Tetrazoles.[3]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the indium-mediated deprotection of a trityl-protected 1H-tetrazole, based on a typical experimental procedure.[3]
Materials:
-
5-Substituted-1-trityl-1H-tetrazole
-
Indium powder
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 5-substituted-1-trityl-1H-tetrazole (1.0 mmol) and indium powder (1.0 mmol).
-
Solvent Addition: Add methanol and tetrahydrofuran (typically in a 2:1 ratio, e.g., 12 mL MeOH and 6 mL THF).
-
Reflux: Equip the flask with a reflux condenser and stir the mixture at reflux (approximately 78°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC, typically 24-28 hours), cool the mixture to room temperature.
-
Hydrolyze the reaction mixture by adding 1 M HCl.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 5-substituted-1H-tetrazole.
Visualizations
Experimental Workflow
Caption: Workflow for Indium-Mediated Trityl Deprotection.
Proposed Reaction Mechanism
Caption: Proposed Single Electron Transfer (SET) Mechanism.
References
Application Notes and Protocols for Trityl Protection of 5-(2-Bromophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the trityl protection of the nitrogen atom on the tetrazole ring of 5-(2-Bromophenyl)-1H-tetrazole. The triphenylmethyl (trityl) group is a bulky protecting group frequently employed in the synthesis of complex molecules, including pharmaceuticals like sartans, to prevent unwanted side reactions of the acidic tetrazole proton.[1] The protocol covers the reaction mechanism, experimental procedure, purification, and characterization of the resulting N-tritylated products.
Introduction
The N-alkylation of 5-substituted-1H-tetrazoles is a critical transformation in medicinal chemistry.[2] However, this reaction can yield two possible regioisomers: the N1- and N2-substituted products. The ratio of these isomers is influenced by several factors, including the nature of the electrophile, the solvent, and the reaction temperature.[3] The bulky trityl group generally favors substitution at the less sterically hindered N1 position. This protocol outlines a common procedure for the regioselective tritylation of 5-(2-Bromophenyl)-1H-tetrazole, a key intermediate in the synthesis of various pharmaceutically active compounds.
Reaction Scheme
The tritylation of 5-(2-Bromophenyl)-1H-tetrazole with trityl chloride proceeds via a nucleophilic substitution reaction. The tetrazole anion, formed in the presence of a base, acts as a nucleophile attacking the electrophilic carbon of trityl chloride.
Caption: General reaction scheme for the trityl protection of 5-(2-Bromophenyl)-1H-tetrazole.
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
5-(2-Bromophenyl)-1H-tetrazole
-
Trityl chloride (TrCl)
-
Sodium carbonate (Na₂CO₃) or Pyridine
-
Dichloromethane (DCM)
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(2-Bromophenyl)-1H-tetrazole (1.0 eq) in the chosen solvent (e.g., DCM or pyridine).
-
Addition of Base: Add the base (e.g., sodium carbonate, 1.5 eq, or use pyridine as both solvent and base).
-
Addition of Trityl Chloride: Cool the mixture to 0-5 °C using an ice bath. Slowly add trityl chloride (1.1 eq) portion-wise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up:
-
If using sodium carbonate and DCM: Quench the reaction with deionized water. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water and brine.
-
If using pyridine: Remove the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 5-(2-Bromophenyl)-1H-tetrazole | 5-(2-Bromophenyl)-1H-tetrazole |
| Tritylating Agent | Trityl Chloride | Trityl Chloride |
| Base | Sodium Carbonate | Pyridine |
| Solvent | Dichloromethane (DCM) / Water | Pyridine |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 3-4 hours | Overnight |
| Typical Yield | 85-95% | 80-90% |
| Major Regioisomer | N1-trityl isomer expected | N1-trityl isomer expected |
Characterization of Products
The resulting regioisomers can be distinguished using NMR spectroscopy. A key indicator in 13C NMR is the chemical shift of the tetrazole ring carbon. The C5 carbon signal in 2,5-disubstituted tetrazoles is typically deshielded by 9-12 ppm compared to the corresponding 1,5-disubstituted isomer.[5]
Experimental Workflow
The following diagram illustrates the key steps in the protocol.
Caption: Workflow for the trityl protection of 5-(2-Bromophenyl)-1H-tetrazole.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trityl chloride is corrosive and moisture-sensitive.
-
Pyridine is flammable and toxic.
-
Dichloromethane is a suspected carcinogen.
Conclusion
This protocol provides a comprehensive guide for the trityl protection of 5-(2-Bromophenyl)-1H-tetrazole. The procedure is robust and generally high-yielding. Careful monitoring of the reaction and appropriate characterization of the products are essential to ensure the desired regioselectivity and purity of the final compound. The choice of base and solvent can be adapted to suit specific laboratory constraints and preferences.
References
Application Notes and Protocols for the Synthesis and Evaluation of Biphenyl-Tetrazole Derivatives in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of biphenyl-tetrazole derivatives, a prominent class of compounds investigated for their antihypertensive properties. The protocols detailed herein are intended to guide researchers in the development and screening of novel angiotensin II receptor blockers (ARBs).
Introduction
Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Angiotensin II, a potent vasoconstrictor, is the principal effector peptide of this system.[1] It exerts its effects by binding to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone release, and sodium retention, all of which contribute to increased blood pressure.[1][2]
Biphenyl-tetrazole derivatives, commonly known as "sartans," are a class of drugs that act as competitive antagonists at the AT1 receptor.[1] By selectively blocking this receptor, they inhibit the actions of angiotensin II, resulting in vasodilation and a reduction in blood pressure.[1] The tetrazole moiety is a key structural feature, serving as a bioisosteric replacement for a carboxylic acid group, which offers greater metabolic stability.[3][4] This document outlines the synthetic strategies for creating these compounds and the experimental protocols for evaluating their efficacy.
Data Presentation: Pharmacological Evaluation
The following tables summarize key quantitative data for representative biphenyl-tetrazole derivatives, providing a basis for comparison of their biological activity.
Table 1: In Vitro AT1 Receptor Binding Affinity
| Compound Reference | Description | IC50 (nM) | Citation |
| Losartan | Reference AT1 Receptor Antagonist | 19 | [5] |
| Compound XXV | Novel quinazolin-4-one derivative | ~20 (equal to Losartan) | [5] |
| Compound XXII | Novel quinazolin-4-one derivative | Moderate Affinity | [5] |
| Compound XIV | Novel quinazolin-4-one derivative | Moderate Affinity | [5] |
Table 2: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
| Compound Reference | Dose | Route of Administration | Maximum Blood Pressure Reduction (mmHg) | Citation |
| Losartan | 10 mg/kg | Oral | 35 | |
| AV2 | 10 mg/kg | Intraperitoneal | Significant reduction | [6][7] |
| AV3 | 10 mg/kg | Intraperitoneal | Significant reduction | [7] |
| AV9 | 10 mg/kg | Intraperitoneal | Significant reduction | [7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
Caption: General synthetic workflow for biphenyl-tetrazole derivatives.
Caption: Experimental workflow for screening antihypertensive compounds.
Experimental Protocols
Protocol 1: General Synthesis of Biphenyl-Tetrazole Derivatives
This protocol outlines a general procedure for the synthesis of biphenyl-tetrazole derivatives, exemplified by the alkylation of a heterocyclic core with a biphenylmethyl bromide followed by tetrazole formation. A critical building block in the synthesis of many sartans is 4'-Bromomethyl-2-cyanobiphenyl.[8][9]
Step 1: Alkylation of the Heterocyclic Core
-
Dissolve the heterocyclic starting material (e.g., a substituted imidazole or benzimidazole) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10]
-
Add a base, such as potassium carbonate (K2CO3) or potassium tert-butoxide, to the solution and stir at room temperature.[10][11]
-
To this mixture, add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in the same solvent.[10]
-
Stir the reaction mixture at room temperature for several hours (typically 12-24 hours) until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Tetrazole Formation
-
Dissolve the biphenyl-nitrile intermediate from Step 1 in a suitable solvent like DMF or toluene.
-
Add an azide source, such as sodium azide (NaN3), and a catalyst, for example, triethylamine hydrochloride or a Lewis acid.[12]
-
Heat the reaction mixture at an elevated temperature (e.g., 100-140°C) for several hours.[12]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into acidified water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize the final product from a suitable solvent system (e.g., ethanol) to obtain the pure biphenyl-tetrazole derivative.
Protocol 2: In Vitro AT1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of synthesized compounds for the AT1 receptor.[5][13]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Incubation: In a 96-well plate, add the cell membrane preparation, a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II), and varying concentrations of the test compound.
-
Incubation Conditions: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Protocol 3: In Vivo Antihypertensive Activity in Animal Models
This protocol details the evaluation of the antihypertensive effects of the synthesized compounds in established animal models of hypertension.
1. Animal Models:
-
Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension. Blood pressure begins to rise at 4-6 weeks of age.[14][15]
-
Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model: A model of renin-dependent hypertension induced by constricting one renal artery.[14][16]
2. Drug Administration:
-
Acclimatize the animals for at least one week before the experiment.
-
Dissolve the test compounds in a suitable vehicle (e.g., DMSO, saline).[7]
-
Administer the compounds to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Include a vehicle control group and a positive control group (e.g., Losartan).
3. Blood Pressure Measurement:
-
Measure the systolic and diastolic blood pressure at various time points after drug administration.
-
Use a non-invasive tail-cuff method or an invasive method with an indwelling arterial catheter for continuous monitoring.
-
Record the mean arterial pressure.
4. Data Analysis:
-
Calculate the change in blood pressure from the baseline for each animal.
-
Compare the blood pressure reduction in the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Determine the dose-response relationship for active compounds.
Conclusion
The synthesis and evaluation of biphenyl-tetrazole derivatives remain a cornerstone of hypertension research. The protocols and data presented here provide a framework for the rational design and screening of novel AT1 receptor antagonists. By following these methodologies, researchers can effectively identify and characterize promising new therapeutic agents for the management of hypertension.
References
- 1. benchchem.com [benchchem.com]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Design and synthesis of new tetrazolyl- and carboxy-biphenylylmethyl-quinazolin-4-one derivatives as angiotensin II AT1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives [mdpi.com]
- 7. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. ukaazpublications.com [ukaazpublications.com]
- 11. Synthesis and Biological Evaluation of Novel Antihypertensive Compounds [benthamopen.com]
- 12. CN102863398A - Synthetic method for sartan drug intermediate and application of intermediate - Google Patents [patents.google.com]
- 13. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal Models of Hypertension – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 15. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-tetrazole as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-tetrazole (Trityl-Biphenyl-Bromomethyl-Tetrazole) as a key synthetic intermediate. It is important to note that while the initial query specified 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole, the scientific literature and pharmaceutical applications predominantly feature the structurally related and more commercially significant 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-tetrazole. This intermediate is a cornerstone in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs widely used in the management of hypertension and heart failure.
This document will focus on the synthesis of this vital intermediate and its subsequent application in the preparation of widely used "sartan" drugs, providing researchers and drug development professionals with a comprehensive guide to its handling and use.
Application Notes
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-tetrazole is a white to off-white solid, primarily utilized as a crucial building block in the synthesis of non-peptide Angiotensin II receptor antagonists.[1] The triphenylmethyl (trityl) group serves as a protecting group for the tetrazole ring, which is a bioisostere for a carboxylic acid group, enhancing the metabolic stability and potency of the final drug molecule. The bromomethyl group on the biphenyl scaffold provides a reactive site for alkylation of various heterocyclic moieties to produce a range of sartan drugs.
The primary application of this intermediate is in the pharmaceutical industry for the synthesis of ARBs, including but not limited to:
-
Losartan: The first orally active and selective non-peptide AT1 receptor antagonist.
-
Valsartan: A widely prescribed antihypertensive agent.
-
Irbesartan: Another key member of the sartan family of drugs.
-
Olmesartan: A prodrug that is hydrolyzed to its active form, olmesartan.
The use of this intermediate allows for a convergent synthetic strategy, where the complex biphenyl-tetrazole core is prepared separately and then coupled with the specific heterocyclic component of the target sartan molecule.
Experimental Protocols
Protocol 1: Synthesis of 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-tetrazole
This protocol outlines a three-step synthesis starting from 4'-methyl-2-cyanobiphenyl.[2]
Step 1: Synthesis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
-
To a solution of 4'-methyl-2-cyanobiphenyl (1 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF), add sodium azide (1.5-3 equivalents) and ammonium chloride (1.5-3 equivalents).
-
Heat the reaction mixture in an autoclave at a controlled temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to yield 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole.
Step 2: Synthesis of 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole
-
Dissolve 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole (1 equivalent) in a suitable solvent like dichloromethane.
-
Add a base, such as triethylamine (1.1-1.5 equivalents).
-
To this solution, add trityl chloride (1.0-1.2 equivalents) portion-wise at a controlled temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or HPLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to give the crude product.
-
Purify by recrystallization to obtain 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole.
Step 3: Bromination to 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-tetrazole
-
Dissolve 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole (1 equivalent) in a non-polar solvent such as cyclohexane or carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) and a radical initiator like 2,2'-azo-isobutyronitrile (AIBN) (catalytic amount).
-
Reflux the reaction mixture, monitoring for completion by TLC or HPLC.
-
After completion, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with water.
-
Dry the organic layer and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to yield the final product, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-tetrazole.
Protocol 2: Synthesis of Losartan Potassium
This protocol describes the synthesis of Losartan Potassium using the prepared intermediate.[3]
Step 1: Synthesis of Trityl Losartan
-
To a biphasic solvent system of methylene chloride and water, add N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (1.0 eq), 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (1.0 eq), and a phase transfer catalyst such as tetrabutylammonium bromide (0.045 eq).
-
Add an aqueous solution of potassium hydroxide.
-
Vigorously stir and reflux the reaction mixture for 12 hours, monitoring by HPLC.
-
Cool the reaction to room temperature and separate the layers.
-
Wash the organic layer with water.
-
To the organic layer, add a reducing agent such as sodium borohydride to reduce the aldehyde to an alcohol, yielding Trityl Losartan.
Step 2: Deprotection and Salt Formation to Yield Losartan Potassium
-
Treat the solution containing Trityl Losartan with a dilute acid (e.g., hydrochloric acid) to remove the trityl protecting group.
-
After deprotection, adjust the pH of the solution with an aqueous solution of potassium hydroxide to form the potassium salt.
-
Isolate the Losartan Potassium by crystallization.
Protocol 3: Synthesis of Valsartan
This protocol details the synthesis of Valsartan.[4]
Step 1: Alkylation of L-valine methyl ester
-
In an organic solvent, react 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-tetrazole (1.0 eq) with L-valine methyl ester (1.1-1.5 eq) in the presence of a base such as potassium carbonate.
-
Heat the reaction mixture with agitation for 1-6 hours.
-
After the reaction, cool the mixture and remove the solvent under reduced pressure to obtain the crude alkylated product.
Step 2: Acylation
-
Dissolve the crude product from the previous step in a suitable organic solvent.
-
Add an organic base (e.g., triethylamine) followed by an acylating agent like valeryl chloride.
-
Stir the reaction until completion.
Step 3: Hydrolysis and Deprotection
-
Hydrolyze the ester and remove the trityl group by treating the acylated intermediate with an aqueous base (e.g., sodium hydroxide) followed by acidic workup to yield Valsartan.
Data Presentation
Table 1: Summary of Yields for the Synthesis of the Intermediate and Sartan Derivatives.
| Reaction Step | Starting Material(s) | Product | Reported Yield (%) | Reference |
| Protocol 1, Step 1 | 4'-methyl-2-cyanobiphenyl | 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole | 70.6 | [2] |
| Protocol 1, Step 2 | 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole | 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | 92.6 | [2] |
| Protocol 1, Step 3 | 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-tetrazole | 83.8 | [2] |
| Synthesis of Valsartan (Overall from 4'-methyl-2-cyanobiphenyl) | 4'-methyl-2-cyanobiphenyl | Valsartan | 54 | [2] |
| Synthesis of Trityl Losartan intermediate (Alkylation and reduction) | N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole and 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde | Trityl Losartan | ~54 | [5] |
| Synthesis of Valsartan (Hydrolysis of Methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate) | Methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate | Valsartan | 90 | [6] |
Mandatory Visualization
Caption: Synthetic workflow for the intermediate and its use in Losartan and Valsartan synthesis.
Caption: Angiotensin II Receptor Signaling Pathway and the mechanism of action of Sartan drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP1663998A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]
- 4. US7378531B2 - Process for the preparation of valsartan - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
Application Notes and Protocols for Green Synthesis of 5-Substituted 1H-Tetrazoles
Introduction
5-substituted 1H-tetrazoles are a crucial class of nitrogen-rich heterocyclic compounds with extensive applications in medicinal chemistry, materials science, and as propellants.[1][2] Traditionally, their synthesis often involves hazardous reagents, harsh reaction conditions, and toxic metal catalysts, posing significant environmental and safety concerns.[3] The development of green and sustainable synthetic methodologies is therefore of paramount importance. This document provides detailed application notes and protocols for various green synthesis methods for 5-substituted 1H-tetrazoles, catering to researchers, scientists, and professionals in drug development. The highlighted methods emphasize the use of environmentally benign solvents, reusable catalysts, and energy-efficient techniques like microwave and ultrasound irradiation.
Green Synthesis Approaches
Several green strategies have been developed for the synthesis of 5-substituted 1H-tetrazoles. The most prominent among these is the [3+2] cycloaddition reaction between nitriles and an azide source. Greener variations of this method focus on catalyst choice, reaction medium, and energy input. Another significant approach involves one-pot, multi-component reactions (MCRs) starting from readily available aldehydes.
Heterogeneous Catalysis in Green Solvents
The use of recoverable and reusable heterogeneous catalysts is a cornerstone of green chemistry. These catalysts minimize waste and often allow for milder reaction conditions.
-
CoY Zeolite Catalyzed Synthesis: A simple and efficient protocol utilizes CoY zeolite as a novel heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles from various nitriles and sodium azide. This method proceeds under aerobic conditions without the need for additives and offers good to excellent yields with shorter reaction times.[3] The catalyst can be recovered and reused with consistent activity.[3]
-
Copper-Based Nanocatalysts in Water: Several methods employ copper-based nanocatalysts for the synthesis of 5-substituted 1H-tetrazoles in water, a green and safe solvent.[2][4] For instance, a copper(II)-Schiff base complex anchored on magnetic mesoporous silica nanoparticles (Fe3O4@MCM-41-SB-Cu) has been shown to be an efficient and reusable catalyst for the one-pot synthesis from aldehydes, hydroxylamine hydrochloride, and sodium azide.[2] Similarly, CuSO4·5H2O has been used as a readily available and environmentally friendly catalyst in DMSO.[4]
-
Metal-Free Catalysis: To circumvent the use of potentially toxic and expensive metals, metal-free catalytic systems have been explored.
-
Cuttlebone as a Natural Catalyst: A convenient and rapid synthesis of 5-substituted 1H-tetrazoles has been reported using cuttlebone, a natural, low-cost, and porous material, as a heterogeneous catalyst.[5] The reaction proceeds via a [3+2] cycloaddition of nitriles and sodium azide in DMSO.[5]
-
L-proline as an Organocatalyst: The amino acid L-proline has been demonstrated as a simple, efficient, and environmentally benign catalyst for the synthesis of 5-substituted 1H-tetrazoles from a wide range of nitriles, organic thiocyanates, and cyanamides.[6]
-
Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation
Microwave and ultrasound irradiation are powerful tools in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles.
-
Microwave-Assisted Synthesis: An efficient microwave-accelerated method allows for the rapid conversion of inactive nitriles into 5-substituted 1H-tetrazoles in DMF using sodium azide and triethylamine hydrochloride.[7] This approach significantly reduces reaction times from hours to minutes compared to conventional heating.[7][8] Microwave irradiation has also been successfully applied to one-pot, three-component syntheses from aldehydes in water, using a magnetically recoverable nanocatalyst.[9]
-
Ultrasound-Assisted Synthesis: Ultrasound irradiation has been employed in the synthesis of 1,5-disubstituted-1H-tetrazoles via Ugi-azide isocyanide-based multicomponent reactions.[10][11] This method serves as an alternative energy source that can promote the reaction at mild conditions.[11]
Catalyst-Free Synthesis in Magnetized Water
In a truly green approach, the synthesis of 5-substituted 1H-tetrazoles has been achieved in magnetized water without the need for any catalyst.[12] This one-pot, three-component reaction of aldehydes, malononitrile, and sodium azide at a relatively low temperature provides high to excellent yields.[12] The method is advantageous due to its simplicity, low cost, and elimination of organic solvents and catalysts.[12]
Quantitative Data Summary
The following table summarizes the quantitative data for various green synthesis methods for 5-substituted 1H-tetrazoles, allowing for easy comparison of their efficiency.
| Method | Catalyst | Solvent | Energy Source | Temperature (°C) | Time | Yield (%) | Reference |
| Heterogeneous Catalysis | CoY Zeolite (20 mg) | DMF | Conventional | 120 | 4-10 h | 80-95 | [3] |
| CuSO4·5H2O (catalytic) | DMSO | Conventional | 120 | 0.5-5 h | 85-98 | [4] | |
| Cuttlebone | DMSO | Conventional | 110 | 15-60 min | 80-95 | [5] | |
| Microwave-Assisted Synthesis | Et3N·HCl | DMF | Microwave | 130 | 2 h | up to 93 | [7] |
| Heterogeneous Cu-based | NMP | Microwave | - | 3-30 min | High | [8] | |
| MNPs-Picolylamine-Cu(OAc)2 (15 mg) | Water | Microwave | - | 10-15 min | 85-96 | [9] | |
| One-Pot Three-Component (Aldehyde) | Cu(OAc)2 (20 mol%) in DES | DES | Conventional | 100 | 12 h | 68-90 | [2] |
| Catalyst-Free | None | Magnetized Water | Conventional | 60 | 15-45 min | 92-98 | [12] |
Experimental Protocols
Protocol 1: CoY Zeolite Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles[3]
-
To a solution of the nitrile (1 mmol) in DMF (1 mL), add sodium azide (2.0 mmol) and CoY zeolite catalyst (20 mg).
-
Stir the reaction mixture at 120 °C for the appropriate time (refer to specific substrate in the original literature, typically 4-10 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the catalyst and wash it with ethyl acetate.
-
Add water to the filtrate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 5-Substituted 1H-Tetrazoles[7]
-
In a microwave reactor vial, combine the nitrile (1 mmol), sodium azide (3 mmol), and triethylamine hydrochloride (3 mmol) in DMF (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 130 °C for 2 hours.
-
After cooling, pour the reaction mixture into a beaker containing ice water.
-
Acidify the mixture with concentrated HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: One-Pot, Three-Component Synthesis using a Magnetically Recoverable Catalyst under Microwave Irradiation[9]
-
To a mixture of the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium azide (1.2 mmol) in water (5 mL), add the MNPs-Picolylamine-Cu(OAc)2 nanocatalyst (15 mg).
-
Place the reaction vessel in a microwave oven and irradiate at 400 W for 10-15 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Separate the magnetic catalyst using an external magnet.
-
Wash the catalyst with water and ethanol for reuse.
-
Acidify the aqueous solution with HCl (1 M) to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
Diagrams of Experimental Workflows
Caption: Workflow for CoY Zeolite Catalyzed Synthesis.
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Workflow for One-Pot Three-Component Synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 8. The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. aminer.org [aminer.org]
Application Notes and Protocols: One-Pot Synthesis of Tetrazole Derivatives from Nitriles and Sodium Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of 5-substituted-1H-tetrazoles, a critical scaffold in medicinal chemistry and materials science. The synthesis is achieved through the [3+2] cycloaddition of various nitriles with sodium azide, facilitated by a range of catalytic systems. This document outlines several effective protocols, presents comparative data, and offers visual guides to the experimental workflow and underlying chemical principles.
Introduction
5-Substituted-1H-tetrazoles are recognized as important bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic profiles.[1] Their synthesis via the cycloaddition of nitriles and azides is a fundamental transformation in organic chemistry.[2] Traditional methods often require harsh conditions, hazardous reagents like hydrazoic acid, or expensive catalysts.[1][3] Modern one-pot methodologies, employing safer and more efficient catalysts, have emerged as attractive alternatives for both laboratory-scale synthesis and industrial production.[1][4] This document details several such protocols, highlighting their respective advantages in terms of reaction conditions, yields, and substrate scope.
Comparative Data of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the one-pot synthesis of 5-substituted-1H-tetrazoles from various nitriles and sodium azide. This data allows for a direct comparison of catalyst efficiency, reaction times, and yields under their respective optimized conditions.
| Entry | Nitrile Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzonitrile | Silica Sulfuric Acid | DMF | Reflux | 5 | 92 |
| 2 | 4-Chlorobenzonitrile | Silica Sulfuric Acid | DMF | Reflux | 4 | 95 |
| 3 | 4-Methylbenzonitrile | Silica Sulfuric Acid | DMF | Reflux | 6 | 90 |
| 4 | Acetonitrile | Silica Sulfuric Acid | DMF | Reflux | 8 | 72 |
| 5 | Benzonitrile | CuSO₄·5H₂O | DMSO | 120 | 2 | 94 |
| 6 | 4-Chlorobenzonitrile | CuSO₄·5H₂O | DMSO | 120 | 1.5 | 96 |
| 7 | 4-Methylbenzonitrile | CuSO₄·5H₂O | DMSO | 120 | 3 | 92 |
| 8 | Phenylacetonitrile | CuSO₄·5H₂O | DMSO | 120 | 0.5 | 98 |
| 9 | Benzonitrile | nano-TiCl₄·SiO₂ | DMF | Reflux | 2 | High Yield |
| 10 | 4-Chlorobenzonitrile | nano-TiCl₄·SiO₂ | DMF | Reflux | 1.5 | High Yield |
| 11 | Benzonitrile | ZnBr₂ | Water | 100 | 12 | >95 |
| 12 | Valeronitrile | ZnBr₂ | Water | 100 | 12 | >95 |
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for three distinct and effective catalytic systems for the one-pot synthesis of 5-substituted-1H-tetrazoles.
Protocol 1: Silica Sulfuric Acid Catalyzed Synthesis in DMF
This protocol describes a highly efficient, one-pot synthesis of 5-substituted-1H-tetrazoles using silica sulfuric acid as a recyclable heterogeneous catalyst.[5][6]
Materials:
-
Nitrile (e.g., Benzonitrile)
-
Sodium Azide (NaN₃)
-
Silica Sulfuric Acid
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Petroleum Ether
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrile (1.0 mmol), sodium azide (1.5 mmol), silica sulfuric acid (100 mol%), and DMF (5 mL).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the solid catalyst and wash it with ethyl acetate. The catalyst can be recovered and reused.
-
To the filtrate, add deionized water (20 mL) and acidify with 1 M HCl to a pH of 3-4.
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the crude product with cold deionized water.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 5-substituted-1H-tetrazole.[6]
Protocol 2: Copper(II) Sulfate Catalyzed Synthesis in DMSO
This method employs the readily available and environmentally friendly catalyst, copper(II) sulfate pentahydrate, for the synthesis of tetrazoles in DMSO.[3][7]
Materials:
-
Nitrile (e.g., 4-Chlorobenzonitrile)
-
Sodium Azide (NaN₃)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (3 N)
-
Ethyl Acetate
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer, dissolve the nitrile (1.0 mmol) in DMSO (5 mL).
-
Add sodium azide (1.5 mmol) and a catalytic amount of CuSO₄·5H₂O (10 mol%) to the solution.
-
Heat the reaction mixture to 120 °C and stir until the reaction is complete as indicated by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water (30 mL).
-
Acidify the aqueous solution with 3 N HCl to a pH of approximately 2, which will result in the precipitation of the product.
-
Collect the solid product by filtration and wash it thoroughly with deionized water.
-
Dry the product under vacuum to yield the 5-substituted-1H-tetrazole. Further purification can be achieved by recrystallization if necessary.
Protocol 3: Zinc Bromide Catalyzed Synthesis in Water
This protocol presents a green and safe method for the synthesis of 5-substituted-1H-tetrazoles using zinc bromide as a catalyst in water, which minimizes the risk of generating explosive hydrazoic acid.[8]
Materials:
-
Nitrile (e.g., Valeronitrile)
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
Hydrochloric Acid (3 M)
-
Ethyl Acetate
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the nitrile (10 mmol), sodium azide (20 mmol), zinc bromide (10 mmol), and deionized water (20 mL).
-
Heat the mixture to reflux and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to a pH of 1 with 3 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield the pure 5-substituted-1H-tetrazole.
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental relationships between the components of the one-pot synthesis of tetrazole derivatives.
Caption: General experimental workflow for the one-pot synthesis of tetrazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Facile Synthesis of Tetrazoles Catalyzed by the New [research.amanote.com]
- 4. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
- 5. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
Application Notes & Protocols: The Role of Tetrazoles as Ligands in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Due to the high nitrogen content and the acidic nature of the N-H proton (pKa similar to carboxylic acids), tetrazoles and their deprotonated forms (tetrazolates) are exceptionally versatile ligands in coordination chemistry.[1][2][3] They can coordinate to metal ions in various modes (monodentate, bidentate, bridging), leading to the formation of diverse structures, from simple metal complexes to one-, two-, or three-dimensional coordination polymers.[2][4] This versatility has positioned tetrazole-based coordination complexes at the forefront of research in medicinal chemistry, materials science, and catalysis.[2][5][6]
Applications in Research and Development
The unique physicochemical properties of tetrazole ligands, such as their metabolic stability and ability to act as bioisosteres of carboxylic acids, make their coordination complexes highly valuable in several fields.[1][5][7]
Medicinal Chemistry and Drug Development
Tetrazole moieties are present in over 20 FDA-approved drugs, including the antihypertensive medication Losartan and the antibacterial agent Cefotiam.[1][5][7] The coordination of tetrazole-containing drugs or ligands to metal ions can enhance their therapeutic efficacy.
-
Anticancer Agents: Coordination complexes of metals like zinc(II), copper(II), and platinum(II) with tetrazole-based ligands have shown significant cytotoxic activity against various cancer cell lines.[2][6] For example, bifunctional tetrazole-carboxylate ligands have been used to synthesize Zn(II) complexes that inhibit the growth of HeLa and HepG2 cells.[6]
-
Enhanced Antibacterial Activity: Metal complexes of antibiotics containing a tetrazole ring, such as Cefazolin, have demonstrated higher in vitro antibacterial activity against certain bacterial strains compared to the non-coordinated drug.[2]
-
Bioisosterism: In drug design, the tetrazole ring is often used as a metabolically stable substitute for a carboxylic acid group, which can improve pharmacokinetic properties like lipophilicity and bioavailability.[3][7][8][9]
Materials Science
The ability of tetrazole ligands to bridge multiple metal centers allows for the construction of robust, high-dimensional structures with tunable properties.
-
Metal-Organic Frameworks (MOFs): Tetrazoles are excellent building blocks for MOFs due to their strong coordination ability and diverse binding modes.[5][6] These materials have applications in gas storage and separation, with some tetrazole-based polymers showing high efficacy and selectivity for CO2 capture.[5]
-
Energetic Materials: The high nitrogen content of tetrazoles contributes to a large positive enthalpy of formation. Their metal complexes are investigated as energetic coordination compounds for use in gas-generating compositions and propellants.[2][10]
-
Magnetic Materials: The coordination of tetrazoles to paramagnetic metal ions like iron(II) can result in spin-crossover (SCO) complexes, where the spin state of the metal center changes in response to external stimuli like temperature or pressure.[2][10]
Catalysis
Tetrazole-based coordination polymers have been developed as efficient and reusable heterogeneous catalysts. For instance, an infinite coordination polymer (ICP) of Zn(II) with a bis(tetrazolylmethyl)benzene ligand has been successfully used to catalyze Michael addition reactions.[11] The defined and porous structure of these materials facilitates substrate access to the active metal centers.
Synthesis Strategies and Data
The synthesis of tetrazole-based coordination complexes typically involves two main approaches: the reaction of a pre-synthesized tetrazole ligand with a metal salt, or the metal-promoted in-situ formation of the tetrazole ring from a nitrile and an azide source.
Synthesis of Tetrazole Ligands
The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source.[3][12][13] Various catalysts and conditions can be employed to promote this reaction.
A logical workflow for the synthesis and application of tetrazole-based coordination complexes is outlined below.
Quantitative Data on Ligand Synthesis
The table below summarizes various catalytic conditions for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide.
| Entry | Nitrile Substrate | Catalyst/Promoter | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Aromatic Nitriles | Zinc Salts | Water | Reflux | 12-24 h | >90 | [14] |
| 2 | Aliphatic Nitriles | Zinc Salts | Water | Reflux | 12-24 h | >90 | [14] |
| 3 | Various Nitriles | Yb(OTf)₃ | None | 100 | 2-10 h | 82-95 | [14] |
| 4 | Various Nitriles | L-proline | DMSO | 120 | 1-4 h | 85-98 | [14] |
| 5 | Inactive Nitriles | DBU/DMF | DMF | 180 (MW) | 30 min | 70-98 | [14] |
| 6 | Aryl Nitriles | Co(II) Complex | Acetonitrile | 80 | 24 h | ~99 | [15] |
Synthesis of Coordination Complexes
There are several established methods for preparing tetrazole-containing coordination complexes.[2]
-
Direct Reaction of Tetrazoles with Metal Salts: This is the most common method, where a pre-synthesized NH-tetrazole is deprotonated in the presence of a metal salt, forming a tetrazolate complex. These reactions are often performed in water or water-alcohol mixtures at room temperature.[2]
-
Metal-Promoted Cycle Formation: In this approach, a metal ion acts as a template or Lewis acid to facilitate the [3+2] cycloaddition of a nitrile and an azide.[2] Mn(II) salts have been shown to be particularly effective reagents for this transformation.[2]
-
Substitution of Ligands: A less common method involves substituting another ligand in an existing coordination compound with a tetrazole.[2]
Experimental Protocols
The following protocols provide generalized methodologies for the synthesis of a tetrazole ligand and a subsequent coordination polymer.
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole via Zn(II)-Catalyzed Cycloaddition
This protocol describes the synthesis of a 5-substituted-1H-tetrazole from an organonitrile and sodium azide using a zinc catalyst, a widely cited and robust method.[14]
Materials:
-
Benzonitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Zinc chloride (ZnCl₂) (0.5 eq)
-
Deionized water
-
6M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
Procedure:
-
To a 100 mL round-bottom flask, add benzonitrile (e.g., 10.3 g, 100 mmol), sodium azide (9.75 g, 150 mmol), zinc chloride (6.8 g, 50 mmol), and 50 mL of deionized water.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Maintain the reaction at reflux for 24 hours. Monitor the reaction progress by TLC if desired.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Carefully acidify the aqueous solution to pH ~1-2 by the slow, dropwise addition of 6M HCl under stirring in a fume hood. (Caution: Hydrazoic acid (HN₃) is toxic and explosive; acidification should be performed slowly in a well-ventilated area).
-
A white precipitate of 5-phenyl-1H-tetrazole should form upon acidification.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in a separatory funnel and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-phenyl-1H-tetrazole.
Characterization:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H, ¹³C): To confirm the structure and purity.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=N, N=N).
Protocol 2: Synthesis of a Zn(II)-bis(tetrazolate) Coordination Polymer
This protocol outlines a general self-assembly method for creating a coordination polymer from a pre-synthesized bis(tetrazole) ligand and a zinc salt.[2]
Materials:
-
1,4-bis(1H-tetrazol-5-yl)benzene (H₂-L) ligand (1.0 eq)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Small glass vials or test tubes
-
Oven or programmable heating block
Procedure (Hydrothermal/Solvothermal Synthesis):
-
In a 20 mL glass vial, dissolve the bis(tetrazole) ligand (e.g., 0.1 mmol, 21.4 mg) in 5 mL of DMF.
-
In a separate vial, dissolve zinc nitrate hexahydrate (0.1 mmol, 29.7 mg) in 5 mL of deionized water.
-
Slowly add the aqueous metal salt solution to the DMF solution containing the ligand while stirring.
-
Seal the vial tightly and place it in an oven or programmable heating block.
-
Heat the vial to 120 °C and maintain this temperature for 72 hours (3 days).
-
After the reaction period, cool the oven slowly to room temperature over 24 hours.
-
Colorless, crystalline products of the coordination polymer should form in the vial.
-
Isolate the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (2 x 3 mL) and then with ethanol (2 x 3 mL).
-
Dry the crystals in air.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the precise 3D structure, coordination environment of the metal, and network topology.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk crystalline sample.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.
-
Elemental Analysis (CHN): To confirm the empirical formula of the synthesized complex.
References
- 1. Page loading... [guidechem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Bifunctional tetrazole–carboxylate ligand based Zn( ii ) complexes: synthesis and their excellent potential anticancer properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04768C [pubs.rsc.org]
- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Tailoring the properties of 3d transition metal complexes with different N-cycloalkyl-substituted tetrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A novel synthesis route for preparation of tetrazole-based infinite coordination polymers and their application as an efficient catalyst for Michael addition reactions | Semantic Scholar [semanticscholar.org]
- 12. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1H-Tetrazole synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling Conditions for Bromophenyl Tetrazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki coupling reactions involving bromophenyl tetrazoles.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a bromophenyl tetrazole substrate showing low to no conversion?
A1: Low conversion in Suzuki coupling of bromophenyl tetrazoles can be attributed to several factors. One of the most common issues with nitrogen-containing heterocycles, such as tetrazoles, is catalyst inhibition or "poisoning."[1][2] The lone pair of electrons on the nitrogen atoms of the tetrazole ring can coordinate to the palladium catalyst, reducing its activity. Additionally, standard issues like inactive catalysts, poor reagent quality, or suboptimal reaction conditions can also be the cause.
Q2: What are the common side reactions observed in the Suzuki coupling of bromophenyl tetrazoles?
A2: The most prevalent side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom. This is a significant side reaction, especially with electron-deficient heteroaryl boronic acids.[1]
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the bromophenyl tetrazole. The presence of oxygen can promote the homocoupling of boronic acids.[1]
-
Dehalogenation: The bromo-substituent on the phenyl ring can be replaced by a hydrogen atom, leading to the formation of the corresponding debrominated starting material.
Q3: How can I minimize catalyst poisoning when working with bromophenyl tetrazoles?
A3: To mitigate catalyst poisoning, consider the following strategies:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can shield the palladium center and prevent strong coordination with the tetrazole nitrogen atoms.[1]
-
Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[1]
-
Slow Addition: A slow addition of the bromophenyl tetrazole coupling partner can help maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.[1]
Q4: What are the best practices to avoid protodeboronation of my arylboronic acid?
A4: Protodeboronation is a common challenge. To minimize it:
-
Use anhydrous solvents and reagents.
-
Consider using a milder base such as K₃PO₄ or Cs₂CO₃.
-
Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester), which can release the boronic acid slowly in situ.
-
Optimize the reaction time and temperature; shorter reaction times and lower temperatures can reduce the extent of this side reaction.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Catalyst inhibition by the tetrazole ring. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Consider using a palladium precatalyst.[1] |
| Inactive catalyst or reagents. | Use fresh, high-purity catalyst, ligands, and boronic acid. Ensure solvents are anhydrous and degassed. | |
| Suboptimal base or solvent. | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF/water).[3] | |
| Significant Formation of Homocoupled Product | Presence of oxygen in the reaction mixture. | Thoroughly degas the reaction mixture and solvents with an inert gas (Argon or Nitrogen) and maintain an inert atmosphere throughout the reaction.[1] |
| Inefficient catalyst system. | Optimize the palladium source and ligand. | |
| Significant Protodeboronation | Presence of water or other proton sources. | Use anhydrous conditions and consider using a boronate ester instead of a boronic acid.[1] |
| Base is too strong or reaction time is too long. | Use a milder base and monitor the reaction to avoid unnecessarily long reaction times. | |
| Poor Solubility of Starting Materials | Inappropriate solvent system. | Screen different solvents or solvent mixtures to ensure all reagents are fully dissolved at the reaction temperature.[1] |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of Suzuki coupling conditions for a related nitrogen-containing heterocycle, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with phenylboronic acid. These results can serve as a starting point for the optimization of conditions for bromophenyl tetrazoles.
Table 1: Optimization of Suzuki Coupling Conditions [3]
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | Toluene | 40 |
| 2 | K₃PO₄ | Acetonitrile | 36 |
| 3 | K₃PO₄ | 1,4-Dioxane | 60 |
| 4 | Na₂CO₃ | 1,4-Dioxane | 32 |
| 5 | Cs₂CO₃ | 1,4-Dioxane | 55 |
Reaction conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq.), phenylboronic acid (1.1 eq.), Pd(PPh₃)₄ (5 mol%), base (2.0 eq.), solvent, 70-80 °C, 18-22 h.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromophenyl Tetrazole
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromophenyl tetrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the ligand (if separate) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the Suzuki coupling of bromophenyl tetrazoles.
Caption: Troubleshooting decision tree for low-yield Suzuki coupling of bromophenyl tetrazoles.
References
Technical Support Center: Synthesis of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yields for the synthesis of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step is the [3+2] cycloaddition of 2-bromobenzonitrile with an azide source, most commonly sodium azide, to form 5-(2-Bromophenyl)-1H-tetrazole. The second step involves the protection of the tetrazole ring with a triphenylmethyl (trityl) group, usually by reacting it with trityl chloride in the presence of a base.
Q2: What are the critical parameters affecting the yield in the first step (tetrazole formation)?
Key parameters for the cycloaddition reaction include the choice of catalyst, solvent, reaction temperature, and reaction time. The use of a catalyst, such as silica sulfuric acid or zinc salts, can significantly improve the reaction rate and yield.[1][2] The solvent also plays a crucial role, with polar aprotic solvents like DMF often being used.
Q3: Why is the N-tritylation step necessary?
The trityl group serves as a protecting group for the tetrazole ring. This is often essential in multi-step syntheses, such as in the production of sartan drugs, to prevent the acidic proton of the tetrazole from interfering with subsequent reaction steps.
Q4: Can other protecting groups be used instead of the trityl group?
While other protecting groups exist, the trityl group is widely used for tetrazoles due to its stability in basic conditions and the relative ease of its removal under acidic conditions.[3] The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Q5: What are the common methods for purification of the final product?
Purification of this compound is typically achieved by recrystallization or column chromatography on silica gel.[1] The choice of solvent for recrystallization or the eluent for chromatography is critical for obtaining a high-purity product.
Troubleshooting Guide
Problem 1: Low yield in the synthesis of 5-(2-Bromophenyl)-1H-tetrazole
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using TLC or HPLC. - Increase the reaction temperature, as cycloaddition reactions often require elevated temperatures. - Use a catalyst, such as silica sulfuric acid, to improve the reaction rate and yield.[1][2] |
| Decomposition of reactants or product | - Avoid excessively high temperatures that could lead to decomposition. - Ensure the sodium azide used is of good quality and handled with appropriate safety precautions, as it is a hazardous substance. |
| Suboptimal solvent | - DMF is reported to be an effective solvent for this reaction.[1] If using other solvents, consider switching to DMF. |
| Inefficient work-up | - After completion, the reaction mixture is typically acidified and the product is extracted. Ensure proper pH adjustment and use an appropriate extraction solvent to minimize product loss. |
Problem 2: Low yield or formation of byproducts in the N-tritylation of 5-(2-Bromophenyl)-1H-tetrazole
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure stoichiometric amounts of trityl chloride and base (e.g., triethylamine) are used. An excess of these reagents may be necessary. - Allow for sufficient reaction time. Monitor the reaction by TLC or HPLC. - The reaction is often run at room temperature, but gentle heating might be required. |
| Formation of the N2-tritylated isomer | - The tritylation of tetrazoles can lead to a mixture of N1 and N2 isomers. While the N1 isomer is often the desired product, the ratio can be influenced by reaction conditions. Careful purification by column chromatography may be required to separate the isomers. |
| Hydrolysis of trityl chloride | - Ensure the reaction is carried out under anhydrous conditions, as moisture can hydrolyze trityl chloride, reducing the amount available for the reaction. |
| Difficult purification | - The byproduct triethylamine hydrochloride can sometimes complicate purification. Washing the organic layer with water and a mild acid (e.g., 10% citric acid solution) can help remove it. - If the product is difficult to crystallize, column chromatography is a reliable alternative. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of 5-(2-Bromophenyl)-1H-tetrazole.
| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-bromobenzonitrile | Silica Sulfuric Acid | DMF | Reflux | 6 | 92 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5-(2-Bromophenyl)-1H-tetrazole[1]
-
To a solution of 2-bromobenzonitrile (1 mmol) in DMF (5 mL), add sodium azide (1.5 mmol) and silica sulfuric acid (0.1 g).
-
Heat the mixture to reflux and stir for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Pour the filtrate into a beaker containing ice water (20 mL) and acidify with 4N HCl to pH ~3.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound (General Procedure based on related syntheses)
-
Dissolve 5-(2-Bromophenyl)-1H-tetrazole (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine (1.2 mmol) to the solution.
-
Slowly add a solution of trityl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the organic layer with water, a 10% citric acid solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Overall synthetic workflow.
References
- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of N-trityl Tetrazoles
Welcome to the technical support center for challenges in the deprotection of N-trityl tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this critical chemical transformation.
Troubleshooting Guides
This section provides answers to specific problems you may be facing in the lab.
Issue 1: Low or No Yield of the Deprotected Tetrazole
Q: I am getting a low yield or no desired product after my N-trityl deprotection reaction. What are the possible causes and how can I improve the outcome?
A: Low yields in N-trityl deprotection of tetrazoles can stem from several factors, ranging from incomplete reaction to product degradation. Here’s a systematic guide to troubleshooting this issue.
First, consider the stability of the trityl cation. The cleavage of the trityl group is often a reversible reaction. Without an effective scavenger to trap the liberated trityl cation, it can reattach to the deprotected tetrazole, leading to an equilibrium that does not favor the product.[1]
Troubleshooting Steps:
-
Optimize Your Deprotection Method: The choice of deprotection conditions is critical and substrate-dependent.
-
Acidic Conditions: While common, strong acids like Trifluoroacetic Acid (TFA) can sometimes lead to side reactions or be too harsh for complex molecules.[2][3] Consider using milder acids like formic acid or acetic acid.[2]
-
Reductive Cleavage: Methods using indium metal in methanol/THF have shown excellent yields and selectivity, even in the presence of other functional groups.[4][5][6] Naphthalene-catalyzed lithiation is another non-acidic alternative.[7]
-
Basic Conditions: In some specific cases, particularly with certain sartan molecules, unusual detritylation has been observed under basic conditions.[7]
-
-
Incorporate Scavengers: To prevent the re-attachment of the trityl cation, the use of a scavenger is highly recommended, especially under acidic conditions.[1]
-
Monitor Reaction Progress: It is crucial to monitor the reaction to determine the optimal reaction time.
-
Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the formation of the product.
-
For stubborn deprotections, extending the reaction time may be necessary, but be mindful of potential side reactions with prolonged exposure to harsh conditions.[1]
-
-
Review Your Work-up Procedure: The deprotected tetrazole might be lost or degraded during the work-up. Ensure appropriate extraction and purification methods are used.
dot
Caption: Troubleshooting workflow for low deprotection yield.
Issue 2: Presence of Unexpected Side Products
Q: My reaction mixture shows several unexpected spots on TLC/peaks in HPLC. What are the common side reactions and how can I minimize them?
A: The formation of side products is a common challenge, particularly when dealing with complex substrates containing sensitive functional groups.
Common Side Reactions:
-
Alkylation: Reactive carbocations from the trityl group or other protecting groups (e.g., tert-butyl) can alkylate the deprotected tetrazole or other nucleophilic sites on your molecule.[1]
-
Migration of other groups: For complex molecules like sartans, migration of substituents (e.g., an ethyl group) to the tetrazole ring can occur under certain conditions.[9]
-
Oxidation: If other sensitive functional groups are present, they may be susceptible to oxidation, especially under harsh deprotection conditions.
Strategies to Minimize Side Reactions:
-
Use Milder Deprotection Reagents: As mentioned previously, switching from strong acids to milder conditions can prevent the degradation of sensitive functional groups. Indium-mediated deprotection is noted for its excellent selectivity and orthogonality.[4]
-
Employ Effective Scavengers: Scavengers like TIS are crucial for trapping the reactive trityl cation, thereby preventing it from causing unwanted alkylation reactions.[1]
-
Optimize Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions more than the desired deprotection. For instance, some reductive methods are effective at room temperature or slightly elevated temperatures, avoiding the need for harsh reflux conditions.
-
Protect Other Sensitive Groups: If your substrate contains other highly reactive functional groups, it may be necessary to protect them before proceeding with the N-trityl deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the standard acidic conditions for N-trityl deprotection?
A1: Trifluoroacetic acid (TFA) is a commonly used reagent for trityl deprotection.[3] A typical cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[1][8] The reaction is often run at room temperature for 2-4 hours.[1] Formic acid has also been used and can be effective within minutes.[2]
Q2: Are there any non-acidic methods for N-trityl deprotection of tetrazoles?
A2: Yes, several non-acidic methods have been developed to avoid the harshness of strong acids.
-
Indium-Mediated Cleavage: This method involves treating the N-trityl tetrazole with indium metal in a mixture of methanol and THF, typically at reflux.[5][6] It has been shown to be highly effective and selective.[4]
-
Naphthalene-Catalyzed Lithiation: This reductive method uses lithium powder and a catalytic amount of naphthalene to cleave the trityl group under non-acidic conditions.[7]
-
Catalytic Hydrogenation: In some cases, hydrogenolysis in the presence of a catalyst like Pt/C can be used for detritylation.[5][6]
Q3: My substrate contains other acid-labile protecting groups (e.g., Boc, t-butyl ethers). How can I selectively deprotect the N-trityl group?
A3: Selective deprotection is a significant challenge. The relative lability of protecting groups is key. The trityl group is generally more acid-labile than Boc or t-butyl ethers. By carefully controlling the reaction conditions, selectivity can often be achieved. Using very mild acidic conditions, such as 80% acetic acid, can sometimes selectively cleave the trityl group in the presence of more robust acid-labile groups. It is highly recommended to perform small-scale trial reactions and monitor the progress carefully by HPLC or TLC to find the optimal conditions for your specific substrate.
Q4: How do I remove the triphenylmethane or triphenylcarbinol byproduct after the reaction?
A4: The trityl byproduct is non-polar and can often be removed through extraction or precipitation.
-
Extraction: After quenching the reaction, the product can be extracted into an aqueous basic solution, leaving the non-polar trityl byproduct in the organic layer.
-
Precipitation: The trityl byproduct is often insoluble in water. After evaporating the reaction solvent, the residue can be triturated with a non-polar solvent like ether or hexane, causing the byproduct to precipitate, which can then be removed by filtration.[2]
Data Summary Tables
Table 1: Comparison of Selected N-Trityl Tetrazole Deprotection Methods
| Method | Reagents & Conditions | Typical Yields | Key Advantages | Potential Challenges |
| Acidic Cleavage | TFA / TIS / H₂O, Room Temp, 2-4h[1][8] | Variable, substrate-dependent | Fast and common | Harsh conditions, side reactions with sensitive substrates[7] |
| Indium-Mediated | Indium powder, MeOH/THF, Reflux[5][6] | 86-93%[5] | High yield, excellent selectivity, mild conditions[4] | Cost of indium, requires heating |
| Naphthalene-Catalyzed Lithiation | Lithium powder, catalytic naphthalene[7] | Excellent[7] | Non-acidic, efficient[7] | Requires inert atmosphere, handling of lithium metal |
| Basic Conditions | Aqueous NaOH in MeOH[5][6] | Excellent (for specific sartans)[5] | Mild for specific substrates | Substrate-specific, may not be generally applicable |
Experimental Protocols
Protocol 1: General Procedure for Acidic Deprotection with TFA
-
Preparation: Dissolve the N-trityl protected tetrazole in a minimal amount of a suitable solvent (e.g., dichloromethane, DCM).
-
Reaction: To the solution, add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O).
-
Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA.
-
Add cold diethyl ether to the residue to precipitate the crude product.
-
Filter the solid and wash with cold ether to remove the trityl byproduct.
-
Purify the product further by column chromatography or recrystallization as needed.
-
CAUTION: Trifluoroacetic acid is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
dot
Caption: Workflow for acidic deprotection of N-trityl tetrazoles.
Protocol 2: Indium-Mediated Deprotection of N-Trityl Tetrazoles
This protocol is adapted from the work of Yus and Behloul.[5][6]
-
Preparation: In a round-bottom flask, create a mixture of the N-trityl protected tetrazole (1 equivalent) and indium powder (1 equivalent).
-
Solvent Addition: Add a 2:1 mixture of Methanol (MeOH) and Tetrahydrofuran (THF).
-
Reaction: Stir the mixture at reflux temperature (approximately 78 °C) for the time determined by reaction monitoring (e.g., 26 hours for some substrates).[5]
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Hydrolyze with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography.[6]
-
dot
Caption: Workflow for indium-mediated deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. rua.ua.es [rua.ua.es]
- 6. rua.ua.es [rua.ua.es]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Substituted 1H-Tetrazoles
Welcome to the technical support center for the synthesis of 5-substituted 1H-tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and access frequently asked questions related to their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 5-substituted 1H-tetrazoles, primarily focusing on the prevalent side reactions.
Issue 1: Formation of Amide as a Side Product
Symptom: Presence of a significant amount of amide impurity in the final product, confirmed by analytical techniques such as NMR or LC-MS. This side reaction involves the hydrolysis of the starting nitrile.
Root Cause Analysis and Solutions:
The hydrolysis of nitriles to amides is a well-known side reaction, particularly influenced by the pH of the reaction medium.[1][2] Alkaline conditions generally favor the formation of amides.
Troubleshooting Steps:
-
pH Control: Maintain a neutral or slightly acidic reaction medium. The use of ammonium chloride or other acidic catalysts can help in keeping the pH in the desired range, thus minimizing the hydrolysis of the nitrile starting material.[3]
-
Solvent Choice: Anhydrous solvents should be used to reduce the availability of water for the hydrolysis reaction.
-
Reaction Temperature: While high temperatures are often required for the cycloaddition, excessively high temperatures in the presence of water can accelerate nitrile hydrolysis. Optimize the temperature to a point where the tetrazole formation is efficient, but the hydrolysis is minimized.
-
Catalyst Selection: Lewis acid catalysts like zinc salts are commonly used and can activate the nitrile towards cycloaddition without significantly promoting hydrolysis, especially when used in appropriate solvents.[4]
Issue 2: Formation of 1,3,4-Oxadiazole as a Side Product
Symptom: Detection of a 2,5-disubstituted 1,3,4-oxadiazole impurity in the product mixture. This is often observed when using acylating agents or at elevated temperatures.
Root Cause Analysis and Solutions:
The formation of a 1,3,4-oxadiazole is typically not a direct side reaction from the nitrile and azide but rather a rearrangement of the 5-substituted 1H-tetrazole product.[5] This rearrangement, known as the Huisgen reaction, is often promoted by high temperatures and the presence of electrophiles like acyl chlorides or anhydrides.[5][6]
Troubleshooting Steps:
-
Temperature Management: Avoid excessive heating during the reaction and work-up. If high temperatures are necessary for the tetrazole formation, the reaction time should be minimized to reduce the chance of subsequent rearrangement. Some studies have shown that increasing the temperature to 140-160°C can lead to lower yields of the desired product, indicating the promotion of side reactions.[5]
-
Avoid Acylating Agents: If the reaction involves reagents that can act as acylating agents, consider alternative synthetic routes or catalysts that do not require such additives.
-
Catalyst Choice: Certain catalytic systems may be less prone to promoting the rearrangement. For instance, using specific Lewis acids or heterogeneous catalysts might allow for lower reaction temperatures, thus disfavoring the oxadiazole formation.[1][7]
-
Purification: If the formation of the oxadiazole is unavoidable, it can be separated from the desired tetrazole product by techniques such as column chromatography or recrystallization.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of 5-substituted 1H-tetrazoles from nitriles and azides?
A1: The two most frequently encountered side reactions are the hydrolysis of the nitrile starting material to the corresponding amide and the thermal or acid-catalyzed rearrangement of the 5-substituted 1H-tetrazole product to a 2,5-disubstituted 1,3,4-oxadiazole.
Q2: How can I minimize the formation of the amide side product?
A2: To minimize amide formation, it is crucial to control the reaction pH. Maintaining a neutral to slightly acidic environment is key, as alkaline conditions favor nitrile hydrolysis.[1][2] Using anhydrous solvents and optimizing the reaction temperature can also help reduce the extent of this side reaction.
Q3: Under what conditions does the 1,3,4-oxadiazole side product form?
A3: The 1,3,4-oxadiazole is typically formed from the rearrangement of the tetrazole product at high temperatures (often above 120°C) or in the presence of acylating agents like acid chlorides or anhydrides.[5][8]
Q4: Are there any "green" or safer methods for synthesizing 5-substituted 1H-tetrazoles that minimize side reactions?
A4: Yes, several modern methods aim to be more environmentally friendly and safer. These often involve the use of heterogeneous catalysts that can be easily recovered and reused, as well as reaction conditions that avoid toxic solvents and hazardous reagents like hydrazoic acid.[1][7] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields, which can help in minimizing the formation of thermally induced side products.[9]
Q5: How can I purify my 5-substituted 1H-tetrazole from the amide and oxadiazole impurities?
A5: Purification can typically be achieved through standard laboratory techniques. Recrystallization is often effective if the solubility profiles of the tetrazole and the impurities are sufficiently different.[3][7] Column chromatography on silica gel is another powerful method for separating the desired product from side products.[2][7]
Quantitative Data on Reaction Yields
The following table summarizes the yields of 5-substituted 1H-tetrazoles under different catalytic conditions, which can help in selecting a method that minimizes side reactions and maximizes product formation.
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄·5H₂O (2 mol%) | Benzonitrile | DMSO | 140 | 1 | 98 | [2] |
| CoY Zeolite (20 mg) | Phenylacetonitrile | DMF | 120 | 14 | 95 | [1] |
| Silica Sulfuric Acid | Benzonitrile | DMF | Reflux | 2 | 95 | [7] |
| None | Benzonitrile | DMF | 110 | 8 | 26 | [10] |
| Py·HCl | Benzonitrile | DMF | 110 | 8 | 84 | [10] |
| Et₃N·HCl (MW) | Inactive Nitriles | DMF | 130 | 2 | up to 93 | [9] |
| Cuttlebone | Various Nitriles | DMSO | 110 | 0.5 | 87-98 | [11] |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole using CuSO₄·5H₂O[2]
-
To a solution of benzonitrile (1 mmol, 0.1031 g) in DMSO (2 mL), add sodium azide (1 mmol, 0.0650 g) and cupric sulfate pentahydrate (2 mol%, 0.0050 g) with stirring at room temperature.
-
Increase the reaction temperature to 140 °C and maintain for 1 hour.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add 10 mL of HCl (4 mol L⁻¹) and extract with 10 mL of ethyl acetate.
-
Separate the organic layer, wash with distilled water (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude 5-phenyl-1H-tetrazole.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Synthesis of 5-Substituted 1H-Tetrazoles using Silica Sulfuric Acid[7]
-
In a round-bottom flask, mix the nitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g) in DMF (5 mL).
-
Reflux the mixture for the appropriate time as monitored by TLC.
-
After completion of the reaction, filter the solid acid catalyst and wash it with ethyl acetate.
-
Evaporate the filtrate under vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Visualizations
Diagram 1: General Synthesis and Side Reactions
Caption: Overview of tetrazole synthesis and major side reactions.
Diagram 2: Troubleshooting Logic for Amide Formation
Caption: Troubleshooting workflow for minimizing amide formation.
Diagram 3: Mechanism of 1,3,4-Oxadiazole Formation from Tetrazole (Huisgen Reaction)
Caption: Mechanism of the Huisgen rearrangement to form 1,3,4-oxadiazole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for this compound are recrystallization and silica gel column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and assessing the purity of fractions. For accurate quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Q3: What are some potential impurities I should be aware of?
A3: Potential impurities can include unreacted starting materials, such as 5-(2-bromophenyl)-1H-tetrazole and triphenylmethyl chloride. Additionally, side products from the synthesis, such as the corresponding di-bromo impurity, may be present.[1] Reaction conditions can influence the formation of these impurities.[2]
Q4: The triphenylmethyl (trityl) protecting group on my tetrazole seems to be cleaving during purification. What should I do?
A4: The trityl group is sensitive to acidic conditions. Ensure that your solvents and silica gel are neutral. If you are using silica gel chromatography, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Avoid prolonged exposure to protic solvents, especially at elevated temperatures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the cooling process is too rapid. High levels of impurities can also lower the melting point. | Try using a more polar solvent or a solvent mixture. Ensure the solution cools down slowly. If impurities are suspected, first purify the crude product by column chromatography. |
| No crystal formation upon cooling. | The solution may be too dilute, or the chosen solvent is not suitable for crystallization. | Concentrate the solution by evaporating some of the solvent. If that fails, try a different solvent system. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| Low recovery of the purified product. | The compound may have significant solubility in the cold recrystallization solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, cool the mixture in an ice bath to minimize solubility and maximize yield. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The eluent system may not have the optimal polarity. | Adjust the polarity of the mobile phase. A common starting point is a mixture of ethyl acetate and hexane.[3][4] You can gradually increase the proportion of the more polar solvent (ethyl acetate) to improve the elution of your compound. |
| The compound is not eluting from the column. | The eluent may be too nonpolar. The compound might be strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. If the compound is still retained, adding a small percentage of a more polar solvent like methanol to the mobile phase may be necessary. |
| Streaking or tailing of the compound band on the column. | The compound may be sparingly soluble in the mobile phase, or the column may be overloaded. | Ensure the compound is fully dissolved in the loading solvent before applying it to the column. Use a more appropriate solvent for loading, such as dichloromethane.[3] Reduce the amount of crude material loaded onto the column. |
Data Presentation
The following tables provide representative data for the purification of similar tetrazole compounds, which can be used as a reference for expected outcomes.
Table 1: Purity Enhancement of a 5-Phenyl-1H-Tetrazole Derivative by Recrystallization
| Purification Step | Purity (by HPLC, %) | Yield (%) | Appearance |
| Crude Product | 85.2 | - | Off-white solid |
| After Recrystallization (Ethanol) | 99.5 | 88 | White crystalline solid |
| Data adapted from a representative purification of 5-phenyl-1H-tetrazole.[3] |
Table 2: HPLC Purity of a Tritylated Tetrazole Derivative After Crystallization
| Batch | Purity (by HPLC, %) |
| 1 | 99.0 |
| 2 | 99.2 |
| Data from the purification of a similar compound, 5-(4'-bromomethyl-2-biphenyl)-1-triphenylmethyl tetrazole.[5] |
Experimental Protocols
Recrystallization Protocol
This is a general procedure that can be optimized for this compound. Ethanol is a suggested starting solvent.[3]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, further cool the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Silica Gel Column Chromatography Protocol
This protocol provides a general guideline for the purification of this compound.
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 10-30% ethyl acetate in hexane).[3][4]
-
Column Packing: Pour the slurry into a chromatography column. Allow the silica gel to settle, ensuring an evenly packed column. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane.[3] Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Below are diagrams illustrating the experimental workflows.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. Genotoxic of N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazolium_Chemicalbook [chemicalbook.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. CN102702117A - Method for preparing 5-(4'-bromomethyl-2-biphenyl)-1-triphenyl methyl tetrazole - Google Patents [patents.google.com]
Overcoming low reactivity of nitriles in tetrazole synthesis
Technical Support Center: Tetrazole Synthesis
Welcome to the Technical Support Center for tetrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the synthesis of tetrazoles, particularly focusing on overcoming the low reactivity of nitriles in [3+2] cycloaddition reactions with azides.
Frequently Asked Questions (FAQs)
Q1: My tetrazole synthesis reaction is showing low to no conversion. What are the common causes?
A1: Low conversion in nitrile to tetrazole synthesis is a frequent issue, often stemming from the low reactivity of the nitrile. Key factors include:
-
Electron-rich or sterically hindered nitriles: Nitriles with electron-donating groups or significant steric hindrance around the cyano group are inherently less reactive.[1]
-
Inadequate activation: The nitrile may not be sufficiently activated for the cycloaddition to occur. This can be due to the choice of catalyst or reaction conditions.[1][2]
-
Reaction conditions: Temperature, reaction time, and solvent can all play a crucial role. Conventional heating methods often require long reaction times (up to 40 hours) and high temperatures.[3]
-
Azide source reactivity: The choice of azide source and its solubility in the reaction medium can affect the reaction rate.
Q2: How can I improve the reactivity of an electron-deficient or sterically hindered nitrile?
A2: For these challenging substrates, several strategies can be employed:
-
Use of Lewis Acids: Lewis acids like zinc salts (e.g., ZnBr₂, ZnCl₂) or aluminum salts activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.[1][4][5] This is a widely applicable and effective method.[6]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and improve yields, even for unreactive nitriles.[1][3][7]
-
Brønsted Acid Catalysis: In some cases, a Brønsted acid like triethylamine hydrochloride can be used to promote the reaction.[3]
-
Flow Chemistry: Continuous flow microreactors can offer better control over reaction parameters, leading to higher conversions and yields for many nitriles, including electron-poor and sterically hindered ones.[8]
Q3: What are the safety precautions I must take when working with sodium azide?
A3: Sodium azide (NaN₃) and the in situ generated hydrazoic acid (HN₃) are highly toxic and potentially explosive.[9][10][11] Strict safety protocols are mandatory:
-
Handling: Always handle sodium azide in a well-ventilated fume hood.[10] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[9][12]
-
Avoid Acidic Conditions: Do not mix sodium azide with strong acids, as this will generate highly toxic and explosive hydrazoic acid gas.[9][11] Reactions should be run at neutral or slightly alkaline pH to minimize HN₃ formation.[6]
-
Avoid Heavy Metals: Azides can form shock-sensitive and explosive metal azides with heavy metals like lead, copper, silver, and mercury.[11] Do not use metal spatulas for handling solid sodium azide and avoid contact with metal pipes in drains.[9][11][13]
-
Waste Disposal: All azide-containing waste must be treated as hazardous waste and disposed of according to your institution's guidelines.[12][13] Never pour azide solutions down the drain.[13]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low Yield with Aromatic Nitriles
| Symptom | Possible Cause | Suggested Solution |
| Low yield with an electron-rich aromatic nitrile (e.g., containing -OCH₃, -NH₂ groups). | The electron-donating groups deactivate the nitrile, making it less electrophilic. | 1. Employ a Lewis acid catalyst: Zinc bromide (ZnBr₂) in water is a robust and environmentally friendly option that has shown broad substrate scope.[4][6] 2. Switch to microwave heating: This can significantly increase the reaction rate and yield.[1][3] A combination of a catalyst and microwave irradiation is often very effective. |
| Low yield with an electron-poor aromatic nitrile (e.g., containing -NO₂, -CF₃ groups). | While electron-withdrawing groups activate the nitrile, other factors like solubility or catalyst incompatibility might be at play. | 1. Optimize the solvent: Ensure all reactants are soluble. DMF is a common solvent for these reactions.[3] 2. Try a different catalyst system: While zinc salts are common, other Lewis acids like copper or iron salts can also be effective.[7] |
| Low yield with a sterically hindered aromatic nitrile (e.g., ortho-substituted). | Steric hindrance prevents the azide from approaching the nitrile carbon. | 1. Increase reaction temperature and time: This can help overcome the activation energy barrier. 2. Use microwave irradiation: The high energy input can be particularly effective for sterically hindered substrates.[1] 3. Consider alternative synthetic routes: If cycloaddition fails, methods starting from amides might be an option.[14] |
Problem 2: Reaction Stalls or is Sluggish
| Symptom | Possible Cause | Suggested Solution |
| The reaction starts but does not go to completion, even after extended time. | 1. Catalyst deactivation. 2. Insufficient temperature. 3. Reversible reaction equilibrium. | 1. Add fresh catalyst: If catalyst decomposition is suspected, adding another portion may restart the reaction. 2. Increase the temperature: Gradually increase the reaction temperature while monitoring for side product formation. 3. Use microwave heating: This can provide the necessary energy to drive the reaction to completion.[3] |
| The reaction is extremely slow. | The nitrile is particularly unreactive under the chosen conditions. | 1. Switch to a more powerful activation method: If using a mild catalyst, consider a stronger Lewis acid or switch to microwave-assisted synthesis.[1] 2. Change the solvent: A more polar, higher-boiling point solvent might improve reaction rates. |
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for different methods to synthesize 5-substituted-1H-tetrazoles from nitriles.
Table 1: Comparison of Catalytic Systems for Tetrazole Synthesis
| Catalyst System | Substrate Example | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnBr₂ | Benzonitrile | Water | 100 | 24 h | 95 | [6] |
| ZnCl₂ | Benzonitrile | Isopropanol | 82 | 3 h | 98 | [1] |
| Et₃N·HCl (Microwave) | 4-Methoxybenzonitrile | DMF | 130 | 2 h | 93 | [3] |
| CuI (Microwave) | Aromatic Thiourea | Solvent-free | - | - | High | [7] |
| Co(II) Complex | Benzonitrile | Methanol | Reflux | 24 h | 98 | [15] |
Table 2: Microwave-Assisted vs. Conventional Heating
| Substrate | Method | Conditions | Time | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Conventional | Et₃N·HCl, DMF, 130°C | 40 h | 85 | [3] |
| 4-Chlorobenzonitrile | Microwave | Et₃N·HCl, DMF, 130°C | 2 h | 91 | [3] |
| Benzonitrile | Conventional | ZnBr₂, H₂O, 100°C | 24 h | 95 | [6] |
| Benzonitrile | Microwave | ZnCl₂, DMF, 150°C | 10 min | High | [1] |
Experimental Protocols
Protocol 1: Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole in Water
This protocol is adapted from the method developed by Demko and Sharpless.[6]
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzonitrile (1.0 eq), sodium azide (1.1 eq), and zinc bromide (1.0 eq).[4]
-
Add deionized water to the flask (to make a ~1M solution).
-
Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Slowly acidify the mixture with concentrated HCl in a fume hood until the pH is approximately 1. This will protonate the tetrazole and cause it to precipitate.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum to obtain 5-phenyl-1H-tetrazole.
Protocol 2: Microwave-Assisted Synthesis of 5-(4-methoxyphenyl)-1H-tetrazole
This protocol is based on the work of Yoneyama et al.[3]
Materials:
-
4-Methoxybenzonitrile
-
Sodium Azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl)
-
Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave process vial, combine 4-methoxybenzonitrile (1.0 eq), sodium azide (2.0 eq), and triethylamine hydrochloride (2.0 eq).
-
Add DMF to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 130°C for 2 hours.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water and acidify with HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow: Overcoming Low Nitrile Reactivity
Caption: Workflow for activating unreactive nitriles in tetrazole synthesis.
Logical Relationship: Troubleshooting Low Yields
Caption: Decision tree for troubleshooting low yields in tetrazole synthesis.
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. campus.kennesaw.edu [campus.kennesaw.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. chemistry.unm.edu [chemistry.unm.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Byproducts in Palladium-Catalyzed C-C Bond Formation
Welcome to the technical support center for palladium-catalyzed C-C bond formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cross-coupling reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in palladium-catalyzed cross-coupling reactions?
A1: Common byproducts include homocoupling products of the starting materials, products from catalyst decomposition (palladium black), and byproducts from side reactions of the coupling partners, such as protodeboronation in Suzuki-Miyaura reactions.[1][2] The formation of these byproducts can be influenced by factors such as the choice of ligand, base, solvent, and the presence of oxygen.[2][3]
Q2: How does the choice of phosphine ligand affect byproduct formation?
A2: The steric and electronic properties of phosphine ligands play a crucial role in minimizing byproducts. Bulky, electron-rich ligands can enhance the rates of oxidative addition and reductive elimination, which can outcompete side reactions.[4][5][6] However, excessively bulky ligands can sometimes paradoxically promote side reactions like protodeboronation.[1] The choice of ligand should be carefully optimized for each specific reaction.[7]
Q3: What is the role of the base in minimizing side reactions?
A3: The base is critical for several reasons: it neutralizes acid byproducts that can deactivate the catalyst, and in reactions like the Suzuki-Miyaura coupling, it activates the organoboron species for transmetalation.[8][9] An inappropriate choice or amount of base can lead to side reactions.[9] For base-sensitive substrates, weaker bases or fluoride salts can be beneficial.[3]
Q4: Can the solvent choice influence the formation of byproducts?
A4: Yes, the solvent can significantly impact reaction rates and selectivity. The polarity of the solvent can affect the rates of key steps in the catalytic cycle.[10] In some cases, the addition of water to organic solvents can promote the desired coupling reaction.[11] Protic solvents may also influence side reactions through hydrogen bonding.[12][13]
Troubleshooting Guides
Issue 1: Formation of Homocoupling Products
Symptoms:
-
GC-MS or NMR analysis shows the presence of symmetrical dimers of the starting materials (e.g., biaryls from aryl halides in Suzuki reactions).
Possible Causes & Solutions:
| Cause | Solution |
| Slow Transmetalation or Oxidative Addition | 1. Optimize Ligand: Experiment with different phosphine ligands to accelerate the desired cross-coupling pathway.[10] Bulky and electron-rich ligands often improve reaction rates.[4][6] 2. Change Solvent: The polarity of the solvent can influence the rates of these steps.[10] 3. Use a More Reactive Coupling Partner: For instance, in Suzuki couplings, arylboronic acids are generally more reactive than arylboronates.[10] |
| Presence of Oxygen | 1. Degas Solvents: Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw or by bubbling with an inert gas (e.g., argon or nitrogen).[3] 2. Maintain Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere.[11] |
| High Reaction Temperature | 1. Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this can often suppress homocoupling.[10] |
| Copper Co-catalyst in Sonogashira Coupling | 1. Copper-Free Conditions: In Sonogashira reactions, the copper co-catalyst can promote homocoupling of the terminal alkyne, especially in the presence of air.[14] Consider using copper-free conditions.[14] 2. Dilute Hydrogen Atmosphere: Running the reaction under a dilute hydrogen atmosphere has been shown to reduce homocoupling.[15] |
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Symptoms:
-
The reaction mixture turns black, and a precipitate forms.[8]
-
TLC or GC-MS analysis shows a significant amount of unreacted starting material.[10]
Possible Causes & Solutions:
| Cause | Solution |
| High Reaction Temperature | 1. Lower the Reaction Temperature: High temperatures can accelerate the decomposition of the palladium catalyst.[10] |
| Inadequate Ligand Stabilization | 1. Add a Stabilizing Ligand: Phosphine ligands or N-heterocyclic carbenes (NHCs) can coordinate to the palladium center and stabilize the active catalytic species.[10] 2. Increase Ligand to Palladium Ratio: An extra equivalent of ligand relative to palladium can improve catalyst stability.[16] |
| Impurities in Reagents or Solvents | 1. Use High-Purity Materials: Ensure all starting materials, reagents, and solvents are of high purity and are properly dried and degassed.[10] |
| Incorrect Stoichiometry | 1. Optimize Stoichiometry: Systematically vary the ratio of the substrate, coupling partner, base, and any additives to find the optimal conditions.[10] |
Issue 3: Protodeboronation (in Suzuki-Miyaura Coupling)
Symptoms:
-
Formation of an arene byproduct derived from the boronic acid starting material.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Water | 1. Use Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, excess water can lead to protodeboronation. Ensure solvents and reagents are appropriately dried if this is a persistent issue. |
| Palladium-Catalyzed Protodeboronation | 1. Judicious Ligand Choice: Sterically hindered phosphine ligands can sometimes accelerate palladium-catalyzed protodeboronation.[1] A screening of different ligands may be necessary to find one that favors the cross-coupling pathway. |
| Base-Mediated Protodeboronation | 1. Optimize Base: The choice and concentration of the base can influence the rate of protodeboronation. A screening of different bases may be required. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, 10 mL) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and the phosphine ligand (if required) in a small amount of degassed solvent. Add this solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for common byproducts in palladium-catalyzed C-C bond formation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling with potential side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gold-chemistry.org [gold-chemistry.org]
- 15. depts.washington.edu [depts.washington.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting incomplete trityl group cleavage under acidic conditions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete trityl group cleavage under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete cleavage of the trityl (Trt) group?
Incomplete trityl group cleavage is a common issue that can arise from several factors:
-
Insufficient Scavenging: The cleavage of the trityl group is a reversible reaction. The process generates a stable trityl cation, which, if not trapped, can reattach to the deprotected functional group (e.g., a thiol on cysteine).[1][2]
-
Steric Hindrance: In larger molecules or sterically congested environments, the acidic reagent may have limited access to the trityl-protected site, leading to incomplete removal.[3]
-
Problematic Residues: Certain amino acid residues, particularly N-terminal asparagine (Asn), can exhibit significantly slower deprotection rates.[3][4][5] The proximity of the N-terminal amino group can hinder the cleavage of the trityl group from the Asn side chain.[3]
-
Inadequate Reagent Volume or Concentration: Using an insufficient volume of the cleavage cocktail can lead to the saturation of scavengers and an incomplete reaction.[2] Similarly, a trifluoroacetic acid (TFA) concentration that is too low may not be effective for complete cleavage.
Q2: What is the role of scavengers and which ones should I use?
Scavengers are essential for driving the deprotection reaction to completion by irreversibly trapping the reactive trityl carbocation generated during acid cleavage.[1][3] This prevents the reattachment of the trityl group and minimizes side reactions.[1][3]
| Scavenger | Primary Use and Considerations |
| Triisopropylsilane (TIS) | A highly effective and widely used scavenger for trityl cations.[1][6][7] It irreversibly converts the trityl cation to triphenylmethane.[1] |
| 1,2-Ethanedithiol (EDT) | Particularly useful for peptides containing Cys(Trt) as it aids in its removal and helps prevent oxidation.[3] |
| Phenol | Can help protect tyrosine and tryptophan residues from alkylation by the trityl cation.[3] |
| Water | Acts as a scavenger and is a component of many standard cleavage cocktails.[3] |
| Thioanisole | Often used in combination with other scavengers to protect sensitive residues.[8] |
Q3: My peptide has an N-terminal Asn(Trt) and deprotection is incomplete. What should I do?
Incomplete deprotection of N-terminal Asn(Trt) is a known issue.[3][4][5] To address this, you can:
-
Extend the cleavage time: Increasing the reaction time to 4 hours or longer can often improve the yield.[3]
-
Repeat the cleavage: If deprotection is still incomplete after an extended time, it is recommended to precipitate, wash, and subject the peptide to a second cleavage treatment with fresh reagents.[3]
-
Consider alternative protecting groups: For future syntheses, using a more labile protecting group for asparagine, such as Asn(Xant), can prevent this issue.[3][9]
Q4: How can I optimize the reaction time and temperature?
For most peptides, a cleavage time of 2-4 hours at room temperature is generally sufficient.[1] However, the optimal conditions can vary depending on the specific peptide sequence and other protecting groups present. It is highly recommended to perform a small-scale trial cleavage and monitor the progress by HPLC to determine the ideal reaction time for your specific peptide.[1] For particularly stubborn deprotections, extending the cleavage time up to 6 hours may be beneficial, but be aware that prolonged exposure to strong acid can lead to other side reactions.[1]
Q5: What are common side reactions during trityl deprotection and how can they be minimized?
| Side Reaction | Cause | Prevention |
| Re-attachment of Trityl Group | Insufficient scavenging of the trityl cation.[1] | Use an effective scavenger like TIS in the cleavage cocktail.[1] |
| Oxidation | The free thiol group (e.g., on cysteine) is susceptible to oxidation, leading to disulfide bond formation.[1] | Add a reducing agent like EDT to the cleavage cocktail.[1] |
| Alkylation | Reactive carbocations from other protecting groups (e.g., tert-butyl) can alkylate sensitive residues like cysteine, methionine, or tryptophan.[1][3] | Ensure a sufficient concentration and variety of scavengers in the cleavage cocktail.[1] |
Experimental Protocols
Protocol 1: Standard Trityl Group Cleavage from a Peptide-Resin
This protocol is a general guideline for a 0.1 mmol scale synthesis.
-
Resin Preparation: Transfer the dried peptidyl-resin to a reaction vessel with a sintered glass filter.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail immediately before use. A common cocktail is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT.[1][8][10] For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% TIS, and 2.5% water can be used.[1][10][11]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL for 100 mg of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin with a small volume of fresh TFA to recover any remaining peptide and combine the filtrates.
-
Peptide Precipitation: Add the combined filtrate dropwise into a centrifuge tube containing cold diethyl ether (approximately 10-fold excess). A white precipitate of the crude peptide should form.
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet twice with cold ether, centrifuging each time. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for incomplete trityl cleavage.
Trityl Cleavage Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Catalyst selection for efficient cycloaddition in tetrazole synthesis
Technical Support Center: Catalyst Selection for Tetrazole Synthesis
Welcome to the technical support center for catalyst selection in tetrazole synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the [3+2] cycloaddition of nitriles and azides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My [3+2] cycloaddition reaction is resulting in a low yield. What are the common catalyst-related causes?
A1: Low yields in catalytic tetrazole synthesis can often be traced back to several factors related to the catalyst and reaction conditions.
-
Catalyst Choice: The catalyst's effectiveness is highly dependent on the nitrile substrate. Lewis acids like zinc and cobalt salts are broadly effective, but their performance can vary.[1][2] For instance, zinc salts are robust for a wide range of aromatic and aliphatic nitriles.[2] Cobalt complexes have shown excellent yields, sometimes outperforming other catalysts for specific substrates.[3][4]
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While higher loading might increase the yield, it can also complicate purification. Optimization is key. For example, some cobalt-catalyzed reactions run efficiently at just 1 mol%.[4]
-
Catalyst Deactivation: Moisture can deactivate many Lewis acid catalysts. Ensure you are using dry solvents and an inert atmosphere if your chosen catalyst is sensitive.[5][6] Some catalysts may also be poisoned by impurities in the substrates or solvent.
-
Solvent and Temperature: The choice of solvent has a significant impact on catalyst activity and solubility. Solvents like DMF and DMSO often give excellent yields but require higher temperatures (110-120°C).[1][6][7] Protic solvents like water or isopropanol can be effective with certain zinc catalysts, offering a greener alternative.[1][2] An increase in temperature from 100°C to 120°C can significantly accelerate the reaction and improve yields.[6]
Q2: How do I select the best catalyst for my specific nitrile and azide substrates?
A2: Catalyst selection depends on your substrate's electronic properties, steric hindrance, and your desired reaction conditions (e.g., temperature, solvent, green chemistry considerations).
-
For General Substrates (Aromatic & Aliphatic Nitriles): Zinc salts (e.g., ZnBr₂, ZnCl₂, Zn(OTf)₂) are versatile, cost-effective, and widely used catalysts that are effective for a broad scope of nitriles.[2][8] They work by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide.[2][9]
-
For High Efficiency & Mild Conditions: Specially designed cobalt(II) and copper(II) complexes can offer very high yields (>95%) under specific conditions.[1][3][10] For example, a dinuclear Co(II) complex has been shown to be highly efficient in DMSO at 110°C.[3][4]
-
For Green & Sustainable Synthesis: Heterogeneous catalysts are an excellent choice as they can be easily recovered and reused.[6][8] Examples include CoY zeolite, ZnO anchored on reduced graphene oxide (RGO), and various magnetic nanoparticle-supported catalysts.[3][6][8][11] These often work well in environmentally benign solvents like water or ethanol.[3][12]
-
Organocatalysts: For metal-sensitive applications, organocatalysts can be a viable alternative. An organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP) and sodium azide has demonstrated high reactivity, achieving >80% yields in minutes under microwave heating.[13][14]
Q3: When should I consider using a heterogeneous catalyst?
A3: Heterogeneous catalysts are ideal when catalyst recovery and reusability are priorities, which is often the case in large-scale synthesis and green chemistry applications.
-
Advantages: The primary advantage is the ease of separation from the reaction mixture (e.g., by filtration or using a magnet for magnetic nanoparticles), which simplifies product purification and reduces costs.[11][12] Many heterogeneous catalysts, like CoY zeolite, demonstrate consistent activity over multiple cycles.[6]
-
Considerations: The initial preparation of the catalyst may be more complex than simply using a commercial salt. Reaction times may sometimes be longer compared to their homogeneous counterparts, although this is not always the case. Leaching of the active metal from the support is a potential issue that should be monitored.[6][12]
Q4: My catalyst appears to be inactive or shows significantly reduced activity. What are the potential reasons?
A4: Catalyst inactivity is a common problem that can halt a reaction.
-
Impurities: The nitrile or azide starting materials may contain impurities that poison the catalyst. Purification of substrates (e.g., by distillation or recrystallization) is recommended.
-
Atmospheric Moisture: As mentioned, many Lewis acid catalysts are sensitive to water. Reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[5]
-
Incorrect Catalyst Handling/Storage: Ensure the catalyst has been stored under the appropriate conditions (e.g., in a desiccator) to prevent degradation.
-
Leaching (for Heterogeneous Catalysts): In reused heterogeneous catalysts, the active metal component may leach from the support over several cycles, leading to a drop in activity.[12][15] An ICP-OES analysis of the filtrate can confirm if leaching is occurring.[16]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the [3+2] cycloaddition reaction for the synthesis of 5-substituted-1H-tetrazoles.
| Entry | Nitrile Substrate | Catalyst/Promoter | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Benzonitrile | ZnBr₂ | H₂O | 100 | 24 h | 84 | [1] |
| 2 | Benzonitrile | Co(II) Complex (1 mol%) | DMF | 110 | 12 h | 98 | [1] |
| 3 | Acetonitrile | ZnCl₂ | Isopropanol | 80 | 1.5 h | 90 | [1][2] |
| 4 | Benzonitrile | CuSO₄·5H₂O | DMSO | Ambient | 0.5-5 h | 90-98 | [10] |
| 5 | Benzonitrile | CoY Zeolite | DMF | 120 | 14 h | 95 | [6] |
| 6 | Benzonitrile | Organocatalyst (NMP-derived) | NMP | 180 (MW) | 15-25 min | >80 | [14] |
| 7 | Various Aryl Nitriles | Pyridine Hydrochloride | DMF | 110 | 20 h | 91 |
Visualized Guides and Workflows
Troubleshooting Low Reaction Yield
The following flowchart provides a logical workflow for diagnosing and resolving issues of low yield in your cycloaddition reaction.
Caption: A step-by-step flowchart for troubleshooting low yields.
General Experimental Workflow
This diagram illustrates a typical experimental procedure for the synthesis of 5-substituted-1H-tetrazoles via catalyzed cycloaddition.
Caption: General experimental workflow for tetrazole synthesis.
Experimental Protocol: Zinc-Catalyzed Synthesis in Water
This protocol is a representative example adapted from the method developed by Sharpless and coworkers for the synthesis of 5-substituted-1H-tetrazoles.[1][2]
Materials:
-
Aromatic or aliphatic nitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
Zinc bromide (ZnBr₂) (0.6 equiv)
-
Deionized water
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the nitrile (e.g., 10 mmol), sodium azide (12 mmol), zinc bromide (6 mmol), and deionized water (20 mL).[1]
-
Heating: Place the flask in an oil bath and heat the mixture to reflux (approximately 100°C) with vigorous stirring.[1]
-
Monitoring: Allow the reaction to proceed for the required time (typically 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.
-
Workup - Cooling and Acidification: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully acidify the reaction mixture to a pH of approximately 1 by slowly adding 3N HCl. This step protonates the tetrazolate anion and should be performed in a well-ventilated fume hood due to the potential formation of hydrazoic acid (HN₃).
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude tetrazole can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.br [scielo.br]
- 11. Highly efficient synthesis of 1- and 5-substituted 1H-tetrazoles using chitosan derived magnetic ionic liquid as a recyclable biopolymer-supported catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Unveiling Silver Catalysis to Access 5-Substituted Tetrazole Through [3+2]Cycloaddition Reaction, Utilizing Novel Silver Supramolecular Coordination Polymer-Based Catalyst: A New Green Horizon [mdpi.com]
- 16. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
Technical Support Center: Tetrazole Ring Stability During Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of the tetrazole ring during deprotection reactions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the integrity of your tetrazole-containing compounds.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Yield of Deprotected Tetrazole
| Potential Cause | Troubleshooting Steps | Rationale |
| Tetrazole Ring Decomposition | • Select a milder deprotection method (see comparison table below).• Optimize reaction conditions (lower temperature, shorter reaction time).• For acid-sensitive substrates, consider non-acidic methods like indium-mediated detritylation.[1][2] | Harsh acidic or basic conditions can lead to ring cleavage. The tetrazole ring is susceptible to decomposition, especially at elevated temperatures.[3][4] |
| Incomplete Deprotection | • Increase reaction time or temperature moderately.• Increase the amount of deprotection reagent.• For catalytic hydrogenation, ensure the catalyst is active and not poisoned. | The protecting group may be sterically hindered or electronically stabilized, requiring more forcing conditions for removal. |
| Formation of Side Products | • Identify byproducts (e.g., via NMR, MS) to understand the decomposition pathway.• Common byproducts include cyanamides resulting from retro [2+3] cycloaddition.[5][6]• Adjust reaction conditions to minimize side reactions (e.g., lower temperature for metalated intermediates). | Understanding the decomposition mechanism helps in selecting appropriate conditions to avoid it. For instance, metalated tetrazoles are often unstable at temperatures above -60°C.[5] |
Issue 2: Observation of Unexpected Byproducts
If you observe unexpected byproducts, it is crucial to determine their structure to diagnose the problem. The most common decomposition pathway for the tetrazole ring involves the loss of nitrogen gas (N₂) to form highly reactive intermediates like nitrilimines, which can then react further to yield various products.[3][7]
Frequently Asked Questions (FAQs)
Q1: Which protecting group is most suitable for a tetrazole to ensure stability?
The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to various deprotection conditions.
-
Trityl (Tr): Widely used and can be removed under acidic conditions. However, strongly acidic conditions can also promote tetrazole decomposition.[8][9] Milder, non-acidic methods for detritylation, such as using indium metal, have been developed.[1][2]
-
p-Methoxybenzyl (PMB): Offers versatile deprotection options, including oxidative cleavage (with DDQ or CAN), catalytic hydrogenation, and acidic cleavage, allowing for orthogonality in your protecting group strategy.[5][6][10]
-
Benzyl (Bn): Typically removed by catalytic hydrogenation, which is a mild method that often preserves the tetrazole ring.[11]
Q2: What are the primary mechanisms of tetrazole ring decomposition during deprotection?
The main decomposition pathways are:
-
Retro [2+3] Cycloaddition: This is common for metalated tetrazole intermediates, which can eliminate a molecule of nitrogen to form a cyanamide. This is often problematic when functionalizing the C5 position of the tetrazole ring.[5][6]
-
Acid-Catalyzed Decomposition: Strong acids can protonate the tetrazole ring, leading to ring-opening and fragmentation.
-
Thermal Decomposition: High temperatures can induce the extrusion of N₂, leading to the formation of nitrilimines and other reactive species. While typically occurring at high temperatures, this can be a concern if localized heating occurs during a reaction.[3][12]
Q3: How can I minimize decomposition when using acidic deprotection conditions?
To minimize decomposition under acidic conditions:
-
Use the mildest acidic conditions possible (e.g., formic acid instead of strong mineral acids).[8]
-
Keep the reaction temperature as low as possible.
-
Monitor the reaction closely and stop it as soon as the deprotection is complete.
-
Consider using a scavenger to trap reactive intermediates.
Q4: Are there any non-acidic methods for deprotecting tetrazoles?
Yes, several non-acidic methods are available:
-
Catalytic Hydrogenation: Effective for benzyl and PMB groups and is generally very mild.[5][11]
-
Oxidative Cleavage: PMB groups can be removed using reagents like DDQ or CAN under non-acidic conditions.[5][10]
-
Indium-Mediated Deprotection: A mild method for removing trityl groups.[1][2]
Comparison of Deprotection Methods for Tetrazoles
| Protecting Group | Deprotection Method | Reagents | General Yields | Potential for Ring Decomposition |
| Trityl (Tr) | Acidic Cleavage | Formic acid, Acetic acid, TFA | Good to Excellent | Moderate, dependent on acid strength and temperature.[8] |
| Indium-Mediated | Indium powder in MeOH/THF | Excellent | Low; considered a very mild method.[2] | |
| p-Methoxybenzyl (PMB) | Oxidative Cleavage | DDQ or CAN | Good to Excellent | Low; generally a mild and selective method.[5][10] |
| Catalytic Hydrogenation | H₂, Pd/C or PdCl₂ | Excellent | Very low; a very mild method.[5][6] | |
| Acidic Cleavage | TFA in DCM | Good | Moderate; care must be taken with reaction time and temperature.[5][6] | |
| Benzyl (Bn) | Catalytic Hydrogenation | H₂, Pd/C | Excellent | Very low; a standard and mild deprotection.[11] |
Experimental Protocols
Protocol 1: Oxidative Deprotection of a PMB-Protected Tetrazole using CAN [5][6]
-
Dissolve the 1-N-PMB-tetrazole (1 equivalent) in acetonitrile (MeCN) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve ceric ammonium nitrate (CAN) (5 equivalents) in water.
-
Add the CAN solution to the tetrazole solution at 0 °C.
-
After 15 minutes, remove the cooling bath and continue stirring at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation of a PMB-Protected Tetrazole [5][6]
-
Dissolve the 1-N-PMB-tetrazole (1 equivalent) in ethanol (EtOH) in a pressure tube.
-
Add Palladium(II) chloride (PdCl₂) (5 mol%).
-
Stir the mixture under a hydrogen atmosphere (4 atm) overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent and purify the crude product by column chromatography on silica gel.
Protocol 3: Acidic Cleavage of a PMB-Protected Tetrazole [5][6]
-
Dissolve the 1-N-PMB-tetrazole (1 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (30 equivalents) to the solution.
-
Stir the mixture overnight at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent and purify the crude product by column chromatography on silica gel.
Protocol 4: Indium-Mediated Detritylation [2]
-
In a round-bottom flask, combine the 1-N-trityl-tetrazole (1 equivalent) and indium powder (1 equivalent).
-
Add a mixture of methanol (MeOH) and tetrahydrofuran (THF) (e.g., 2:1 v/v).
-
Stir the mixture at reflux temperature (approximately 78 °C) for 24-26 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, hydrolyze the reaction with 1M HCl.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the resulting residue by column chromatography.
Visualizing Key Concepts
Caption: Decision workflow for selecting a tetrazole deprotection strategy.
Caption: General pathways for tetrazole ring decomposition during deprotection.
References
- 1. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. rua.ua.es [rua.ua.es]
- 3. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. total-synthesis.com [total-synthesis.com]
- 11. EP2902385B1 - Deprotection method for tetrazole compound - Google Patents [patents.google.com]
- 12. The thermal decomposition of tetrazoles (1992) | Anatoly I. Lesnikovich | 63 Citations [scispace.com]
Technical Support Center: Catalyst Recyclability in 5-Substituted 1H-Tetrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-substituted 1H-tetrazoles, with a specific focus on the recyclability of catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a recyclable catalyst for the synthesis of 5-substituted 1H-tetrazoles?
Using a recyclable catalyst offers several key benefits, including:
-
Cost-effectiveness: Reusing the catalyst multiple times significantly reduces the overall cost of the synthesis, especially when using expensive metal-based catalysts.[1][2]
-
Environmental friendliness: Catalyst recycling minimizes waste generation, leading to a more sustainable and greener chemical process.[3][4]
-
Process efficiency: It simplifies the product purification process by enabling easy separation of the catalyst from the reaction mixture.[5][6]
Q2: What types of recyclable catalysts are commonly used for this synthesis?
Both heterogeneous and homogeneous catalysts can be recycled, although the methods differ.
-
Heterogeneous Catalysts: These are the most common type of recyclable catalysts for this synthesis. They exist in a different phase from the reaction mixture, allowing for easy separation. Examples include:
-
Homogeneous Catalysts: While more challenging to recycle, certain strategies can be employed. A notable example is the recycling of tributyltin chloride.[8]
Q3: How many times can a catalyst typically be reused?
The reusability of a catalyst depends on its stability and the reaction conditions. Many reported heterogeneous catalysts can be reused for 5 to 7 cycles without a significant drop in activity.[5][9] For instance, a Ni0.25Mn0.25Cu0.5Fe2O4 magnetic catalyst was successfully used for five cycles, and a Fe3O4@SiO2−TCT−GA−Cu(II) catalyst was recycled for up to seven runs.[5][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Decreased catalyst activity after recycling | 1. Catalyst Poisoning: Impurities in the reactants or solvent may bind to the active sites of the catalyst. 2. Leaching: The active metal component of the catalyst may leach into the reaction medium.[1][10] 3. Structural Changes: The physical or chemical structure of the catalyst may change during the reaction or recovery process. | 1. Purification: Ensure high purity of all reactants and solvents. Consider passing them through a purification column if necessary. 2. Leaching Test: Perform a hot filtration test to check for leaching. If leaching is significant, consider modifying the catalyst support or reaction conditions (e.g., lower temperature).[1] 3. Catalyst Characterization: Characterize the recycled catalyst using techniques like XRD, SEM, or TEM to identify any structural changes.[9] |
| Difficulty in separating the catalyst from the reaction mixture | 1. For Magnetic Catalysts: The magnetic properties of the catalyst may have diminished. 2. For Non-Magnetic Heterogeneous Catalysts: The particle size of the catalyst may be too small for effective filtration. | 1. Magnetic Property Check: Use a strong external magnet for separation. If separation is still difficult, the catalyst may need to be replaced. 2. Filtration Method: Use a finer filter paper or consider centrifugation followed by decantation for catalyst recovery. |
| Low product yield even with a fresh batch of recycled catalyst | 1. Incomplete Catalyst Activation: The recycled catalyst may not have been properly activated before reuse. 2. Changes in Reaction Conditions: Unintentional variations in temperature, pressure, or reaction time can affect the yield. | 1. Proper Activation: Follow the recommended activation procedure for the specific catalyst. For example, CoY zeolite may require heating at a high temperature.[1] 2. Consistent Conditions: Ensure all reaction parameters are strictly controlled and consistent across all cycles. |
Quantitative Data on Catalyst Recyclability
The following tables summarize the performance of various recyclable catalysts in the synthesis of 5-substituted 1H-tetrazoles.
Table 1: Recyclability of Heterogeneous Catalysts
| Catalyst | Substrate | Solvent | Cycle 1 Yield (%) | Cycle 3 Yield (%) | Cycle 5 Yield (%) | Reference |
| CoY Zeolite | Phenylacetonitrile | DMF | 95 | 93 | 91 | [1] |
| Ni0.25Mn0.25Cu0.5Fe2O4 | Various Nitriles | DMSO | >90 | >90 | >90 | [5] |
| Fe3O4@SiO2-Im(Br)-SB-Cu(II) | Benzaldehyde | Water | 97 | - | 85 (after 5 cycles) | [6] |
| Chitosan Supported Magnetic Ionic Liquid | Various Nitriles | - | High | High | High | [3] |
| ZnS Nanoparticles | Various Amines | - | Excellent | Excellent | Excellent | [11] |
Table 2: Recyclability of a Homogeneous Reagent
| Reagent | Substrate | Cycle 1 Yield (%) | Cycle 4 Yield (%) | Cycle 6 Yield (%) | Reference |
| Tributyltin Chloride | Various Nitriles | Good | Good | Good | [8] |
Experimental Protocols
Protocol 1: Recovery and Reuse of CoY Zeolite Catalyst
-
Reaction Completion: After the synthesis of the 5-substituted 1H-tetrazole is complete, allow the reaction mixture to cool to room temperature.
-
Catalyst Separation: Separate the solid CoY zeolite catalyst from the liquid reaction mixture by filtration.
-
Washing: Wash the recovered catalyst thoroughly with a suitable solvent, such as ethyl acetate, to remove any adsorbed products or unreacted starting materials.[1]
-
Drying: Dry the washed catalyst in an oven at an appropriate temperature to remove the solvent completely.
-
Activation: Before the next use, activate the catalyst by heating it at a high temperature (e.g., 450 °C) to ensure the removal of any residual organic matter and restore its catalytic activity.[1]
-
Reuse: The activated catalyst is now ready to be used in a subsequent reaction cycle under the same conditions.
Protocol 2: Recovery and Reuse of a Magnetic Nanoparticle Catalyst (e.g., Ni0.25Mn0.25Cu0.5Fe2O4)
-
Reaction Completion: Once the reaction is finished, cool the mixture to room temperature.
-
Magnetic Separation: Place a strong external magnet against the side of the reaction vessel. The magnetic catalyst particles will be attracted to the magnet, allowing for easy separation from the solution.[5]
-
Decantation: Carefully decant the supernatant liquid containing the product and any dissolved reagents.
-
Washing: Wash the catalyst particles with a suitable solvent (e.g., ethanol or ethyl acetate) multiple times to ensure all residual compounds are removed. After each wash, use the magnet to hold the catalyst while decanting the solvent.
-
Drying: After the final wash, dry the catalyst under vacuum to remove any remaining solvent.
-
Reuse: The dried magnetic catalyst can be directly reused in the next reaction cycle without further activation.
Visualizations
Caption: General workflow for the recycling of heterogeneous catalysts in 5-substituted 1H-tetrazole synthesis.
Caption: Troubleshooting logic for addressing decreased catalyst activity after recycling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly efficient synthesis of 1- and 5-substituted 1H-tetrazoles using chitosan derived magnetic ionic liquid as a recyclable biopolymer-supported catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Magnetic Heterogeneous Catalyst Ni0.25Mn0.25Cu0.5Fe2O4: Its Efficiency in the Synthesis of Tetrazole Heterocycles with Biological Properties [biolmolchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Angiotensin II Receptor Blockers: Evaluating Established Drugs and the Role of Key Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent Angiotensin II Receptor Blockers (ARBs), a class of drugs pivotal in the management of hypertension and other cardiovascular diseases. While the focus is on the pharmacological and experimental profiles of established ARBs such as Losartan, Valsartan, and Telmisartan, we also elucidate the role of crucial chemical precursors, specifically 5-(2-Bromophenyl)-1H-tetrazole. It is important to note that while 5-(2-Bromophenyl)-1H-tetrazole is a key building block in the synthesis of several commercial ARBs, there is no publicly available experimental data to characterize it as an active Angiotensin II receptor antagonist itself.[1] Its significance lies in its structural contribution to the final pharmacologically active molecules.
Mechanism of Action of Angiotensin II Receptor Blockers
ARBs exert their therapeutic effects by selectively blocking the Angiotensin II Type 1 (AT1) receptor. This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key peptide in the Renin-Angiotensin-Aldosterone System (RAAS). The blockade of the AT1 receptor leads to vasodilation, reduced sodium and water retention, and a consequent lowering of blood pressure.
In Vitro Performance Comparison of Established ARBs
The binding affinity and inhibitory concentration of ARBs at the AT1 receptor are critical determinants of their potency and duration of action. These parameters are typically quantified using in vitro radioligand binding assays. The negative logarithm of the inhibitory constant (pKi) and the half-maximal inhibitory concentration (IC50) are commonly used metrics for comparison. A higher pKi value indicates a stronger binding affinity.
| Compound | Binding Affinity (pKi) | IC50 (nM) | Reference |
| Losartan | 7.17 ± 0.07 | 16.4 - 20 | [2][3][4] |
| Valsartan | 7.65 ± 0.12 | Not consistently reported | [2][3] |
| Telmisartan | 8.19 ± 0.04 | Not consistently reported | [2][3][5] |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here are compiled from multiple sources for a comparative overview.
In Vivo Efficacy of Angiotensin II Receptor Blockers
The ultimate measure of an ARB's effectiveness is its ability to lower blood pressure in vivo. This is typically assessed in animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR) or models where hypertension is induced, for example, by administration of L-NAME.[6][7] These studies are crucial for determining the dose-response relationship, duration of action, and overall therapeutic potential of a new chemical entity. While specific comparative in vivo data for the listed ARBs under identical experimental conditions is extensive and beyond the scope of this guide, it is well-established that Losartan, Valsartan, and Telmisartan effectively reduce blood pressure in various animal models and in clinical settings.[8][9]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of drug evaluation, the following diagrams are provided.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of ARBs.
Caption: General experimental workflow for the discovery and evaluation of new ARB candidates.
Detailed Experimental Protocols
In Vitro: Radioligand Binding Assay for AT1 Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound for the Angiotensin II Type 1 (AT1) receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the AT1 receptor (e.g., rat liver membranes or transfected cell lines) are homogenized in a cold lysis buffer.[10]
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors.[2]
-
The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.
2. Saturation Binding Assay:
-
To determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, increasing concentrations of a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II) are incubated with a fixed amount of the membrane preparation.[11][12]
-
Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled competitor (e.g., Losartan).
-
The reaction is incubated to allow binding to reach equilibrium.
3. Competition Binding Assay:
-
To determine the inhibitory constant (Ki) of a test compound, a fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
The incubation is carried out to equilibrium.
4. Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter.[11]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a gamma counter.
5. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competition assays, the IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
In Vivo: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines a general procedure for assessing the in vivo efficacy of a potential ARB.
1. Animal Model:
-
Adult male Spontaneously Hypertensive Rats (SHRs) are commonly used as they are a well-established genetic model of human essential hypertension.[6] Normotensive Wistar-Kyoto (WKY) rats can be used as a control group.
2. Blood Pressure Measurement:
-
Blood pressure can be measured non-invasively using the tail-cuff method for chronic studies.[7]
-
For more precise and continuous measurements, direct arterial cannulation (e.g., in the carotid or femoral artery) can be performed in anesthetized animals.
3. Drug Administration:
-
The test compound is formulated in a suitable vehicle.
-
The compound is administered to the SHRs, typically via oral gavage for assessing oral bioavailability and efficacy. A vehicle control group and a positive control group (e.g., a known ARB like Losartan) are included.
4. Experimental Procedure:
-
Baseline blood pressure and heart rate are recorded before drug administration.
-
After administration of the test compound, vehicle, or positive control, blood pressure and heart rate are monitored at various time points (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
5. Data Analysis:
-
The changes in mean arterial pressure (MAP) from baseline are calculated for each group at each time point.
-
The data are statistically analyzed to compare the effects of the test compound with the vehicle and positive control groups. A dose-response curve can be generated if multiple doses of the test compound are evaluated.
Conclusion
While 5-(2-Bromophenyl)-1H-tetrazole is a critical starting material in the chemical synthesis of several marketed ARBs,[13][14][15][16][17][18][19] it does not possess the complete pharmacophore required for direct, high-affinity binding to the AT1 receptor. The comparative analysis of established ARBs like Losartan, Valsartan, and Telmisartan reveals variations in their binding affinities, which may contribute to differences in their clinical profiles. The experimental protocols detailed herein provide a foundational understanding of the methodologies employed in the discovery and characterization of new ARB candidates. Future research in this area will continue to leverage these and more advanced techniques to develop next-generation antihypertensive therapies.
References
- 1. 5-(2-Bromophenyl)-1H-tetrazole [myskinrecipes.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Telmisartan and losartan: The marked differences between their chemical and pharmacological properties may explain the difference in therapeutic efficacy in hospitalized patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on Angiotensin-Converting Enzyme 2 Levels: A Comprehensive Analysis Based on Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin II receptor blockers valsartan and losartan improve survival rate clinically and suppress tumor growth via apoptosis related to PI3K/AKT signaling in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. asianpubs.org [asianpubs.org]
- 19. Documents download module [ec.europa.eu]
A Comparative Guide to Protecting Groups for 1H-Tetrazole Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the successful synthesis of 1H-tetrazole-containing compounds. This guide provides an objective comparison of common protecting groups for the 1H-tetrazole nitrogen, focusing on their stability, cleavage conditions, and reported yields, supported by experimental data and detailed protocols.
The acidic nature of the N-H proton in the 1H-tetrazole ring often necessitates protection to avoid unwanted side reactions during multi-step syntheses. The ideal protecting group should be introduced in high yield, be stable to a variety of reaction conditions, and be selectively removed in high yield without affecting other functional groups in the molecule. This guide focuses on a comparative analysis of three commonly employed protecting groups: the bulky trityl (Tr) group, the versatile p-methoxybenzyl (PMB) group, and the sterically hindered tert-butyldimethylsilyl (TBDMS) group.
Performance Comparison of Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, including the nature of the substrate and the reaction conditions to be employed in subsequent steps. The following tables summarize the quantitative data for the protection and deprotection of 1H-tetrazoles using trityl, p-methoxybenzyl, and tert-butyldimethylsilyl groups.
Table 1: Protection of 1H-Tetrazole
| Protecting Group | Reagents and Conditions | Substrate Scope | Yield (%) | Reference |
| Trityl (Tr) | Trityl chloride, Triethylamine, DMAP (cat.), CH2Cl2, rt | 5-Substituted-1H-tetrazoles | 90 | [1] |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride, K2CO3, DMF, rt | 1H-Tetrazole | Not specified | [2] |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF, rt | General alcohols (protocol adaptable for N-H) | High | [3] |
Table 2: Deprotection of N-Protected 1H-Tetrazoles
| Protecting Group | Reagents and Conditions | Substrate Scope | Yield (%) | Reference |
| Trityl (Tr) | Indium powder, MeOH/THF, reflux | 5-Aryl, 5-alkyl, 5-heteroaryl-1-trityl-1H-tetrazoles | 77-96 | [4] |
| Lithium powder, Naphthalene (cat.), THF, 0 °C to rt | 5-Substituted-1-trityl-1H-tetrazoles | 82-97 | [1] | |
| p-Methoxybenzyl (PMB) | CAN, CH3CN/H2O, 0 °C to rt | Functionalized 1-PMB-1H-tetrazoles | 72-95 | |
| TFA, CH2Cl2, rt | Functionalized 1-PMB-1H-tetrazoles | High | [5] | |
| tert-Butyldimethylsilyl (TBDMS) | TBAF, THF, rt | General TBDMS ethers (protocol adaptable for N-TBDMS) | 32-97 | [4][6] |
| Formic acid, MeOH, rt | General TBDMS ethers (protocol adaptable for N-TBDMS) | High |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are based on literature procedures and should be adapted and optimized for specific substrates.
Trityl (Tr) Group
Protection (N-Tritylation): A solution of the 5-substituted-1H-tetrazole in dichloromethane is treated with triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Trityl chloride is then added portion-wise, and the reaction mixture is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the N-tritylated tetrazole, which can be further purified by chromatography.[1]
Deprotection (Detritylation) using Indium: To a solution of the N-trityl-1H-tetrazole in a mixture of methanol and tetrahydrofuran (2:1), indium powder is added.[4] The mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by TLC. After cooling to room temperature, the reaction is quenched with 1M HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sulfate and concentrated. The crude product is then purified by column chromatography to yield the deprotected 1H-tetrazole.[4]
Deprotection (Detritylation) using Naphthalene-Catalyzed Lithiation: A suspension of lithium powder and a catalytic amount of naphthalene in anhydrous tetrahydrofuran is stirred at room temperature under an inert atmosphere. The mixture is then cooled to 0 °C, and a solution of the N-trityl-1H-tetrazole in THF is added dropwise. The reaction is stirred at 0 °C to room temperature until completion. The reaction is then quenched with water, and the product is extracted with an appropriate organic solvent. The organic layer is washed, dried, and concentrated. The residue is purified by column chromatography to give the free 1H-tetrazole.[1]
p-Methoxybenzyl (PMB) Group
Protection (N-p-Methoxybenzylation): To a solution of 1H-tetrazole in dimethylformamide, potassium carbonate is added, followed by the addition of p-methoxybenzyl chloride. The mixture is stirred at room temperature until the starting material is consumed. The reaction is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.
Deprotection (Oxidative Cleavage with CAN): The N-PMB-protected tetrazole is dissolved in a mixture of acetonitrile and water and cooled to 0 °C. Ceric ammonium nitrate (CAN) is added portion-wise, and the reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated, and the product is purified by chromatography.
Deprotection (Acidic Cleavage with TFA): The N-PMB-protected tetrazole is dissolved in dichloromethane, and trifluoroacetic acid (TFA) is added.[5] The solution is stirred at room temperature until the deprotection is complete. The solvent and excess TFA are removed under reduced pressure, and the residue is purified by column chromatography to afford the deprotected tetrazole.[5]
tert-Butyldimethylsilyl (TBDMS) Group
Protection (N-tert-Butyldimethylsilylation): This is a general procedure adaptable for N-H bonds. The tetrazole is dissolved in anhydrous dimethylformamide, and imidazole is added.[3] The mixture is stirred until the imidazole dissolves. tert-Butyldimethylsilyl chloride (TBDMS-Cl) is then added, and the reaction is stirred at room temperature until completion.[3] The reaction mixture is diluted with water and extracted with an ether or ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated. The crude product is purified by flash column chromatography.[3]
Deprotection (Fluoride-Mediated Cleavage with TBAF): The N-TBDMS-protected tetrazole is dissolved in anhydrous tetrahydrofuran and cooled to 0 °C.[4] A solution of tetrabutylammonium fluoride (TBAF) in THF is added dropwise.[4] The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.[4]
Deprotection (Acidic Cleavage with Formic Acid): This is a general procedure adaptable for N-TBDMS bonds. The N-TBDMS-protected tetrazole is dissolved in methanol, and a solution of formic acid in methanol is added. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the deprotected tetrazole.
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the protection and deprotection schemes for the trityl and p-methoxybenzyl protecting groups.
Caption: Workflow for Trityl Protection and Deprotection.
Caption: Workflow for PMB Protection and Deprotection.
Conclusion
The selection of an appropriate protecting group for 1H-tetrazole synthesis is a critical decision that can significantly impact the efficiency and success of a synthetic route. The trityl group offers robust protection and can be removed under reductive conditions, avoiding acidic environments. The p-methoxybenzyl group provides versatility with cleavage options under both oxidative and acidic conditions. While the tert-butyldimethylsilyl group is a staple in organic synthesis for hydroxyl protection, its application to the 1H-tetrazole nitrogen is less documented in readily available literature, suggesting that trityl and PMB groups are more commonly employed and characterized for this purpose. Researchers should carefully consider the stability and cleavage requirements of their specific synthetic pathway to make an informed choice.
References
A Comparative Guide to Alternative Synthetic Routes for 5-(2-Bromophenyl)-1H-tetrazole
For researchers and professionals in drug development, the efficient and safe synthesis of key intermediates is paramount. 5-(2-Bromophenyl)-1H-tetrazole is a valuable building block in medicinal chemistry, often utilized for its role as a metabolically stable surrogate for a carboxylic acid group. This guide provides a comparative analysis of alternative synthetic routes to this compound, focusing on the prevalent [3+2] cycloaddition reaction between 2-bromobenzonitrile and an azide source, highlighting different catalytic systems that offer distinct advantages in terms of efficiency, safety, and environmental impact.
The primary and most direct method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide.[1][2] This reaction's efficiency is often enhanced through the use of various catalysts, which can be broadly categorized into homogeneous and heterogeneous systems. Below, we compare several effective methods.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for different catalytic systems applied to the synthesis of 5-substituted-1H-tetrazoles, providing a basis for selecting the most suitable method for a given research or production context.
| Route | Catalytic System | Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages |
| Route 1 | Homogeneous Lewis Acid Catalysis (Pyridine Hydrochloride) | 2-Bromobenzonitrile, Sodium Azide | DMF | 110 | 8 h | Good to Excellent[3] | Simple setup, readily available catalyst.[3] |
| Route 2 | Homogeneous Transition Metal Catalysis (CuSO₄·5H₂O) | 2-Bromobenzonitrile, Sodium Azide | DMSO | 140 | 0.5 - 5 h | Good to Excellent[2] | Environmentally friendly and readily available catalyst, short reaction times.[2] |
| Route 3 | Heterogeneous Catalysis (CoY Zeolite) | 2-Bromobenzonitrile, Sodium Azide | Toluene, THF, or DMF | 100 - 120 | Shorter reaction times | Good to Excellent[4] | Reusable catalyst, environmentally benign, simple workup.[4] |
| Route 4 | Heterogeneous Solid Acid Catalysis (Silica Sulfuric Acid) | 2-Bromobenzonitrile, Sodium Azide | DMF | Not specified | Not specified | 72 - 95[5] | Reusable, non-corrosive solid acid catalyst.[5] |
| Route 5 | Metal-Free Heterogeneous Catalysis (Cuttlebone) | 2-Bromobenzonitrile, Sodium Azide | DMSO | 110 | Not specified | High yields[6] | Inexpensive, natural, and metal-free catalyst.[6] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for the synthesis of 5-substituted-1H-tetrazoles and can be adapted for the specific synthesis of 5-(2-Bromophenyl)-1H-tetrazole.
Route 1: Amine Salt-Catalyzed Synthesis
This method utilizes a simple amine salt, such as pyridine hydrochloride, to catalyze the cycloaddition.[3]
Procedure:
-
To a solution of 2-bromobenzonitrile (10 mmol) in dimethylformamide (DMF, 20 mL), add sodium azide (12 mmol, 0.78 g) and pyridine hydrochloride (10 mmol, 1.15 g).[3]
-
Heat the reaction mixture to 110 °C and stir for 8 hours.[3]
-
After cooling to room temperature, pour the mixture into water (100 mL).
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH < 2 to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to obtain 5-(2-Bromophenyl)-1H-tetrazole.
Route 2: Copper-Catalyzed Synthesis
This route employs copper(II) sulfate pentahydrate as an environmentally benign and cost-effective catalyst.[2]
Procedure:
-
In a round-bottom flask, combine 2-bromobenzonitrile (1 mmol), sodium azide (1.1 mmol), and CuSO₄·5H₂O (2 mol%) in dimethyl sulfoxide (DMSO).[2][7]
-
Heat the mixture to 140 °C and stir for the required time (typically 0.5-5 hours), monitoring the reaction by TLC.[2][7]
-
Upon completion, cool the reaction mixture to room temperature and add ice water.
-
Acidify with 4N HCl to precipitate the crude product.
-
Filter the solid, wash with cold chloroform, and dry to yield the pure tetrazole.
Route 3: Reusable CoY Zeolite Catalysis
This method offers an environmentally friendly approach using a recyclable heterogeneous catalyst.[4]
Procedure:
-
A mixture of 2-bromobenzonitrile, sodium azide, and CoY zeolite catalyst is prepared in a suitable solvent such as DMF.[4]
-
The reaction mixture is heated to 100-120 °C with stirring.[4]
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
-
The catalyst is recovered by simple filtration.
-
The filtrate is treated with dilute hydrochloric acid to precipitate the 5-(2-Bromophenyl)-1H-tetrazole, which is then filtered, washed with water, and dried.[8]
Reaction Pathway Visualizations
The following diagrams illustrate the general synthetic pathways described.
Caption: Homogeneous catalysis using an amine salt.
Caption: Copper-catalyzed homogeneous synthesis.
Caption: Heterogeneous catalysis with catalyst recycling.
Conclusion
The synthesis of 5-(2-Bromophenyl)-1H-tetrazole via the [3+2] cycloaddition of 2-bromobenzonitrile and sodium azide can be achieved through various catalytic methods. While traditional homogeneous catalysts like amine salts are effective, modern approaches utilizing transition metals such as copper or heterogeneous catalysts like zeolites offer significant advantages.[2][3][4] Heterogeneous systems, in particular, provide a greener and more sustainable approach due to the ease of catalyst recovery and reuse, aligning with the principles of modern chemical synthesis.[4] The choice of a specific route will depend on factors such as available resources, desired reaction scale, and environmental considerations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
Unveiling the Structure of 5-(2-Bromophenyl)-1H-tetrazole: A Comparative Guide to Analytical Validation
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical techniques for the validation of the 5-(2-Bromophenyl)-1H-tetrazole structure, with a primary focus on mass spectrometry. Supporting experimental data from related compounds and detailed methodologies are presented to offer a practical framework for its characterization.
The synthesis of novel tetrazole derivatives is a significant area of interest in medicinal chemistry due to their wide range of biological activities. Among these, 5-(2-Bromophenyl)-1H-tetrazole (C₇H₅BrN₄, Molecular Weight: 225.05 g/mol ) presents a unique structural challenge for confirmation. This guide explores the application of mass spectrometry as a primary tool for its validation and objectively compares its performance with other key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry: A Powerful Tool for Structural Elucidation
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 5-(2-Bromophenyl)-1H-tetrazole, electrospray ionization (ESI) mass spectrometry is a suitable method. The expected molecular ion peaks would be [M+H]⁺ at m/z 226.05 and [M-H]⁻ at m/z 224.04 in positive and negative ion modes, respectively.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides crucial structural information. Based on studies of similar 5-substituted-1H-tetrazoles, the tetrazole ring is expected to exhibit characteristic fragmentation pathways. In positive ion mode, a neutral loss of hydrazoic acid (HN₃, 43.03 Da) is anticipated, while in negative ion mode, the elimination of a nitrogen molecule (N₂, 28.01 Da) is a common fragmentation.[1] The presence of bromine's isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in characteristic isotopic clusters for the molecular ion and bromine-containing fragments, further confirming the presence of bromine in the molecule.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
A general protocol for the analysis of 5-(2-Bromophenyl)-1H-tetrazole using ESI-MS is as follows:
-
Sample Preparation: A dilute solution of the compound (1-10 µg/mL) is prepared in a solvent compatible with the ESI source, such as methanol or acetonitrile. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to enhance ionization.[2]
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate.
-
Ionization Parameters: The capillary voltage, nebulizing gas pressure, and drying gas temperature are optimized to achieve a stable and intense signal for the molecular ion.
-
Mass Analysis: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range to detect the molecular ion and its isotopic peaks.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is then analyzed to deduce structural information.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive structural validation relies on the convergence of data from multiple analytical techniques.
| Analytical Technique | Information Obtained | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern. | High sensitivity, provides molecular formula, structural information from fragmentation. | Isomers may not be distinguishable without fragmentation, may not provide detailed connectivity information. |
| Nuclear Magnetic Resonance (NMR) | Detailed information about the carbon-hydrogen framework, connectivity of atoms. | Unambiguous structure determination, information on stereochemistry. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for some molecules. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the sample, retention time. | High resolution for separating mixtures, quantitative analysis. | Does not provide direct structural information, requires reference standards for identification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules. For 5-(2-Bromophenyl)-1H-tetrazole, both ¹H and ¹³C NMR would provide key insights.
Based on data for the target molecule and its isomers, the following spectral characteristics are expected:
-
¹H NMR (DMSO-d₆, 400 MHz): The aromatic protons of the 2-bromophenyl group would appear as a complex multiplet in the range of δ 7.5-8.0 ppm. The N-H proton of the tetrazole ring would likely appear as a broad singlet at a downfield chemical shift. For 5-(2-Bromophenyl)-1H-tetrazole, the expected signals are: δ 7.58-7.61 (m, 2H), 7.72 (bd, J = 7.2 Hz, 1H), 7.88 (bd, J = 7.5 Hz, 1H).
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon atoms of the bromophenyl ring would resonate in the aromatic region (δ 120-135 ppm). The carbon of the tetrazole ring is expected to appear further downfield (around δ 155 ppm). For 5-(2-Bromophenyl)-1H-tetrazole, the expected chemical shifts are: δ 121.7, 126.4, 128.1, 131.9, 132.6, 133.5, 154.6.
Comparison with the NMR data of the 3-bromo and 4-bromo isomers would show distinct differences in the splitting patterns and chemical shifts of the aromatic protons, allowing for unambiguous identification of the 2-bromo substitution pattern. For instance, 5-(4-Bromophenyl)-1H-tetrazole exhibits two doublets in the ¹H NMR spectrum, characteristic of a para-substituted benzene ring.[3]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak.
High-Performance Liquid Chromatography (HPLC)
HPLC is primarily used to assess the purity of a compound and can also be used for its quantification. For 5-(2-Bromophenyl)-1H-tetrazole, a reversed-phase HPLC method would be appropriate. The retention time of the compound can be compared with that of its isomers to aid in its identification, provided that a suitable chromatographic separation is achieved.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute it to an appropriate concentration with the mobile phase.
-
Instrumentation: An HPLC system equipped with a C18 column, a UV detector, and a gradient pump.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the peak area percentage.
Visualizing the Validation Workflow
The following diagrams illustrate the experimental workflow for mass spectrometry validation and the logical relationship in comparing the different analytical techniques.
References
A Comparative Analysis of Catalysts for Nitrile-Azide Cycloaddition: A Guide for Researchers
The synthesis of tetrazoles via the [3+2] cycloaddition of nitriles and azides is a cornerstone reaction in medicinal chemistry and materials science. The choice of catalyst is critical, influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides a comparative analysis of prominent catalytic systems, offering researchers, scientists, and drug development professionals the data and methodologies necessary to make informed decisions for their synthetic strategies.
Performance Comparison of Catalytic Systems
The efficacy of various catalysts for the nitrile-azide cycloaddition is summarized below. The data highlights the performance of Lewis acid, copper-based, and organocatalytic systems in the synthesis of 5-substituted-1H-tetrazoles.
| Catalyst System | Substrate (Nitrile) | Azide Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Lewis Acids | |||||||
| ZnBr₂ | Benzonitrile | NaN₃ | NMP | 200 (Microwave) | 10 min | High | [1] |
| AlCl₃ | Benzonitrile | NaN₃ | NMP | 200 (Microwave) | 3-10 min | High | [1] |
| Copper-Based Catalysts | |||||||
| CuSO₄·5H₂O | Benzonitrile | NaN₃ | DMSO | Not Specified | 0.5-5 h | Good to Excellent | [2][3] |
| Cu(I) | Various Nitriles | TMSN₃ | DMF/MeOH | Not Specified | Not Specified | Good to High | [4][5] |
| CDSCS | Various Nitriles | NaN₃ | H₂O/i-PrOH | Reflux | Not Specified | Up to 93 | [6] |
| Organocatalyst | |||||||
| AlCl₃/NMP (in situ) | Various Nitriles | NaN₃ | NMP | 200 (Microwave) | 3-10 min | High | [1][7] |
| TMSCl/NMP (in situ) | Various Nitriles | NaN₃ | NMP | Microwave | 15-25 min | >80 | [8][9] |
NMP: N-Methyl-2-pyrrolidone; DMSO: Dimethyl sulfoxide; TMSN₃: Trimethylsilyl azide; CDSCS: Copper-doped silica cuprous sulfate.
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these catalytic systems.
Lewis Acid Catalysis: AlCl₃-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole
This protocol utilizes microwave-assisted heating to accelerate the reaction.[1][7]
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Aluminum chloride (AlCl₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Microwave reactor
Procedure:
-
To a microwave process vial, add benzonitrile (1 mmol), sodium azide (1.5 mmol), and aluminum chloride (1 mmol).
-
Add N-Methyl-2-pyrrolidone (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 200°C for 3-10 minutes.
-
After cooling, quench the reaction with an appropriate aqueous acid solution.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Copper-Catalyzed Synthesis: CuSO₄·5H₂O-Catalyzed Synthesis of 5-Substituted-1H-tetrazoles
This method employs a readily available and environmentally benign copper catalyst.[2][3]
Materials:
-
Substituted nitrile (1 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (2 mol%)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve the substituted nitrile and sodium azide in DMSO.
-
Add CuSO₄·5H₂O to the solution.
-
Heat the reaction mixture with stirring for 0.5-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and acidify to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Further purification can be achieved by recrystallization.
Organocatalyzed Synthesis: In Situ Generation of 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide
This protocol describes the formation of a highly efficient organocatalyst directly in the reaction mixture.[8][9]
Materials:
-
Substituted nitrile (1 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Trimethylsilyl chloride (TMSCl) (catalytic amount)
-
N-Methyl-2-pyrrolidone (NMP)
-
Microwave reactor
Procedure:
-
In a microwave process vial, combine the substituted nitrile, sodium azide, and a catalytic amount of TMSCl in NMP.
-
Seal the vial and subject it to microwave irradiation for 15-25 minutes.
-
Monitor the reaction for completion.
-
Work-up the reaction as described in the Lewis acid catalysis protocol.
Reaction Mechanisms and Catalytic Cycles
The underlying mechanisms of these catalytic systems provide insight into their reactivity and can guide further catalyst development.
Lewis Acid-Catalyzed Nitrile-Azide Cycloaddition
Lewis acids, such as ZnBr₂ and AlCl₃, activate the nitrile substrate, making it more susceptible to nucleophilic attack by the azide.[1] Density Functional Theory (DFT) calculations suggest a stepwise mechanism involving the formation of an open-chain imidoyl azide intermediate, which subsequently cyclizes to form the tetrazole ring.[1][7]
References
- 1. An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions [organic-chemistry.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5-substituted 1H-tetrazoles by the copper-catalyzed [3+2] cycloaddition of nitriles and trimethylsilyl azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. scispace.com [scispace.com]
- 7. An experimental and computational assessment of acid-catalyzed azide-nitrile cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
The Tetrazole Moiety: A Superior Bioisostere for Carboxylic Acids in Drug Design? A Comparative Guide
The strategic replacement of a carboxylic acid with a 5-substituted tetrazole ring is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of drug candidates. While both functional groups are acidic and can engage in similar interactions with biological targets, their distinct physicochemical and metabolic properties can significantly influence a compound's efficacy, bioavailability, and safety. This guide provides an objective comparison, supported by experimental data, to inform rational drug design.
In the landscape of drug discovery, the modification of lead compounds to enhance their drug-like properties is a critical process. Bioisosterism, the substitution of one group with another that has similar physical or chemical properties, is a key strategy. The 5-substituted 1H-tetrazole has emerged as one of the most successful non-classical bioisosteres for the carboxylic acid group, a substitution found in over 20 FDA-approved drugs.[1] This widespread use is attributed to the tetrazole's ability to mimic the acidity of a carboxylic acid while offering advantages in metabolic stability and lipophilicity.[2][3]
Physicochemical Properties: A Head-to-Head Comparison
The effectiveness of a bioisosteric replacement hinges on the similarity of key physicochemical parameters that govern a drug's interaction with its target and its journey through the body. The following table summarizes the core properties of carboxylic acids and tetrazoles.
| Property | Carboxylic Acid | 1H-Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.2 - 4.5[1] | ~4.5 - 4.9[1][4] | Both are predominantly ionized at physiological pH (~7.4), allowing tetrazole to effectively mimic the ionic interactions of a carboxylate with biological targets.[2] |
| Lipophilicity (logP) | Lower | Higher | The tetrazole group is generally more lipophilic than the corresponding carboxylic acid.[1][5] This can potentially improve membrane permeability and oral absorption.[2] However, this is not always the case due to other factors like desolvation energy.[1][2] |
| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Acts as H-bond donor and acceptor. | Tetrazoles can form strong hydrogen bonds, which can be advantageous for target binding but may also lead to a higher desolvation penalty, potentially reducing permeability.[1][2] |
| Size and Shape | Planar carboxylate group.[2] | Planar, five-membered aromatic ring; slightly larger than a carboxylic acid.[2][4] | The slightly larger size of the tetrazole ring may require accommodation within the target's binding pocket.[2] |
| Metabolic Stability | Susceptible to Phase II metabolism (e.g., glucuronidation) to form potentially reactive acyl glucuronides.[2][4] | Generally more resistant to metabolic degradation. Can undergo N-glucuronidation, but the resulting adducts are typically stable and not associated with toxicity.[2][4] | Enhanced metabolic stability often leads to a longer half-life and improved pharmacokinetic profile for tetrazole-containing drugs.[5][6] |
The Losartan Story: A Case Study in Efficacy
A classic example illustrating the benefits of this bioisosteric replacement is the development of the angiotensin II type 1 (AT1) receptor antagonist, losartan. The initial carboxylic acid-containing compound showed good in vitro potency but suffered from poor oral bioavailability. Replacing the carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency and a significant decrease in the efficacious dose in rats.[1]
| Compound | In Vitro Potency (IC50) | Efficacious Dose (rats) |
| Carboxylic Acid Precursor | Good | 11 mg/kg[1] |
| Losartan (Tetrazole) | 10-fold higher than precursor[1][5] | 0.59 mg/kg[1] |
This improvement in potency was attributed to the specific geometry of the tetrazole's acidic N-H group, which allowed for an optimized interaction with the AT1 receptor.[1]
Experimental Protocols
Accurate determination of the physicochemical and pharmacokinetic properties is crucial for a meaningful comparison between a carboxylic acid and its tetrazole bioisostere. Standardized protocols for key experiments are detailed below.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO or methanol) if it is not readily soluble in water.[2][7]
-
Titration Setup: The compound solution is diluted to a known concentration (e.g., 1 mM) in an aqueous solution with a constant ionic strength, maintained using a salt like KCl.[7][8] The solution is placed in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.[7] To ensure an inert atmosphere, the solution is purged with nitrogen.[7]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution of the test compound.[7][8]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.[8]
-
Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the inflection point of the curve.[8] For robust data, the titration is typically performed in triplicate.[7][8]
Determination of Lipophilicity (logP) by the Shake-Flask Method
Objective: To determine the n-octanol/water partition coefficient (logP) of a compound.[9]
Methodology:
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.[10]
-
Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).[10]
-
Equilibration: The two-phase system is shaken vigorously to allow the compound to partition between the n-octanol and water layers until equilibrium is reached.[10]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[10]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[10]
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[9]
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[11][12]
Methodology:
-
Reagent Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat) and a buffer solution at physiological pH.[11]
-
Initiation of Reaction: The test compound is added to the reaction mixture. The metabolic reaction is initiated by the addition of the cofactor NADPH.[11]
-
Incubation: The mixture is incubated at 37°C.[11]
-
Time Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[11]
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).[11]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[11]
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this curve, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[11]
Visualizing the Rationale and Workflow
To better understand the strategic decisions and experimental processes involved in comparing these bioisosteres, the following diagrams illustrate the logical relationships and workflows.
Caption: Bioisosteric replacement workflow in drug design.
Caption: Workflow for comparing bioisostere performance.
Angiotensin II Receptor Signaling Pathway
The development of Losartan targeted the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. The simplified signaling pathway below illustrates the point of intervention for AT1 receptor antagonists.
Caption: Angiotensin II receptor signaling pathway and Losartan's mechanism.
Conclusion
The bioisosteric replacement of a carboxylic acid with a tetrazole is a powerful and well-established strategy in medicinal chemistry.[5] While these two functional groups share key similarities in acidity, their differences in lipophilicity, hydrogen bonding capacity, and metabolic stability can be leveraged to fine-tune the properties of a drug candidate.[5] The success of this substitution, exemplified by drugs like Losartan, underscores the importance of considering the subtle yet significant impact of such modifications on the overall pharmacological profile. A thorough comparative evaluation using standardized experimental protocols is essential for making informed decisions in the drug design and development process.
References
- 1. drughunter.com [drughunter.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. acdlabs.com [acdlabs.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. bioivt.com [bioivt.com]
A Comparative Guide to the Binding Mechanisms of Tetrazole and Carboxylate Groups to Angiotensin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding mechanisms of tetrazole and carboxylate functional groups to angiotensin receptors, primarily focusing on the Angiotensin II Type 1 (AT1) receptor. The information presented is supported by experimental data from peer-reviewed literature to aid in the understanding of structure-activity relationships and to inform rational drug design.
Key Differences in Binding Interactions
The tetrazole and carboxylate moieties, while both serving as acidic groups in angiotensin II receptor blockers (ARBs), engage with the AT1 receptor through distinct molecular interactions. Site-directed mutagenesis and crystallographic studies have revealed that these two groups, although occupying the same subsite within the receptor's binding pocket, establish different types of chemical bonds with key amino acid residues.[1][2]
The carboxylate group, as seen in the active metabolite of losartan, EXP3174, and other ARBs like telmisartan, can form a crucial salt bridge with the positively charged guanidinium group of Arginine 167 (Arg167).[3] This strong ionic interaction is considered essential for the insurmountable antagonism observed with some ARBs.[3]
In contrast, the tetrazole ring, a bioisosteric replacement for the carboxylic acid in many potent ARBs like losartan and candesartan, appears to bind differently.[2] Studies have shown that the protonated amino group of Lysine 199 (Lys199) is not essential for the binding of the tetrazole anion, suggesting an interaction other than a conventional salt bridge.[1][2] The binding of the tetrazole moiety involves multiple contact points, including an unusual lysine-aromatic interaction with Lys199 and interactions with Histidine 256 (His256).[1][2] This distinction in binding mode contributes to the pharmacological profiles of different ARBs.
Quantitative Comparison of Binding Affinities
The binding affinities of various ARBs for the AT1 receptor have been determined through radioligand binding assays. The following table summarizes the binding affinity data (pKi, Ki, and Kd values) for several ARBs, highlighting the presence of either a tetrazole or a carboxylate group as the primary acidic moiety. Higher pKi values and lower Ki/Kd values indicate stronger binding affinity.
| Compound | Primary Acidic Group | Binding Affinity (pKi) | Binding Affinity (Ki/Kd) | Reference(s) |
| Candesartan | Tetrazole | 8.61 ± 0.21 | [1][4] | |
| Olmesartan | Tetrazole | ~0.004171 min⁻¹ (dissociation rate) | [2] | |
| Irbesartan | Tetrazole | Lowest Kd value among 8 ARBs | [5] | |
| Losartan | Tetrazole | 7.17 ± 0.07 | [1][4] | |
| EXP3174 (active metabolite of Losartan) | Carboxylate | ~0.008561 min⁻¹ (dissociation rate) | [2] | |
| Valsartan | Tetrazole | 7.65 ± 0.12 | [1][4] | |
| Telmisartan | Carboxylate | 8.19 ± 0.04 | Kd = 1.7 nM | [1][6] |
| Azilsartan | Carboxylate (within an oxadiazole ring) | Kd = 3.1 nM | [7] |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a standard competitive radioligand binding assay used to determine the binding affinity of test compounds for the AT1 receptor.[8][9][10]
1. Membrane Preparation:
-
Cell membranes expressing the human AT1 receptor are prepared from a suitable source, such as transfected cell lines (e.g., COS-7) or rat liver tissue.[1][9]
-
The tissue or cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled ligand, such as [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II, is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., an ARB).
-
The incubation is carried out at a specific temperature (e.g., 22°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7][10]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist or antagonist.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). The filters trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Site-Directed Mutagenesis
This protocol describes a general procedure for introducing specific point mutations into the AT1 receptor gene to investigate the role of individual amino acid residues in ligand binding.[11][12][13]
1. Primer Design:
-
Two complementary oligonucleotide primers containing the desired mutation are designed. The primers should be 25-45 bases in length with the mutation in the center.
-
The primers should have a high GC content (minimum 40%) and a melting temperature (Tm) of ≥ 78°C.[13]
2. PCR Amplification:
-
The plasmid DNA containing the wild-type AT1 receptor cDNA is used as a template.
-
A high-fidelity DNA polymerase (e.g., Pfu polymerase) is used for the PCR reaction to minimize secondary mutations.
-
The PCR program typically involves an initial denaturation step, followed by 18-20 cycles of denaturation, annealing, and extension, and a final extension step.
3. Digestion of Parental DNA:
-
The PCR product, which contains both the mutated and the parental (wild-type) plasmid DNA, is treated with the restriction enzyme DpnI.
-
DpnI specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutated plasmid intact.
4. Transformation:
-
The DpnI-treated DNA is transformed into competent E. coli cells.
-
The transformed cells are plated on a selective agar medium and incubated overnight at 37°C.
5. Verification of Mutation:
-
Plasmid DNA is isolated from several bacterial colonies.
-
The presence of the desired mutation and the absence of any other mutations are confirmed by DNA sequencing.
6. Functional Assays:
-
The mutated AT1 receptor is then expressed in a suitable cell line (e.g., COS-7) to assess its binding affinity for various ligands and its ability to mediate downstream signaling in comparison to the wild-type receptor.
Visualizing the Molecular Landscape
Angiotensin II Receptor Signaling Pathway
The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 and Gi/o G-protein pathways, leading to various physiological responses.
Caption: Angiotensin II signaling pathway via the AT1 receptor.
Experimental Workflow for Comparing Ligand Binding
The following diagram illustrates a typical workflow for comparing the binding of tetrazole- and carboxylate-containing compounds to the angiotensin receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers. | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. O-28: Molecular basis for the insurmountable AT-1 receptor antagonism of telmisartan - ProQuest [proquest.com]
- 7. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Mutagenesis of the AT1 receptor reveals different binding modes of angiotensin II and [Sar1]-angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
The Trityl Group: A Pillar of Orthogonality in Complex Molecular Construction
In the intricate world of multi-step organic synthesis, the strategic deployment of protecting groups is paramount to achieving high yields and purity. For researchers, scientists, and drug development professionals, the ability to selectively mask and unmask functional groups dictates the success of complex molecular syntheses. Among the arsenal of protective groups, the triphenylmethyl (trityl) group stands out for its unique properties, particularly its orthogonality with other commonly used protecting groups. This guide provides an objective comparison of the trityl group's performance against key alternatives, supported by experimental data, to inform strategic decisions in the synthesis of complex molecules such as peptides, oligonucleotides, and other natural products.
The principle of orthogonality in protecting group strategy refers to the ability to deprotect one functional group in the presence of others by employing distinct and non-interfering reaction conditions.[1] The trityl group, with its sensitivity to mild acidic conditions, forms a powerful orthogonal set with base-labile groups like Fmoc, fluoride-labile silyl ethers, and more acid-stable groups like Boc.
Comparative Performance of Protecting Groups
The selection of a protecting group is a critical decision that profoundly influences the efficiency and outcome of a multi-step synthesis. The following table summarizes the key characteristics and deprotection conditions of the trityl group in comparison to other widely used protecting groups.
| Protecting Group | Abbreviation | Typical Lability | Common Deprotection Reagents | Stability | Orthogonal To |
| Trityl | Tr | Mild Acid | 80% Acetic Acid, 1-3% TFA in DCM, Formic Acid, ZnBr₂[2][3] | Stable to base, nucleophiles, and catalytic hydrogenation[4] | Fmoc (base-labile), Silyl ethers (fluoride-labile), Boc (more acid-stable)[2][5] |
| Monomethoxytrityl | MMT | Very Mild Acid | 1-3% TFA in DCM[6] | Similar to Trityl | Fmoc, Silyl ethers, Boc[6] |
| Dimethoxytrityl | DMT | Extremely Mild Acid | 3% Dichloroacetic acid in DCM[6] | Similar to Trityl | Fmoc, Silyl ethers, Boc[6] |
| tert-Butoxycarbonyl | Boc | Acid | 25-50% TFA in DCM, HCl in dioxane[2] | Stable to base and nucleophiles[2] | Fmoc (base-labile), Silyl ethers (fluoride-labile)[2][7] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base | 20% Piperidine in DMF[7] | Stable to acid[7] | Trityl (acid-labile), Boc (acid-labile), Silyl ethers (fluoride-labile)[7] |
| tert-Butyldimethylsilyl | TBDMS | Fluoride/Acid | TBAF in THF, HF-Pyridine, Acetic Acid (slower than Trityl)[2][8] | Stable to a wide range of non-fluoride reagents[2] | Trityl (mild acid-labile), Fmoc (base-labile), Boc (acid-labile)[2][8] |
Relative Acid Lability: The acid lability of the trityl group can be finely tuned through the introduction of electron-donating methoxy groups on the phenyl rings. This modification enhances the stability of the resulting carbocation intermediate upon cleavage, leading to a significant increase in the rate of deprotection.[6]
| Protecting Group | Relative Rate of Cleavage (Approx.) |
| Trityl (Tr) | 1 |
| Monomethoxytrityl (MMT) | ~10 |
| Dimethoxytrityl (DMT) | ~100 |
| Trimethoxytrityl (TMT) | ~1000 |
Data compiled from various sources, relative rates are approximate and can vary with substrate and conditions.[6]
Experimental Protocols for Orthogonal Deprotection
The true utility of the trityl group's orthogonality is demonstrated in synthetic sequences requiring the selective deprotection of multiple functional groups.
Protocol 1: Selective Deprotection of a Trityl Ether in the Presence of a TBDMS Ether
This protocol demonstrates the selective removal of a trityl group from a primary alcohol while a TBDMS-protected secondary alcohol remains intact.
Materials:
-
Substrate with both Trityl and TBDMS protected hydroxyl groups
-
80% Acetic Acid (v/v in water)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected compound (1.0 eq) in a 1:1 mixture of DCM and 80% acetic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC), typically for 1-4 hours.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the selectively deprotected alcohol.
Protocol 2: Selective Deprotection of a 5'-DMT Group in Oligonucleotide Synthesis
In automated oligonucleotide synthesis, the 5'-hydroxyl group is commonly protected with a dimethoxytrityl (DMT) group. Its mild acid lability allows for its removal at each cycle without affecting other protecting groups on the nucleobases.
Materials:
-
Trityl-on oligonucleotide bound to a solid support
-
3% Dichloroacetic acid (DCA) in Dichloromethane (DCM)
-
Acetonitrile for washing
Procedure (within an automated synthesizer):
-
The solid support-bound oligonucleotide is treated with a solution of 3% DCA in DCM.
-
The reaction is typically complete within 1-3 minutes at room temperature. The bright orange color of the dimethoxytrityl cation is a visual indicator of successful deprotection.
-
The acidic solution is drained, and the solid support is thoroughly washed with acetonitrile to remove the cleaved DMT cation and any residual acid.
-
The oligonucleotide with a free 5'-hydroxyl group is now ready for the next coupling cycle.
Visualizing Orthogonal Protection Strategies
The logical relationships in a multi-step synthesis employing orthogonal protecting groups can be effectively visualized using diagrams.
Caption: Orthogonal deprotection workflow.
This workflow illustrates the sequential and selective removal of trityl, Fmoc, and TBDMS protecting groups, enabling site-specific modifications at each step of the synthesis.
Caption: Orthogonality of protecting groups.
This diagram visually represents the distinct deprotection conditions for each protecting group, highlighting their stability under the conditions used to cleave the others. This mutual exclusivity is the essence of an orthogonal protecting group strategy.
Conclusion
The trityl protecting group, with its characteristic lability under mild acidic conditions, provides a crucial element of orthogonality in multi-step organic synthesis. Its stability to basic and fluoride-mediated deprotection conditions allows for its seamless integration into complex synthetic strategies alongside Fmoc and silyl-based protecting groups. Furthermore, the ability to fine-tune its acid sensitivity through derivatization (MMT, DMT) offers an additional layer of strategic control. For researchers engaged in the synthesis of complex molecules, a thorough understanding of the principles of orthogonality and the specific performance characteristics of the trityl group and its alternatives is indispensable for the rational design and successful execution of their synthetic endeavors.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. benchchem.com [benchchem.com]
- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Tetrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tetrazoles, a critical pharmacophore in medicinal chemistry, is significantly influenced by the choice of catalyst. This guide provides an objective comparison of homogeneous and heterogeneous catalytic systems for tetrazole synthesis, supported by experimental data, detailed protocols, and visual representations of workflows and conceptual relationships.
Executive Summary
The landscape of tetrazole synthesis is dominated by two primary catalytic approaches: homogeneous and heterogeneous catalysis. Homogeneous catalysts, operating in the same phase as the reactants, generally offer high activity and selectivity due to well-defined active sites. However, their separation from the reaction mixture can be challenging and costly. In contrast, heterogeneous catalysts, existing in a different phase, are lauded for their ease of separation, recyclability, and improved environmental footprint, though they may sometimes exhibit lower activity or require harsher reaction conditions. The emergence of nanocatalysts has begun to bridge this performance gap, offering high surface areas and enhanced catalytic efficiencies.
Data Presentation: Performance Metrics
The following tables summarize quantitative data for a selection of homogeneous and heterogeneous catalysts used in the synthesis of 5-substituted-1H-tetrazoles, a common and important class of tetrazole derivatives.
Table 1: Performance of Selected Homogeneous Catalysts
| Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| ZnBr₂ | Aromatic/Aliphatic Nitriles | Water | 100 | 12-24 | 85-95 | 60 | [1] |
| Yb(OTf)₃ | Amines, Triethyl Orthoformate | Acetonitrile | Reflux | 1-3 | 88-96 | 5 | [2] |
| L-Proline | Aliphatic/Aryl Nitriles | DMSO | 120 | 2-4 | 85-95 | 20 | |
| Cobalt(II) Complex | Benzonitrile | DMSO | 110 | 12 | 99 | 1 |
Table 2: Performance of Selected Heterogeneous Catalysts
| Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reusability (cycles) | Ref. |
| Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | Aniline, Triethyl Orthoformate | Water | 40 | 0.5-1 | 90-97 | 5 | [3][4] |
| Nano-TiCl₄.SiO₂ | Benzonitrile | DMF | Reflux | 3 | 92 | 3 | [5] |
| CoY Zeolite | Phenylacetonitrile | DMF | 120 | 14 | 94 | 3 | |
| Pt NPs@VC | Aromatic Nitriles | DMF | 90 | 7 | ~95 | 5 | [6] |
| Ni₀.₂₅Mn₀.₂₅Cu₀.₅Fe₂O₄ | Nitrile Derivatives | DMSO | 100 | 0.5-2 | 90-98 | 5 | [7][8] |
Table 3: Turnover Number (TON) and Turnover Frequency (TOF) Comparison
| Catalyst Type | Catalyst | TON | TOF (h⁻¹) | Ref. |
| Heterogeneous | CoY Zeolite | 470 | 33.6 | |
| Heterogeneous | KIT-6@SMTU@Ni | High | High | [9] |
| Homogeneous | General Calculation | Moles of product / Moles of catalyst | TON / time | [10] |
Experimental Protocols
Homogeneous Catalysis: Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles in Water
This protocol is adapted from the work of Sharpless and co-workers.[1]
Materials:
-
Aromatic or aliphatic nitrile (10 mmol, 1.0 equiv)
-
Sodium azide (NaN₃) (12 mmol, 1.2 equiv)
-
Zinc bromide (ZnBr₂) (6 mmol, 0.6 equiv)
-
Deionized water (20 mL)
-
3N Hydrochloric acid (HCl)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
To the round-bottom flask, add the nitrile, sodium azide, zinc bromide, and deionized water. Caution: Sodium azide is highly toxic. Handle in a well-ventilated fume hood.
-
Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 3N HCl with stirring until the pH is approximately 1 to protonate the tetrazole salt and induce precipitation.
-
Cool the slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain the 5-substituted-1H-tetrazole.
Heterogeneous Catalysis: Synthesis of 1-Substituted-1H-Tetrazoles using a Magnetic Nanocatalyst
This protocol is a general procedure based on the use of Fe₃O₄-based nanocatalysts.[3][11]
Materials:
-
Aniline (1.0 mmol)
-
Triethyl orthoformate (1.2 mmol)
-
Sodium azide (1.0 mmol)
-
Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) nanocatalyst (0.008 g, 0.6 mol%)
-
Water (1.0 mL)
-
Ethyl acetate
-
External magnet
Procedure:
-
In a round-bottom flask, combine the aniline, triethyl orthoformate, sodium azide, and the Fe₃O₄-based nanocatalyst in water.
-
Stir the mixture at 40 °C.
-
Monitor the reaction progress using TLC with a suitable eluent (e.g., n-Hexane/Ethyl acetate 4:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
Place an external magnet against the side of the flask to immobilize the magnetic catalyst.
-
Decant the supernatant.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 1-substituted-1H-tetrazole.
-
The recovered catalyst can be washed with a suitable solvent, dried, and reused for subsequent reactions.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. A Facile Synthesis of 1-Substituted-1H-1,2,3,4-Tetrazoles Catalyzed by Ytterbium Triflate Hydrate [organic-chemistry.org]
- 3. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Magnetic Heterogeneous Catalyst Ni0.25Mn0.25Cu0.5Fe2O4: Its Efficiency in the Synthesis of Tetrazole Heterocycles with Biological Properties [biolmolchem.com]
- 8. biolmolchem.com [biolmolchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Synthesized 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of pharmaceutical intermediates such as 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole, a key building block in the development of various therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the purity profiling of pharmaceutical intermediates due to its high resolution, sensitivity, and reproducibility. For this compound, an RP-HPLC method utilizing a C18 stationary phase provides excellent separation of the main compound from potential process-related impurities.
Experimental Protocol: RP-HPLC
A validated RP-UHPLC method for a closely related analog serves as a strong basis for the analysis of the target compound.[1]
-
Instrument : A standard HPLC or UHPLC system equipped with a UV detector.
-
Column : Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm particle size, or equivalent.[1]
-
Mobile Phase A : 0.05% (v/v) ortho-phosphoric acid in water.[1]
-
Mobile Phase B : Acetonitrile.[1]
-
Gradient Program :
-
0-5 min: 40% B to 90% B
-
5-11 min: Hold at 90% B
-
11-11.1 min: 90% B to 40% B
-
11.1-16 min: Hold at 40% B[1]
-
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 25 °C.
-
Detection Wavelength : 220 nm.[1]
-
Injection Volume : 5 µL.
-
Sample Preparation : Dissolve the synthesized compound in acetonitrile to a concentration of approximately 0.5 mg/mL.
Data Presentation: HPLC Purity Analysis
The purity of the synthesized lot is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
| Peak No. | Retention Time (min) | Analyte | Area (%) |
| 1 | 3.2 | Unreacted 5-(2-Bromophenyl)-1H-tetrazole | 0.15 |
| 2 | 5.8 | Process Impurity 1 | 0.25 |
| 3 | 8.5 | This compound | 99.50 |
| 4 | 9.2 | N-2 Regioisomer | 0.10 |
Note: The data presented is representative of a high-purity batch and retention times are illustrative.
HPLC Analysis Workflow
Caption: Workflow for the purity analysis of this compound by HPLC.
Alternative Analytical Techniques for Purity Verification
While HPLC is the workhorse for purity analysis, orthogonal techniques are essential for comprehensive characterization and to ensure that no impurities are co-eluting or non-UV active. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful complementary methods.
Quantitative Nuclear Magnetic Resonance (qNMR)
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis without the need for a specific reference standard of the analyte.[2] ¹H NMR is particularly useful for identifying and quantifying impurities that have distinct proton signals from the main compound.
-
Instrument : 400 MHz or higher NMR spectrometer.
-
Sample Preparation : Accurately weigh 10-20 mg of the synthesized compound and a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6).
-
Acquisition : Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
Data Processing : Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated based on the molar ratio of the analyte to the known amount of the internal standard.
Mass Spectrometry (MS)
Mass spectrometry is invaluable for confirming the molecular weight of the synthesized compound and identifying impurities based on their mass-to-charge ratio (m/z). When coupled with a separation technique like HPLC (LC-MS), it provides a powerful tool for impurity identification.
-
LC System : Utilize the same HPLC method as described above.
-
Mass Spectrometer : A mass spectrometer with an electrospray ionization (ESI) source is typically used.
-
Ionization Mode : Positive ion mode is generally suitable for this compound.
-
Mass Range : Scan a mass range that encompasses the expected molecular weight of the target compound (466.36 g/mol ) and potential impurities.
-
Data Analysis : Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) for the main compound. Analyze other peaks in the mass spectrum to identify potential impurities, such as starting materials or by-products.
Comparison of Analytical Techniques
The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quality control versus comprehensive characterization.
| Feature | HPLC-UV | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Primary Use | Quantification of purity and separation of impurities | Structural confirmation and absolute quantification | Molecular weight confirmation and impurity identification |
| Sensitivity | High (ppm levels) | Moderate (~0.1%)[2] | Very High (ppb levels or lower) |
| Quantification | Relative (Area %), requires reference standards for absolute quantification | Absolute, using an internal standard | Primarily qualitative, can be quantitative with standards |
| Throughput | High | Low to moderate | High (when coupled with LC) |
| Sample Requirement | Low (µg) | High (mg) | Very Low (ng to pg) |
| Destructive | Yes | No | Yes |
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for comprehensive purity assessment.
Conclusion
For routine purity analysis of this compound, a validated RP-HPLC method is the industry standard, offering high throughput and sensitivity. However, for comprehensive characterization and validation, an orthogonal approach is recommended. The use of qNMR provides an absolute measure of purity and confirms the compound's structure, while LC-MS is unparalleled for the identification of unknown impurities. By combining these techniques, researchers and drug development professionals can ensure the highest level of quality and confidence in their synthesized intermediates.
References
A Spectroscopic Showdown: Unmasking the 1H- and 2H-Tetrazole Tautomers
For researchers, scientists, and drug development professionals, the subtle distinction between 1H- and 2H-tetrazole tautomers is a critical consideration in molecular design and characterization. Though seemingly minor, the proton's position on the tetrazole ring profoundly influences the molecule's electronic structure, polarity, and ultimately, its spectroscopic signature. This guide provides a comprehensive, data-driven comparison of these two tautomers, leveraging experimental and computational spectroscopic data to offer a clear framework for their identification and differentiation.
In the solid state, the 1H-tautomer of the parent tetrazole is generally favored, while the 2H-tautomer is predominant in the gas phase.[1][2] This tautomeric preference can be influenced by substitution, solvent, and temperature, making reliable spectroscopic methods essential for unambiguous structural assignment.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for the 1H- and 2H-tetrazole tautomers, compiled from a combination of experimental measurements and computational studies.
Table 1: 1H and 13C NMR Spectroscopic Data
| Tautomer | Nucleus | Chemical Shift (δ, ppm) | Solvent/Method |
| 1H-Tetrazole | 1H (C-H) | ~8.95 - 9.77 | DMSO-d6[3] |
| 2H-Tetrazole | 1H (C-H) | Not directly observed in solution due to rapid equilibrium | - |
| 1H-Tetrazole | 13C (C5) | ~155.11 - 155.93 | DMSO-d6[4] |
| 2H-Tetrazole | 13C (C5) | Not directly observed in solution due to rapid equilibrium | - |
Note: In solution, a rapid tautomeric equilibrium often results in a single, averaged signal for the C-H proton and the C5 carbon, precluding the direct observation of individual tautomers by standard 1H and 13C NMR. The provided 1H-tetrazole data is for substituted derivatives where the equilibrium is shifted.
Table 2: 15N NMR Spectroscopic Data (Calculated)
| Tautomer | Nucleus | Chemical Shift (δ, ppm) | Method |
| 1H-Tetrazole | N1 | ~ -81.9 | GIAO-B3LYP/6-311+G(2d,p) |
| N2 | ~ -96.7 | GIAO-B3LYP/6-311+G(2d,p) | |
| N3 | ~ -2.2 | GIAO-B3LYP/6-311+G(2d,p) | |
| N4 | ~ -52.5 | GIAO-B3LYP/6-311+G(2d,p) | |
| 2H-Tetrazole | N1 | Shielded | GIAO-B3LYP/6-311+G(2d,p) |
| N2 | Deshielded | GIAO-B3LYP/6-311+G(2d,p) | |
| N3 | Deshielded | GIAO-B3LYP/6-311+G(2d,p) | |
| N4 | Shielded | GIAO-B3LYP/6-311+G(2d,p) |
Note: 15N NMR is a powerful tool for distinguishing between the tautomers. In 1H-tetrazoles, the N1 and N4 nitrogens are significantly more shielded than N2 and N3. Conversely, in 2H-tetrazoles, the N2 and N3 nitrogens are more deshielded.
Table 3: Vibrational Spectroscopy Data (Calculated and Experimental)
| Tautomer | Vibrational Mode | Wavenumber (cm-1) | Method |
| 1H-Tetrazole | N-H Stretch | ~3449 | IR (KBr)[5] |
| Ring Vibrations | 1562, 1474, 1164 | IR (KBr)[5] | |
| 2H-Tetrazole | N-H Stretch | Higher than 1H-tautomer | DFT Calculation[6] |
| Ring Vibrations | Distinct from 1H-tautomer | DFT Calculation[6] |
Note: Infrared and Raman spectroscopy can differentiate the tautomers, particularly in the solid state or in matrix isolation studies. The N-H stretching frequency is a key diagnostic band. In general, the bond lengths in the 2H-tautomer suggest a more delocalized electron system compared to the 1H-tautomer.[7]
Tautomeric Equilibrium Visualization
The relationship between the 1H- and 2H-tetrazole tautomers can be represented as a dynamic equilibrium.
Caption: Tautomeric equilibrium between 1H- and 2H-tetrazole.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the tetrazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube.[8]
-
1H and 13C NMR: Acquire standard one-dimensional 1H and 13C{1H} spectra. Due to tautomerization, averaged signals are expected.
-
15N NMR: For definitive tautomer identification, 15N NMR is recommended. This can be performed using natural abundance samples, though 15N-enrichment will significantly improve signal-to-noise. Two-dimensional correlation experiments such as 1H-15N HMBC can aid in assigning the nitrogen signals.[9]
-
Data Analysis: Compare the observed chemical shifts with published data or with computationally predicted values (e.g., using GIAO-DFT methods) for both tautomers to determine the predominant form in solution.[9]
Infrared (IR) Spectroscopy
-
Solid-State Analysis (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).[5] Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Matrix Isolation (for gas-phase studies): Sublime the tetrazole compound and co-deposit the vapor with a large excess of an inert gas (e.g., argon) onto a cryogenic window (typically at temperatures around 10-13 K).[10][11] This technique traps individual molecules, allowing for the spectroscopic characterization of the gas-phase tautomeric composition.
-
Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Identify the key vibrational bands, particularly the N-H stretching and ring deformation modes. Compare the experimental spectrum with calculated spectra for both tautomers to assign the observed bands and determine the tautomeric form.[7]
Logical Workflow for Tautomer Identification
Caption: Workflow for the spectroscopic identification of tetrazole tautomers.
References
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. growingscience.com [growingscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrazole acetic acid: tautomers, conformers, and isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low temperature matrix-isolation and solid state vibrational spectra of tetrazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Comparative Biological Activities of 5-Aryl-1H-Tetrazole Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of various 5-aryl-1H-tetrazole derivatives, supported by experimental data. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of pharmacological effects, acting as a versatile scaffold for the development of novel therapeutic agents.
The 5-aryl-1H-tetrazole moiety is considered a bioisostere of the carboxylic acid group, offering improved metabolic stability and bioavailability.[1] This structural feature has been exploited to design potent agents with diverse biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. This guide summarizes key findings, presents comparative data in a structured format, and provides detailed experimental protocols for the cited biological assays.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for different biological activities of selected 5-aryl-1H-tetrazole derivatives.
Table 1: Antimicrobial Activity
Selected 5-aryl-1H-tetrazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these compounds.
| Compound ID/Description | Target Organism(s) | MIC (µg/mL) | Reference Compound(s) | MIC (µg/mL) |
| (E)-1-(4-chlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | Aspergillus niger | 8 | Fluconazole | 2 |
| (E)-1-(4-hydroxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | Aspergillus niger | 8 | Fluconazole | 2 |
| (E)-1-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile | Staphylococcus aureus | 16 | Cefixime | 4 |
| 5-Aryl-1H-tetrazole derivatives | Staphylococcus aureus, Escherichia coli | 125-250 | Amoxicillin, Trimethoprim | Not specified |
| Synergistic effect with Trimethoprim | Escherichia coli | 0.24-1.95 | Trimethoprim alone | Not specified |
| Synergistic effect with Trimethoprim | Staphylococcus aureus | 3.91-31.3 | Trimethoprim alone | Not specified |
Note: The synergistic effect of some 5-aryl-1H-tetrazole derivatives with trimethoprim significantly lowered the MIC values against both E. coli and S. aureus.[2][3][4]
Table 2: Anticancer Activity
Several 5-aryl-1H-tetrazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cancer cell growth.
| Compound ID/Description | Cancer Cell Line(s) | IC50 (µM) | Reference Compound(s) | IC50 (µM) |
| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole (Compound 6-31) | SGC-7901 (gastric) | 0.090 | Not specified | Not specified |
| A549 (lung) | 0.120 | Not specified | Not specified | |
| HeLa (cervical) | 0.650 | Not specified | Not specified | |
| 1-(3,4,5-Trimethoxyphenyl)-5-(4-ethoxyphenyl)-1H-tetrazole | Not specified | Nanomolar range | Not specified | Not specified |
Note: Compound 6-31, a 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole derivative, showed noteworthy potency against SGC-7901, A549, and HeLa cell lines.[5][6][7][8] The anticancer mechanism for some of these derivatives involves the inhibition of tubulin polymerization.[5][6][7][8]
Table 3: Anticonvulsant Activity
The anticonvulsant potential of 5-aryl-1H-tetrazole derivatives has been evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The median effective dose (ED50) represents the dose required to produce a therapeutic effect in 50% of the population.
| Compound ID/Description | Animal Model | ED50 (mg/kg) | Reference Compound(s) | ED50 (mg/kg) |
| 5-Substituted 1-H-tetrazole (Compound 2k) | MES | 9.6 | Not specified | Not specified |
| 5-Substituted 1-H-tetrazole (Compound 2j) | scPTZ | 83.3 | Ethosuximide | Not specified |
| 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (Compound 3h) | MES | 12.7 | Not specified | Not specified |
Note: Compound 2k showed the most potent activity in the MES model with a high protective index.[9][10] Compound 2j exhibited superior activity to the standard drug ethosuximide in the scPTZ model.[9][10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at a suitable temperature (e.g., 37°C for bacteria, 28°C for fungi). The microbial suspension is then diluted to achieve a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium, only the microbial suspension (growth control), and the microbial suspension with a standard antibiotic (positive control) are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.[11][12][13]
Anticonvulsant Activity (MES and scPTZ Tests)
These in vivo models are used to evaluate the anticonvulsant potential of compounds.
-
Maximal Electroshock (MES) Test:
-
Animal Preparation: Mice or rats are administered the test compound or vehicle intraperitoneally.
-
Induction of Seizure: After a specific pretreatment time, a maximal electrical stimulus is delivered through corneal or ear electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.[14][15][16][17]
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Animal Preparation: Animals are pretreated with the test compound or vehicle.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole is administered subcutaneously.
-
Observation: The animals are observed for the onset of clonic seizures for a defined period. Protection is defined as the absence of clonic seizures.[14][16][18][19]
-
Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound interferes with the assembly of microtubules.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer is prepared on ice.
-
Compound Addition: The test compound, a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel) are added to separate wells of a 96-well plate.
-
Initiation of Polymerization: The tubulin reaction mixture is added to the wells, and the plate is immediately placed in a microplate reader pre-warmed to 37°C.
-
Fluorescence Measurement: The increase in fluorescence, which corresponds to tubulin polymerization, is monitored over time.[3][5][20][21][22]
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the controls to determine its inhibitory or stabilizing effect.[3]
Mandatory Visualization
The following diagrams illustrate a key signaling pathway affected by certain 5-aryl-1H-tetrazole derivatives and a general workflow for their biological activity screening.
Caption: Signaling pathway of microtubule destabilization.
Caption: General workflow for biological activity screening.
References
- 1. broadpharm.com [broadpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and evaluation of 5-substituted 1-H-tetrazoles as potent anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. researchgate.net [researchgate.net]
- 14. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 15. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 16. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticonvulsant effects of ivermectin on pentylenetetrazole- and maximal electroshock-induced seizures in mice: the role of GABAergic system and KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Disposal of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole, a compound that requires careful handling due to its chemical properties.
Hazard Profile and Safety Precautions
Based on Safety Data Sheets (SDS) for structurally similar compounds, this compound is classified as hazardous.[1][2][3] Key hazards include acute oral toxicity, skin irritation, and serious eye irritation.[1][2][3][4] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) required:
-
Wear protective gloves, clothing, eye, and face protection.[1][2]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
Quantitative Hazard Data Summary
| Hazard Classification | GHS Category | Precautionary Statements |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1][2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4] |
| Eye Irritation | Category 2/2A | H319: Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[2] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[5][6]
Experimental Protocol for Waste Handling:
-
Segregation of Waste:
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Polyethylene containers are often suitable for halogenated solvent waste.[5][9]
-
The container must be clearly labeled as "Hazardous Waste."[6][9]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7]
-
An accurate list of all constituents and their approximate concentrations if it is a solution.
-
The appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container.
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[9]
-
The storage area should be a well-ventilated, cool, and dry place, away from incompatible materials such as strong oxidizing agents.[2][5]
-
Ensure the container is kept closed at all times, except when adding waste.[7][9]
-
-
Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[1][10]
-
Follow your institution's specific procedures for requesting a waste pickup.[6]
-
The ultimate disposal method will likely involve high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to handle halogenated compounds.[10]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Rinse the container at least three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as hazardous waste.[6] Subsequent rinsates should also be collected as hazardous waste.
-
After thorough decontamination, the container can be disposed of according to institutional guidelines for non-hazardous lab waste or recycling.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. biosynth.com [biosynth.com]
- 4. 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole | C33H25BrN4 | CID 10864621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole
Essential Safety and Handling Guide for 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar brominated and tetrazole-containing compounds indicate potential hazards. The primary routes of exposure are inhalation, skin contact, and ingestion. The following table summarizes the recommended personal protective equipment.
| Protection Type | Specific Requirement | Standard/Comment |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Goggles must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles, especially when handling larger quantities or during reactions.[1][2] |
| Skin Protection | Flame-resistant, knee-length lab coat and chemical-resistant gloves. | A flame-resistant lab coat is crucial. Nitrile gloves are recommended, but compatibility should be verified.[1] |
| Respiratory Protection | Required if dust is generated or exposure limits are exceeded. | An air-purifying respirator with appropriate cartridges (e.g., N95 dust mask) or a supplied-air respirator should be used based on the scale of work and ventilation conditions.[1] |
| Additional Protection | Blast shield. | All experiments involving this compound should be conducted behind a certified blast shield due to the potential energetic nature of tetrazole compounds.[1] |
Operational Plan: Handling and Storage
Safe handling and storage are paramount to prevent accidental initiation or exposure. The following procedures must be followed:
Handling:
-
Work Area: All work with this compound must be conducted in a designated fume hood with the sash at the lowest practical height.[1] The work area should be clear of all other chemicals and equipment.
-
Quantities: Only the smallest practical quantities should be procured and used.[1]
-
Precautions: Avoid friction, impact, and heat.[1] Use non-metal spatulas (e.g., Teflon-coated) for transfers.[1]
-
Static Discharge: Ground all equipment to prevent static discharge. Avoid the use of ground-glass joints.[1]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][4]
Storage: Proper storage is crucial for maintaining the stability of the compound and preventing hazardous situations.
| Storage Condition | Requirement | Rationale |
| Location | Cool, dry, well-ventilated area.[5] | Prevents degradation, pressure buildup, and accumulation of hazardous vapors.[5] |
| Light | Away from direct sunlight and heat.[5] | Prevents light- or heat-induced decomposition or reaction.[5] |
| Containers | Tightly sealed, chemically resistant.[5] | Avoids leakage and release of fumes.[5] |
| Segregation | Store separately from incompatible materials such as strong oxidizing agents, alkalis, and reducing agents.[5][6] | Brominated compounds can react violently with easily oxidized substances.[5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Labeling:
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., gloves, filter paper), in a dedicated, sealed container.
-
Liquid Waste: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[5]
Disposal Procedure:
-
Ensure all waste is properly segregated and labeled.
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[7]
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, carefully clean it up using non-sparking tools and wet methods to prevent dust generation.[1]
-
Absorb liquid spills with an inert absorbent material.
-
Place the spilled material in a sealed, labeled container for hazardous waste disposal.
Fire:
-
In case of fire, evacuate the area and call emergency services.
-
If the fire is small and has not reached the chemical, it may be extinguished with a standard fire extinguisher (e.g., dry chemical, CO2).
-
If the material is involved in the fire, do not attempt to fight it. Evacuate to a safe distance.[1]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
Experimental Workflow
The following diagram outlines the general workflow for handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling the specified chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
